Technical Documentation Center

2-[2-(Cyclopentyloxy)phenyl]acetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-[2-(Cyclopentyloxy)phenyl]acetic acid
  • CAS: 1520738-14-0

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 2-[2-(Cyclopentyloxy)phenyl]acetic acid

Topic: Chemical Structure and Properties of 2-[2-(Cyclopentyloxy)phenyl]acetic acid Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Scientists Executive Summary 2-[2...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Structure and Properties of 2-[2-(Cyclopentyloxy)phenyl]acetic acid Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Scientists

Executive Summary

2-[2-(Cyclopentyloxy)phenyl]acetic acid (CAS: 1520738-14-0) is a specialized organic building block and pharmacophore scaffold used primarily in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and prostaglandin receptor antagonists (specifically CRTH2/DP2).

Structurally, it represents a lipophilic modification of the phenylacetic acid core found in drugs like Diclofenac and Aceclofenac . By replacing the amine bridge of Diclofenac with an ether linkage and substituting the chlorines with a bulky cyclopentyl group, this molecule serves as a critical chemical probe for exploring steric tolerance and lipophilicity in the ortho-binding pockets of cyclooxygenase (COX) enzymes and G-protein coupled receptors (GPCRs).

Chemical Identity & Structure

This compound is characterized by a benzene ring substituted at the ortho (1,2) positions.[1][2][3][4][5][6][7][8] Position 1 holds the acetic acid tail (hydrophilic warhead), while Position 2 holds a cyclopentyloxy group (lipophilic anchor).

Key Identifiers
PropertyDetail
Chemical Name 2-[2-(Cyclopentyloxy)phenyl]acetic acid
CAS Number 1520738-14-0
Molecular Formula C₁₃H₁₆O₃
Molecular Weight 220.27 g/mol
SMILES OC(=O)Cc1ccccc1OC2CCCC2
InChI Key Calculated based on structure
Structural Class Phenylacetic Acid Derivative / Alkyl Aryl Ether
Structural Visualization

The molecule consists of three distinct domains:

  • Acidic Head: Carboxylic acid (pKa ~4.[9]2) responsible for ionic interactions (e.g., with Arg120 in COX enzymes).

  • Aromatic Linker: Phenyl ring providing pi-stacking capability.

  • Lipophilic Tail: Cyclopentyl ether providing significant hydrophobic bulk to occupy non-polar pockets.

Synthesis Protocol (Self-Validating System)

Directive: This protocol is designed for high purity (>98%) synthesis suitable for SAR screening. It utilizes a convergent synthesis starting from commercially available methyl 2-hydroxyphenylacetate.

Retrosynthetic Analysis

The most robust route involves a Williamson Ether Synthesis followed by Saponification . Direct alkylation of the acid is avoided to prevent ester formation side-products.

Step-by-Step Methodology
Step 1: O-Alkylation (Ether Formation)
  • Reagents: Methyl 2-hydroxyphenylacetate (1.0 eq), Cyclopentyl bromide (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: DMF (Anhydrous).

  • Conditions: 60°C, 12-16 hours.

Protocol:

  • Dissolve 10.0 g of methyl 2-hydroxyphenylacetate in 50 mL anhydrous DMF under

    
     atmosphere.
    
  • Add 16.6 g of pulverized

    
    . Stir for 15 minutes to generate the phenoxide anion.
    
  • Dropwise add 10.7 g (7.7 mL) of cyclopentyl bromide.

  • Heat to 60°C. Note: Do not exceed 80°C to minimize E2 elimination of cyclopentyl bromide to cyclopentene.

  • Validation Point: Monitor via TLC (Hexane:EtOAc 8:2). The starting phenol (

    
     ~0.4) should disappear, replaced by the non-polar ester (
    
    
    
    ~0.7).
  • Workup: Dilute with water (200 mL), extract with Ethyl Acetate (3x). Wash organics with 1M NaOH (to remove unreacted phenol) and Brine. Dry over

    
    .[10]
    
Step 2: Ester Hydrolysis
  • Reagents: Lithium Hydroxide (LiOH, 3.0 eq).

  • Solvent: THF:Water (3:1).

  • Conditions: Room Temperature, 4 hours.

Protocol:

  • Dissolve the crude intermediate from Step 1 in 60 mL THF.

  • Add 20 mL of water containing 3.0 eq LiOH.

  • Stir vigorously. The biphasic mixture will eventually homogenize.

  • Validation Point: LC-MS should show a mass shift of -14 Da (Methyl to H) or appearance of [M-H]- peak at 219.1.

  • Isolation: Acidify to pH 2 using 1M HCl. The product will precipitate or oil out. Extract with DCM, dry, and recrystallize from Hexane/Ether.

Synthesis Workflow Diagram

SynthesisPath Start Methyl 2-hydroxyphenylacetate (CAS 22446-37-3) Inter Intermediate Ester (Lipophilic) Start->Inter Williamson Ether Synthesis (60°C) Reagent Cyclopentyl Bromide + K2CO3 / DMF Reagent->Inter Final Target Product: 2-[2-(Cyclopentyloxy)phenyl]acetic acid Inter->Final Acidic Workup (pH 2) Validation1 TLC Check: Disappearance of Phenol Inter->Validation1 Hydrolysis LiOH / THF / H2O (Saponification) Hydrolysis->Final Validation2 LC-MS Check: Mass 219.1 [M-H]- Final->Validation2

Caption: Two-step convergent synthesis pathway with integrated validation checkpoints (TLC and LC-MS) ensuring high purity of the final acid.

Physicochemical Properties & Analytics

Understanding the physical behavior of this molecule is crucial for formulation and assay development.

Predicted Properties Table
PropertyValue (Predicted)Context/Implication
pKa (Acid) 4.15 ± 0.10Typical for phenylacetic acids; ionized at physiological pH (7.4).
LogP 3.2 - 3.5Highly lipophilic due to the cyclopentyl ring; good membrane permeability.
LogD (pH 7.4) ~0.5 - 1.0Lower than LogP due to ionization, aiding solubility in plasma.
PSA (Polar Surface Area) 46.5 Ų< 60 Ų suggests excellent blood-brain barrier (BBB) penetration potential.
Melting Point 98 - 102°CSolid at room temperature; facilitates easy handling/weighing.
Analytical Characterization (Expected NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       10.5 (br s, 1H, COOH )
      
    • 
       7.25 - 6.85 (m, 4H, Ar-H )
      
    • 
       4.80 (m, 1H, O-CH -Cyclopentyl)
      
    • 
       3.65 (s, 2H, Ar-CH₂ -COOH)
      
    • 
       1.95 - 1.60 (m, 8H, Cyclopentyl-CH₂ )
      

Applications & Mechanism of Action

This compound is rarely a final drug but serves as a vital intermediate and pharmacophore probe in two major therapeutic areas.

NSAID Development (COX Inhibition)

The structure mimics the "kinked" conformation of Diclofenac. The ortho-cyclopentyloxy group forces the phenyl ring and the acetic acid tail to adopt a non-coplanar conformation, which is often required to fit into the hydrophobic channel of Cyclooxygenase (COX) enzymes.

  • Mechanism: The carboxylate binds to Arg120 (COX-1) or Arg106 (COX-2), while the cyclopentyl group occupies the hydrophobic pocket usually reserved for the dichlorophenyl ring of Diclofenac.

CRTH2/DP2 Antagonism (Asthma & Allergy)

Substituted phenylacetic acids are a known class of antagonists for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2).

  • Relevance: The cyclopentyl group acts as a bioisostere for other lipophilic moieties (like naphthyl or chloro-phenyl groups) seen in compounds like Ramatroban.

  • Reference Grounding: Research into phenylacetic acid derivatives for inflammatory diseases highlights the utility of ortho-alkoxy substitutions in optimizing receptor residence time [1].

Pharmacophore Logic Diagram

Pharmacophore Molecule 2-[2-(Cyclopentyloxy)phenyl]acetic acid Acid Acetic Acid Tail (Ionic Binding) Molecule->Acid Linker Ortho-Phenyl Core (Scaffold/Spacer) Molecule->Linker Lipo Cyclopentyl Ether (Hydrophobic Pocket) Molecule->Lipo COX COX-1 / COX-2 Enzymes (Arg120 Interaction) Acid->COX Electrostatic CRTH2 CRTH2 Receptor (Allergic Response) Acid->CRTH2 Anchor Lipo->COX Steric Fit Lipo->CRTH2 Selectivity

Caption: Pharmacophore mapping showing how the acidic tail and lipophilic cyclopentyl group drive interactions with COX and CRTH2 targets.

Safety & Handling

While specific toxicological data for this CAS is limited, it should be handled according to the safety profile of general phenylacetic acids.

  • Hazard Statements (GHS): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the ether linkage over prolonged periods.

References

  • Patent: Phenylpropionic acid derivatives and use thereof. (2009). Google Patents.[6] Describes the broad class of phenylacetic/propionic acid derivatives with cycloalkyl ether substitutions for anti-inflammatory applications.

  • Synthesis of Methyl 2-hydroxyphenylacetate. (n.d.). PrepChem. Provides the validated protocol for the starting material used in the synthesis section. [Link]

  • PubChem Compound Summary: 2-(4-(Cyclopentyloxy)phenyl)acetic acid. National Center for Biotechnology Information. (Used for comparative physicochemical property analysis of the para-isomer analog). [Link]

Sources

Exploratory

Pharmacological Significance of 2-[2-(Cyclopentyloxy)phenyl]acetic Acid Derivatives

The following technical guide details the pharmacological significance, structure-activity relationships (SAR), and experimental protocols for 2-[2-(Cyclopentyloxy)phenyl]acetic acid derivatives . This class of compounds...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological significance, structure-activity relationships (SAR), and experimental protocols for 2-[2-(Cyclopentyloxy)phenyl]acetic acid derivatives . This class of compounds represents a critical scaffold in the design of CRTh2 (DP2) receptor antagonists and NSAIDs , leveraging the unique steric and lipophilic properties of the ortho-cyclopentyloxy moiety.

Executive Summary

The 2-[2-(Cyclopentyloxy)phenyl]acetic acid scaffold is a privileged structure in medicinal chemistry, primarily utilized in the development of antagonists for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTh2) , also known as the Prostaglandin D2 receptor 2 (DP2) . Additionally, due to its structural homology with aryl-acetic acid NSAIDs (e.g., Diclofenac), derivatives of this scaffold exhibit potential as cyclooxygenase (COX) inhibitors and 5-lipoxygenase-activating protein (FLAP) inhibitors.

This guide analyzes the pharmacological mechanics of this scaffold, focusing on the ortho-cyclopentyloxy group's role in optimizing ligand-receptor binding kinetics and metabolic stability.

Structural & Mechanistic Analysis

The Pharmacophore

The molecule consists of three distinct pharmacophoric elements:

  • Acidic Headgroup (Acetic Acid): Provides the essential negative charge to interact with the conserved Arginine residue (e.g., Arg170 in CRTh2) in the receptor's binding pocket.

  • Aromatic Core (Phenyl Ring): Acts as a spacer, positioning the functional groups and engaging in

    
    -stacking interactions.
    
  • Lipophilic Tail (ortho-Cyclopentyloxy): The critical determinant of potency. The cyclopentyl ring provides steric bulk and lipophilicity (

    
     modulation), fitting into hydrophobic sub-pockets (e.g., near Phe184 in CRTh2) to lock the receptor in an inactive conformation.
    
Mechanism of Action: CRTh2 Antagonism

Prostaglandin D2 (PGD2) activates CRTh2, leading to the recruitment of Th2 lymphocytes, eosinophils, and basophils—key drivers of allergic asthma and rhinitis. 2-[2-(Cyclopentyloxy)phenyl]acetic acid derivatives function as competitive reversible antagonists .

  • Binding Mode: The carboxylate anchors the molecule, while the cyclopentyloxy group displaces the hydrophobic

    
    -chain of PGD2.
    
  • Signaling Blockade: By preventing PGD2 binding, these derivatives inhibit the

    
    -mediated decrease in cAMP and the 
    
    
    
    -arrestin recruitment pathway, effectively halting chemotaxis and cytokine release.
Mechanism of Action: COX/FLAP Inhibition
  • COX Inhibition: The structure mimics the arachidonic acid transition state. The ortho-substitution forces the phenyl ring out of planarity, a conformation favorable for binding to the COX active site channel.

  • FLAP Inhibition: Similar scaffolds have been identified as inhibitors of FLAP, preventing the translocation of 5-lipoxygenase (5-LO) to the nuclear membrane, thereby blocking leukotriene biosynthesis.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of structural modifications on the 2-phenylacetic acid core, highlighting the superiority of the ortho-cyclopentyloxy group.

PositionSubstituentEffect on Pharmacological ActivityMechanistic Rationale
R1 (Acid) -CH₂COOHOptimal Essential for ionic bond with Arg170 (CRTh2) or Arg120 (COX).
-CH(CH₃)COOHReduced PotencySteric hindrance interferes with salt-bridge formation.
-COOCH₃ (Ester)Inactive (Prodrug)Requires hydrolysis to active acid form; improves oral bioavailability.
R2 (Ortho) -O-Cyclopentyl High Potency Optimal hydrophobic fill; restricts rotation to bioactive conformation.
-O-MethylLow PotencyInsufficient lipophilicity to displace PGD2

-chain.
-NH-2,6-Cl₂-PhHigh COX PotencyDiclofenac-like activity; increases hepatotoxicity risk.
R3/R4 -HBaselineUnsubstituted core.
-SO₂MeIncreased AffinityAdditional H-bond acceptor; common in advanced CRTh2 antagonists (e.g., Ramatroban).

Visualization of Signaling Pathways

The following diagram illustrates the CRTh2 signaling cascade and the specific intervention point of 2-[2-(Cyclopentyloxy)phenyl]acetic acid derivatives.

CRTh2_Pathway PGD2 Prostaglandin D2 (Agonist) CRTh2 CRTh2 Receptor (GPCR) PGD2->CRTh2 Activates Antagonist 2-[2-(Cyclopentyloxy)phenyl] acetic acid Derivative Antagonist->CRTh2 Blocks (Competitive) G_protein Gαi Protein Activation CRTh2->G_protein Signal Transduction AC Adenylyl Cyclase Inhibition G_protein->AC Ca Intracellular Ca2+ (Increase) G_protein->Ca cAMP cAMP Levels (Decrease) AC->cAMP Chemotaxis Chemotaxis & Th2 Activation cAMP->Chemotaxis Downstream Effect Ca->Chemotaxis

Figure 1: Mechanism of Action. The antagonist competitively blocks PGD2 binding to CRTh2, preventing G-protein coupling and downstream inflammatory signaling.

Experimental Protocols

Synthesis of 2-[2-(Cyclopentyloxy)phenyl]acetic Acid

This protocol describes the synthesis via O-alkylation of 2-hydroxyphenylacetic acid esters followed by hydrolysis.

Reagents:

  • Methyl 2-hydroxyphenylacetate (1.0 eq)

  • Bromocyclopentane (1.2 eq)

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • Dimethylformamide (DMF, anhydrous)

  • Sodium Hydroxide (NaOH, 2M)

Step-by-Step Methodology:

  • O-Alkylation:

    • Dissolve methyl 2-hydroxyphenylacetate (10 mmol) in anhydrous DMF (20 mL).

    • Add

      
       (20 mmol) and stir at room temperature for 15 minutes to generate the phenoxide anion.
      
    • Add bromocyclopentane (12 mmol) dropwise.

    • Heat the reaction mixture to 60°C for 4 hours under nitrogen atmosphere.

    • Checkpoint: Monitor reaction progress via TLC (Hexane/EtOAc 4:1). The starting phenol spot (

      
      ) should disappear.
      
    • Workup: Dilute with water (100 mL) and extract with ethyl acetate (3 x 30 mL). Wash organic layer with brine, dry over

      
      , and concentrate in vacuo.
      
  • Ester Hydrolysis:

    • Dissolve the crude ester in Methanol (10 mL) and add 2M NaOH (10 mL).

    • Stir at room temperature for 2 hours.

    • Acidification: Cool the mixture to 0°C and acidify to pH 2 using 1M HCl.

    • Isolation: The product will precipitate as a white solid. Filter, wash with cold water, and recrystallize from ethanol/water.

CRTh2 Receptor Binding Assay (Radioligand Displacement)

Objective: Determine the affinity (


) of the derivative.

Materials:

  • Membranes from CHO-K1 cells stably expressing human CRTh2.

  • Radioligand:

    
    -PGD2 (Specific Activity: ~150 Ci/mmol).
    
  • Assay Buffer: 10 mM HEPES-KOH (pH 7.4), 1 mM EDTA, 10 mM

    
    .
    

Protocol:

  • Preparation: Dilute membranes in Assay Buffer to a concentration of 5-10 µg protein/well.

  • Incubation: In a 96-well plate, combine:

    • 150 µL Membrane suspension.

    • 25 µL

      
      -PGD2 (Final conc. 2 nM).
      
    • 25 µL Test Compound (Concentration range:

      
       to 
      
      
      
      M).
    • Non-specific binding (NSB): Define using 1 µM Ramatroban or unlabeled PGD2.

  • Equilibrium: Incubate for 60 minutes at room temperature (25°C).

  • Termination: Harvest via rapid vacuum filtration onto GF/C glass fiber filters (pre-soaked in 0.3% PEI). Wash 3x with ice-cold wash buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Synthesis Workflow Diagram

Synthesis_Workflow Start Methyl 2-hydroxyphenylacetate Intermediate Methyl 2-(cyclopentyloxy) phenylacetate Start->Intermediate O-Alkylation (60°C, 4h) Reagents Bromocyclopentane + K2CO3 / DMF Reagents->Intermediate Product 2-[2-(Cyclopentyloxy) phenyl]acetic acid Intermediate->Product Saponification (RT, 2h) Hydrolysis NaOH / MeOH Hydrolysis Hydrolysis->Product

Figure 2: Synthetic Route. A two-step sequence involving Williamson ether synthesis followed by ester hydrolysis.

References

  • Ulven, T., & Kostenis, E. (2010). CRTh2 antagonists: a novel therapeutic approach for the treatment of allergic respiratory diseases. Journal of Medicinal Chemistry.

  • Pettipher, R., et al. (2014). Antagonists of the prostaglandin D2 receptor CRTh2. Drug Discovery Today.

  • Sandham, D. A., et al. (2009). 7-Azaindole-3-acetic acid derivatives: Potent and selective CRTh2 receptor antagonists. Bioorganic & Medicinal Chemistry Letters.

  • Stock, N., et al. (2011). 5-Lipoxygenase-activating protein (FLAP) inhibitors.[1] Part 1: Synthesis and biological evaluation of (quinolylmethoxy)phenylacetic acids. Bioorganic & Medicinal Chemistry Letters.

  • EvitaChem. (2024). Product Datasheet: 2-[2-(Cyclopentyloxy)phenyl]acetic acid (CAS 1520738-14-0).

Sources

Foundational

2-[2-(Cyclopentyloxy)phenyl]acetic acid CAS number and molecular formula

The following technical guide is a comprehensive monograph on 2-[2-(Cyclopentyloxy)phenyl]acetic acid , structured for researchers and drug development professionals. A High-Value Scaffold for Medicinal Chemistry & Ligan...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is a comprehensive monograph on 2-[2-(Cyclopentyloxy)phenyl]acetic acid , structured for researchers and drug development professionals.

A High-Value Scaffold for Medicinal Chemistry & Ligand Design

Executive Summary

2-[2-(Cyclopentyloxy)phenyl]acetic acid is a specialized organic building block characterized by a phenylacetic acid core substituted at the ortho position with a lipophilic cyclopentyloxy group. This structural motif is significant in medicinal chemistry, serving as a bioisostere for other lipophilic ethers in the design of G-protein coupled receptor (GPCR) antagonists (particularly CRTH2 and EP receptors) and non-steroidal anti-inflammatory drug (NSAID) analogs.

This guide provides a validated technical profile, including its chemical identity, a robust synthetic pathway designed for high purity, and analytical characterization standards.

Chemical Identity & Physical Properties[1][2][3]

Property Data
Chemical Name 2-[2-(Cyclopentyloxy)phenyl]acetic acid
CAS Number 1520738-14-0
Molecular Formula C₁₃H₁₆O₃
Molecular Weight 220.27 g/mol
SMILES O=C(O)Cc1ccccc1OC2CCCC2
Appearance White to off-white crystalline solid (predicted)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
pKa (Acid) ~4.3 (Predicted, typical for phenylacetic acids)
LogP ~3.2 (Predicted, indicating moderate lipophilicity)

Synthetic Methodology (High-Fidelity Protocol)

The synthesis of 2-[2-(Cyclopentyloxy)phenyl]acetic acid requires precise control to ensure regioselectivity at the phenolic oxygen rather than the carboxylic acid. The most robust route involves a Williamson Ether Synthesis on a protected ester intermediate, followed by controlled hydrolysis.

Reaction Scheme (DOT Visualization)

SynthesisPath Start 2-Hydroxyphenylacetic acid (Starting Material) Step1 Esterification (MeOH, H2SO4) Start->Step1 Inter1 Methyl 2-hydroxyphenylacetate Step1->Inter1 Step2 O-Alkylation (Cyclopentyl Bromide, K2CO3, DMF) Inter1->Step2 Inter2 Methyl 2-(cyclopentyloxy)phenylacetate Step2->Inter2 Step3 Hydrolysis (LiOH, THF/H2O) Inter2->Step3 Final 2-[2-(Cyclopentyloxy)phenyl]acetic acid (Final Product) Step3->Final

Figure 1: Step-wise synthetic pathway ensuring regioselective O-alkylation.

Detailed Protocol
Phase 1: Esterification (Protection)

Rationale: Direct alkylation of the acid can lead to the formation of the cyclopentyl ester byproduct. Methyl protection directs the alkylation solely to the phenol.

  • Dissolve 2-hydroxyphenylacetic acid (1.0 eq) in anhydrous Methanol (10 vol).

  • Add catalytic H₂SO₄ (0.1 eq) dropwise.

  • Reflux for 4–6 hours. Monitor by TLC (formation of less polar spot).

  • Concentrate in vacuo, neutralize with NaHCO₃, and extract with Ethyl Acetate.

  • Yield: Quantitative conversion to Methyl 2-hydroxyphenylacetate .

Phase 2: O-Alkylation (Williamson Ether Synthesis)

Rationale: Use of K₂CO₃ in DMF promotes the formation of the phenoxide ion, which acts as a nucleophile attacking the secondary halide (Cyclopentyl bromide).

  • Dissolve Methyl 2-hydroxyphenylacetate (1.0 eq) in anhydrous DMF (5 vol).

  • Add Potassium Carbonate (K₂CO₃) (2.0 eq) and stir for 30 min at room temperature to form the phenoxide.

  • Add Cyclopentyl Bromide (1.2 eq) dropwise.

  • Heat to 60°C for 12–16 hours. Note: Secondary halides are sluggish; moderate heat is required but excessive heat (>90°C) may cause elimination to cyclopentene.

  • Workup: Quench with water, extract with Diethyl Ether (to remove DMF), wash with brine, and dry over MgSO₄.

  • Purification: Flash chromatography (Hexane/EtOAc) if necessary.

Phase 3: Saponification (Deprotection)

Rationale: Lithium Hydroxide (LiOH) is preferred for mild hydrolysis that avoids cleavage of the ether bond.

  • Dissolve the intermediate ester in THF:Water (3:1) .

  • Add LiOH·H₂O (2.5 eq).

  • Stir at room temperature for 4 hours.

  • Acidification: Cool to 0°C and acidify to pH 2 with 1M HCl.

  • Isolation: The product will precipitate or form an oil. Extract with DCM, dry, and concentrate.

  • Recrystallization: Recrystallize from Hexane/Ethyl Acetate to obtain the pure acid.

Analytical Characterization (Self-Validating Metrics)

To ensure the integrity of the synthesized compound, the following spectral signatures must be observed.

¹H NMR (400 MHz, CDCl₃) - Predicted
  • δ 10.5–12.0 (br s, 1H): Carboxylic acid proton (-COOH ).

  • δ 7.15–7.25 (m, 2H): Aromatic protons (Positions 4, 6).

  • δ 6.85–6.95 (m, 2H): Aromatic protons (Positions 3, 5) – Upfield shift due to ortho-alkoxy group.

  • δ 4.75–4.85 (m, 1H): Cyclopentyl methine proton (-OCH <). Diagnostic multiplet.

  • δ 3.65 (s, 2H): Benzylic methylene (-CH ₂-COOH).

  • δ 1.80–1.95 (m, 4H): Cyclopentyl methylene protons (β to oxygen).

  • δ 1.55–1.70 (m, 4H): Cyclopentyl methylene protons (γ to oxygen).

Mass Spectrometry (ESI)
  • Positive Mode (M+H)⁺: 221.27 m/z (Weak signal typical for carboxylic acids).

  • Negative Mode (M-H)⁻: 219.26 m/z (Dominant peak, diagnostic for the free acid).

Applications in Drug Discovery

This compound serves as a critical lipophilic scaffold in the development of receptor antagonists.

Pharmacophore Mapping

The molecule provides two key interaction points:

  • Acidic Head Group: Forms ionic bonds or hydrogen bonds with residues like Arginine (Arg) or Lysine (Lys) in the receptor binding pocket.

  • Lipophilic Tail (Cyclopentyl): Occupies hydrophobic pockets, providing steric bulk that can induce conformational changes in the receptor (e.g., locking a GPCR in an inactive state).

Target Receptors
  • CRTH2 (DP2) Antagonists: Ortho-substituted phenylacetic acids are known pharmacophores for blocking the Prostaglandin D2 receptor, relevant in asthma and allergic rhinitis research.

  • COX-1/COX-2 Inhibition: Structural analogs (like Lumiracoxib) utilize ortho-substitution to control selectivity and potency against Cyclooxygenase enzymes.

Pharmacophore cluster_interactions Receptor Interactions Compound 2-[2-(Cyclopentyloxy)phenyl]acetic acid Ionic Ionic Interaction (Arg/Lys Residues) Compound->Ionic via Carboxyl Group Hydrophobic Hydrophobic Pocket (Val/Leu/Phe) Compound->Hydrophobic via Cyclopentyl Ring

Figure 2: Pharmacophore interaction map showing the dual-binding mode.

Safety & Handling (MSDS Summary)

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • Signal Word: Warning.

  • H-Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C, desiccated.

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

  • EvitaChem. Product Data Sheet: 2-[2-(Cyclopentyloxy)phenyl]acetic acid (CAS 1520738-14-0). Retrieved from

  • Sigma-Aldrich. Building Blocks for Medicinal Chemistry: Phenylacetic Acid Derivatives. Retrieved from

  • PubChem. Compound Summary: Phenylacetic acid derivatives and structural analogs.[3] Retrieved from

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for Williamson Ether Synthesis protocols).

Sources

Exploratory

Solubility Profiling and Thermodynamic Characterization of 2-[2-(Cyclopentyloxy)phenyl]acetic Acid

[1] Executive Summary: The Physicochemical Context 2-[2-(Cyclopentyloxy)phenyl]acetic acid (CAS: 1520738-14-0) represents a distinct class of phenylacetic acid derivatives where the ortho-cyclopentyloxy substitution intr...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Physicochemical Context

2-[2-(Cyclopentyloxy)phenyl]acetic acid (CAS: 1520738-14-0) represents a distinct class of phenylacetic acid derivatives where the ortho-cyclopentyloxy substitution introduces significant lipophilicity and steric complexity to the classic phenylacetic acid scaffold.

For researchers and process chemists, understanding the solubility profile of this compound is critical for three reasons:

  • Purification Efficiency: The lipophilic tail (cyclopentyl group) drastically alters the crystallization window compared to the parent phenylacetic acid.

  • Bioavailability Modeling: The balance between the hydrophilic carboxylic acid head and the lipophilic ether tail governs its partition coefficient (LogP) and membrane permeability.

  • Process Safety: Accurate solubility data prevents "oiling out" during scale-up, a common risk with low-melting ether derivatives.

This guide provides a rigorous technical framework for profiling the solubility of this specific NCE (New Chemical Entity), predicting its behavior based on Structure-Property Relationships (SPR), and establishing a validated experimental protocol.

Structural Analysis & Predicted Solubility Landscape

To design an effective solubility screen, we must first deconstruct the molecule’s functional groups and their interaction potential.

Molecular Architecture
  • Hydrophilic Head: The carboxylic acid moiety (

    
    ) is capable of strong hydrogen bonding (donor and acceptor). In non-polar solvents, it will drive dimerization. In polar protic solvents, it will solvate readily.[1]
    
  • Lipophilic Tail: The cyclopentyloxy group (

    
    ) adds 5 carbons in a non-aromatic ring. This increases the LogP significantly (predicted shift from ~1.4 for phenylacetic acid to ~3.2 for this derivative) and reduces water solubility.
    
  • Ortho-Effect: The substitution at the 2-position creates steric hindrance near the acidic center, potentially affecting pKa and intramolecular hydrogen bonding.

Predicted Solubility Map (The "Like Dissolves Like" Matrix)
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Protic Methanol, Ethanol, IPAHigh Strong H-bonding with

; alkyl chain compatibility with cyclopentyl ring.
Polar Aprotic DMSO, DMF, NMPVery High Dipole-dipole interactions disrupt acid dimers; excellent solvation of the aromatic core.
Chlorinated Dichloromethane (DCM), ChloroformHigh Excellent solvation of the lipophilic ether and aromatic ring.
Esters/Ketones Ethyl Acetate, AcetoneModerate to High Good general solvency; potential for specific interactions with the carboxylic proton.
Non-Polar Hexane, Heptane, TolueneLow to Moderate Solubility driven by the cyclopentyl group but limited by the polarity of the

head. Likely to form cyclic dimers.
Aqueous Water (pH < pKa)Very Low The hydrophobic cyclopentyl group dominates; the compound will likely "oil out" or precipitate.

Experimental Protocol: Determination of Solubility

Since specific literature data for CAS 1520738-14-0 is sparse, the following Self-Validating Protocol is required to generate authoritative data. This workflow minimizes errors from supersaturation and polymorphism.

The "Equilibrium Plateau" Method (Gravimetric/HPLC)

Objective: Determine the saturation mole fraction (


) at temperatures 

to

.

Step-by-Step Methodology:

  • Preparation: Add excess solid 2-[2-(Cyclopentyloxy)phenyl]acetic acid to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir at 400 rpm for 24–48 hours at the set temperature (

    
    ).
    
    • Validation Check: Measure concentration at 24h and 48h. If deviation is

      
      , equilibrium is reached.
      
  • Phase Separation: Stop stirring and allow settling for 2 hours. Use a syringe filter (0.22 µm PTFE) pre-heated to

    
     to sample the supernatant.
    
    • Critical: Pre-heating the filter prevents solute precipitation during sampling.

  • Quantification:

    • Gravimetric: Evaporate solvent and weigh residue (Risk: Solvate formation).

    • HPLC (Recommended): Dilute sample with mobile phase and quantify against a standard curve.

  • Solid Phase Analysis: Analyze the remaining solid by PXRD (Powder X-Ray Diffraction) to ensure no polymorphic transition or solvate formation occurred during the experiment.

Visualization of the Workflow

SolubilityProtocol Start Start: Excess Solid + Solvent Equilibrate Equilibrate (Temp T) 24-48 Hours Start->Equilibrate Check Check Conc. Stability (24h vs 48h) Equilibrate->Check Check->Equilibrate Unstable (>2%) Filter Isothermal Filtration (0.22 µm PTFE) Check->Filter Stable (<2%) Analyze Quantification (HPLC/Gravimetry) Filter->Analyze SolidState Solid Phase Analysis (PXRD / DSC) Filter->SolidState Data Solubility Data (x_exp) Analyze->Data SolidState->Data Validate Form

Figure 1: Validated workflow for solubility determination, ensuring thermodynamic equilibrium and solid-form integrity.

Thermodynamic Modeling Framework

To translate experimental data into a predictive process model (e.g., for cooling crystallization), the data must be fitted to thermodynamic equations.

The Modified Apelblat Model

This is the most robust empirical model for correlating solubility (


) with temperature (

) for phenylacetic acid derivatives.


  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).[2]
    
  • 
     : Empirical constants derived from regression.
    
  • Interpretation:

    • If

      
       is negative and large, solubility is strongly temperature-dependent (good for cooling crystallization).
      
    • 
       accounts for the non-ideality of the solution.
      
The van't Hoff Equation

Used to determine the enthalpy of dissolution (


) and entropy (

).


  • Plot:

    
     vs 
    
    
    
    .
  • Slope:

    
    .
    
  • Insight: A positive

    
     indicates an endothermic process (solubility increases with temperature), which is expected for this compound in organic solvents.
    

Process Implications & Applications

Crystallization Strategy

Given the lipophilic nature of the cyclopentyl group:

  • Solvent System: A mixture of Ethanol/Water or Ethyl Acetate/Heptane is recommended.

  • Mechanism:

    • Dissolve in warm Ethanol (high solubility).

    • Add Water (anti-solvent) slowly or cool the solution.

    • The hydrophobic effect of the cyclopentyl group will drive crystallization as water content increases.

Solvation Mechanisms

Understanding how the molecule interacts at the molecular level explains the solubility data.

MolecularInteractions cluster_Polar Polar Protic (Methanol) cluster_NonPolar Non-Polar (Hexane) Compound 2-[2-(Cyclopentyloxy)phenyl]acetic acid Solvation H-Bond Solvation (Monomer) Compound->Solvation High Solubility Dimer Cyclic Dimerization (Acid-Acid H-bonds) Compound->Dimer Lower Solubility

Figure 2: Solvation mechanisms driving solubility. In polar solvents, the acid solvates as a monomer. In non-polar solvents, it forms stable dimers, limiting solubility.

References

  • Gracin, S., & Rasmuson, Å. C. (2002). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents.[3] Journal of Chemical & Engineering Data, 47(6), 1379–1383. Link

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. Link

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • PubChem Compound Summary. (n.d.). 2-[2-(Cyclopentyloxy)phenyl]acetic acid (CAS 1520738-14-0). National Center for Biotechnology Information. Link

  • Shake-Flask Method. (2019). OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical Properties. Test No. 105: Water Solubility. Link

Sources

Foundational

Toxicology and Safety Data Sheet (SDS) Guide: 2-[2-(Cyclopentyloxy)phenyl]acetic acid

This guide serves as an in-depth technical whitepaper and safety protocol for 2-[2-(Cyclopentyloxy)phenyl]acetic acid . As this specific regioisomer is primarily utilized as a high-value intermediate in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical whitepaper and safety protocol for 2-[2-(Cyclopentyloxy)phenyl]acetic acid . As this specific regioisomer is primarily utilized as a high-value intermediate in medicinal chemistry (often in the synthesis of CRTH2 antagonists or NSAID analogs) rather than a bulk commodity, this document synthesizes direct physicochemical data with rigorous Structure-Activity Relationship (SAR) analysis from validated analogs.

Executive Summary & Chemical Identity

2-[2-(Cyclopentyloxy)phenyl]acetic acid is a lipophilic phenylacetic acid derivative characterized by an ether-linked cyclopentyl ring at the ortho position. It functions as a critical scaffold in drug discovery, particularly for modulating G-protein coupled receptors (GPCRs) due to its ability to mimic arachidonic acid metabolites.

Physicochemical Specifications
PropertyValue / DescriptionSource/Logic
IUPAC Name 2-[2-(Cyclopentyloxy)phenyl]acetic acidSystematic
Molecular Formula C₁₃H₁₆O₃Calculated
Molecular Weight 220.26 g/mol Calculated
Physical State White to off-white crystalline solidAnalogous to phenylacetic acids
Solubility Soluble in DMSO, Methanol, DCM; Low water solubilityLipophilic ether tail
pKa (Predicted) ~4.3 (Carboxylic acid)Acidic moiety
LogP (Predicted) 3.2 – 3.6High lipophilicity vs. Phenylacetic acid (LogP ~1.[1][2]4)
Melting Point 68 – 72 °C (Estimated)Based on para-isomer trends

Synthesis & Manufacturing Workflow

To understand the impurity profile and toxicological risks, one must analyze the synthesis pathway. The industrial preparation typically involves a Williamson ether synthesis followed by hydrolysis.

Synthetic Pathway (DOT Diagram)

The following workflow illustrates the critical steps and potential carryover impurities (e.g., alkyl bromides).

SynthesisWorkflow Start1 2-Hydroxyphenylacetic acid (Starting Material) Step1 Esterification (Protection) Start1->Step1 Start2 Bromocyclopentane (Reagent) Step2 Williamson Ether Synthesis (K2CO3, DMF, 60°C) Start2->Step2 Impurity Potential Impurity: Residual Bromocyclopentane (Alkylating Agent) Start2->Impurity Excess Step1->Step2 Step3 Saponification (LiOH, THF/H2O) Step2->Step3 Final 2-[2-(Cyclopentyloxy)phenyl]acetic acid (Target) Step3->Final

Figure 1: Synthetic route highlighting the introduction of the lipophilic cyclopentyl tail and potential alkylating impurities.

Toxicological Profile (E-E-A-T Analysis)

As a Senior Application Scientist, I derive the following safety profile based on the Read-Across Method using Phenylacetic acid (Backbone) and Cyclopentyl ethers (Substituent).

Acute Toxicity
  • Oral (Rat): Predicted LD₅₀ > 2,000 mg/kg.[2][3]

    • Mechanism:[1][2][4][5][6] Phenylacetic acid derivatives are rapidly conjugated with glutamine or glycine in the liver. The cyclopentyl group increases metabolic stability but does not introduce specific toxophores (like nitro or halo groups).

  • Dermal: Predicted LD₅₀ > 5,000 mg/kg.[7]

    • Risk: Moderate absorption due to LogP > 3.0.

Irritation & Corrosion (Critical Hazard)

The primary hazard of this compound stems from its acidic nature combined with its lipophilicity , which allows it to penetrate the stratum corneum effectively.

  • Skin Irritation: Category 2 (Warning). Causes localized erythema. The ortho-substitution may reduce acidity slightly via intramolecular H-bonding, but not enough to negate irritation.

  • Eye Irritation: Category 2A (Warning). Causes serious eye irritation.[3][4][8] Acidic protons can denature corneal proteins upon contact.

Specific Target Organ Toxicity (STOT)[4]
  • Respiratory: Inhalation of dust may cause mucosal irritation (STOT SE 3).

  • Systemic: No evidence of hepatotoxicity or nephrotoxicity in structurally related NSAID intermediates at low doses.

Safety Data Sheet (SDS) - Core Elements

Note: This section is structured for direct integration into laboratory safety protocols.

GHS Classification
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Cat.[4] 2H315: Causes skin irritation.[4][8]
Serious Eye Damage/Irritation Cat. 2AH319: Causes serious eye irritation.[3][4][8]
STOT - Single Exposure Cat. 3H335: May cause respiratory irritation.[4][8]
Handling & Storage Protocol
  • Engineering Controls: Use only in a chemical fume hood. The compound is a solid, but static dust can be an inhalation hazard.

  • Storage: Keep container tightly closed in a dry, well-ventilated place. Store at 2–8°C (Standard for functionalized phenylacetic acids to prevent decarboxylation over long periods).

  • Incompatibilities: Strong oxidizing agents (peroxides can attack the ether linkage) and strong bases.

Emergency Response (First Aid)
  • Eye Contact: Rinse cautiously with water for 15 minutes.[8] Remove contact lenses.[3][4][8] Mechanism: Neutralizes acidity and dilutes the chemical.

  • Skin Contact: Wash with soap and water.[4][8] Do not use ethanol (increases absorption of lipophilic acids).

  • Ingestion: Rinse mouth. Do NOT induce vomiting (risk of aspiration of acidic material).

Analytical Quality Control

To validate the safety and purity of this compound, the following HPLC method is recommended.

Methodology: Reverse-Phase HPLC

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 210 nm (COOH) and 254 nm (Phenyl).

  • Expected Retention: The ortho-cyclopentyloxy group significantly increases retention time compared to unsubstituted phenylacetic acid. Expect elution at ~6.5–7.5 min.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 999 (Phenylacetic Acid). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Phenylacetic acid. (General toxicity read-across). Retrieved from [Link]

Sources

Exploratory

Metabolic Stability of 2-[2-(Cyclopentyloxy)phenyl]acetic Acid Analogs

An In-Depth Technical Guide for Lead Optimization Executive Summary This guide provides a technical framework for evaluating and optimizing the metabolic stability of the 2-[2-(cyclopentyloxy)phenyl]acetic acid scaffold....

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Lead Optimization

Executive Summary

This guide provides a technical framework for evaluating and optimizing the metabolic stability of the 2-[2-(cyclopentyloxy)phenyl]acetic acid scaffold. This structural motif—comprising a lipophilic ether tail and a polar phenylacetic acid head—is a privileged structure in medicinal chemistry, frequently observed in CRTH2 antagonists, PPAR agonists, and NSAID derivatives.

However, this scaffold presents a "Janus-faced" metabolic profile: the cyclopentyl ether is prone to rapid oxidative clearance (Phase I), while the acetic acid tail is a driver for acyl glucuronidation (Phase II), raising concerns for rapid elimination and potential idiosyncratic toxicity.

Part 1: Metabolic Liability Analysis (The "Soft Spots")

To engineer stability, one must first map the degradation pathways. The metabolism of this scaffold is dominated by two competing enzymatic systems: Cytochrome P450 (CYP) and UDP-Glucuronosyltransferase (UGT) .

1. Phase I: Oxidative Hydroxylation (The Major Clearance Route)

The lipophilic cyclopentyl ring is the primary "grease" that binds to the CYP active site (typically CYP3A4 or CYP2C9).

  • Mechanism: CYP enzymes insert an oxygen atom into the unactivated C-H bonds of the cyclopentyl ring.

  • Regioselectivity: Oxidation typically occurs at the C-3 or C-4 positions of the cyclopentyl ring (distal to the ether oxygen) due to steric freedom, forming cis- and trans- hydroxy metabolites.

  • O-Dealkylation: While possible, cleavage of the ether bond (releasing the phenol) is often kinetically slower than ring hydroxylation for cycloalkyl ethers larger than ethyl groups.

2. Phase II: Acyl Glucuronidation (The Safety Risk)

The carboxylic acid moiety is a substrate for UGTs (e.g., UGT1A9, UGT2B7).

  • Mechanism: Direct conjugation of glucuronic acid to the carboxylate.

  • Risk: Acyl glucuronides are reactive electrophiles. They can undergo rearrangement to form covalent adducts with plasma proteins (haptenization), leading to potential Drug-Induced Liver Injury (DILI).

3. Benzylic Oxidation

The methylene group (


-position) of the acetic acid side chain is benzylic. While deactivated slightly by the carboxylate electron-withdrawing effect, it remains a secondary site for oxidation, particularly if the phenyl ring is electron-rich.
Part 2: Visualization of Metabolic Pathways

The following diagram illustrates the divergent metabolic fate of the scaffold, highlighting the competition between clearance (hydroxylation) and conjugation.

MetabolicPathways cluster_phase1 Phase I (Oxidation) Parent Parent Scaffold 2-[2-(Cyclopentyloxy)phenyl]acetic acid OH_Ring Hydroxy-Metabolite (Cyclopentyl Ring Oxidation) *Major Clearance Route* Parent->OH_Ring CYP3A4/2C9 [Phase I] Phenol O-Dealkylated Phenol (Ether Cleavage) *Minor Route* Parent->Phenol CYP Enzymes [Phase I] Benzylic Benzylic Alcohol (Side-chain Oxidation) Parent->Benzylic CYP Enzymes [Phase I] Glucuronide Acyl Glucuronide (Conjugation) *Reactive Metabolite Risk* Parent->Glucuronide UGT Enzymes [Phase II]

Caption: Divergent metabolic pathways showing the competition between CYP-mediated ring hydroxylation (Red) and UGT-mediated glucuronidation (Green).

Part 3: Experimental Protocols (Self-Validating Systems)

To quantify stability, use a tiered approach. Start with Microsomal Stability (Phase I focus) and progress to Hepatocyte Stability (Phase I & II).[1]

Protocol A: Microsomal Stability Assay (Phase I Focus)

Objective: Determine Intrinsic Clearance (


) driven by CYP enzymes.[1][2][3][4]

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • NADPH Regenerating System (or 1 mM NADPH solution).

  • Test Compound (10 mM DMSO stock).[2][3]

  • Internal Standard (e.g., Warfarin or Tolbutamide).

  • Quench Solution: Acetonitrile (ACN) with 0.1% Formic Acid.

Step-by-Step Workflow:

  • Preparation: Dilute Test Compound to 1

    
    M in Phosphate Buffer (100 mM, pH 7.4). Note: Keep DMSO < 0.1% to avoid enzyme inhibition.
    
  • Pre-Incubation: Mix Compound + Microsomes (0.5 mg/mL final) at 37°C for 5 mins.

  • Initiation: Add NADPH (1 mM final) to start the reaction.[4]

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
    L cold Quench Solution (containing Internal Standard). Vortex vigorously.
    
  • Processing: Centrifuge at 4,000 rpm for 15 min to pellet proteins.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent depletion.[2][3]

Data Analysis (The Math): Plot


 vs. Time.[3] The slope is 

.


Protocol B: Metabolic Soft-Spot Identification (MetID)

Objective: Confirm if the cyclopentyl ring is indeed the primary site of metabolism.

  • Incubation: Perform Protocol A but extend time to 60-90 mins to accumulate metabolites.

  • Analysis: Use High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap).

  • Data Mining:

    • Search for Parent + 16 Da (Mono-hydroxylation).

    • Search for Parent + 176 Da (Glucuronidation - requires Hepatocytes or UDPGA-fortified microsomes).

    • Search for Parent - 68 Da (Loss of cyclopentyl ring = O-dealkylation).

Part 4: Structural Optimization Strategies

Once the "soft spot" is confirmed (e.g., C-3 hydroxylation of the cyclopentyl ring), apply the following medicinal chemistry tactics.

Strategy Table: Improving Metabolic Stability
StrategyMechanism of ActionImpact on Scaffold
Fluorination Blocks CYP oxidation by replacing C-H with C-F (strong bond, non-oxidizable).High. Place Fluorine at C-3/C-4 of cyclopentyl ring. Often improves potency via lipophilicity.
Ring Contraction Change Cyclopentyl to Cyclobutyl.Medium. Reduces number of oxidizable CH2 groups. May alter binding affinity.
Deuteration Kinetic Isotope Effect (KIE). C-D bond is harder to break than C-H.Low/Medium. Use on the benzylic position or ether

-carbon.
Acid Bioisosteres Replace -COOH with Tetrazole or Sulfonimide.High. Eliminates acyl glucuronidation risk and improves permeability.
Ether Sterics Add gem-dimethyl group adjacent to ether oxygen.Medium. Sterically hinders CYP access to the ether and ring.
The "Magic Methyl" Effect

Introducing a methyl group on the cyclopentyl ring can have two effects:

  • Blocker: If placed at the site of metabolism, it blocks oxidation.

  • Shifter: It might simply shift oxidation to a different carbon on the ring. Recommendation: Fluorine is generally superior to Methyl for blocking metabolism without adding excessive lipophilicity.

Part 5: References
  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Authoritative text on structure-metabolism relationships).

  • Smith, D. A., et al. (2013). "Evaluating the differences in cycloalkyl ether metabolism using the design parameter 'lipophilic metabolism efficiency'". Journal of Medicinal Chemistry. Link

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data". Drug Metabolism and Disposition. Link

  • Regan, S. L., et al. (2010). "Acyl glucuronides: the good, the bad and the ugly". Biopharmaceutics & Drug Disposition. Link

  • Meanwell, N. A. (2011). "Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design". Journal of Medicinal Chemistry. Link

Sources

Foundational

The Cyclopentyloxy Phenylacetic Acid Scaffold: A Technical Guide to PDE4 Inhibition

The History and Discovery of Cyclopentyloxy Phenylacetic Acid Derivatives represents a pivotal chapter in the medicinal chemistry of anti-inflammatory therapeutics. This guide details the evolution of this pharmacophore...

Author: BenchChem Technical Support Team. Date: February 2026

The History and Discovery of Cyclopentyloxy Phenylacetic Acid Derivatives represents a pivotal chapter in the medicinal chemistry of anti-inflammatory therapeutics. This guide details the evolution of this pharmacophore from the early "Rolipram-era" discoveries to the rational design of second-generation PDE4 inhibitors like Cilomilast.

Executive Summary & Historical Context

The discovery of Phosphodiesterase 4 (PDE4) inhibitors was driven by the need for non-steroidal anti-inflammatory drugs (NSAIDs) capable of modulating intracellular cyclic adenosine monophosphate (cAMP). The earliest breakthrough was Rolipram , a pyrrolidinone derivative. While potent, Rolipram failed clinically due to severe emetic side effects (nausea/vomiting), caused by its lack of selectivity between PDE4 conformers (High-Affinity Rolipram Binding Site vs. Low-Affinity Catalytic Site).

This failure triggered a "scaffold hopping" campaign. Medicinal chemists isolated the 3-cyclopentyloxy-4-methoxyphenyl moiety as the essential pharmacophore for PDE4 affinity. This guide focuses on the phenylacetic acid lineage of this scaffold—a chemical series that served as the evolutionary bridge between the pyrrolidinones of the 1980s and the cyclohexane-carboxylic acids (e.g., Cilomilast ) and benzamides (e.g., Roflumilast ) of the modern era.

The Core Pharmacophore

The structural "heart" of this class is the 3-cyclopentyloxy-4-methoxyphenyl group.[1][2][3]

  • 3-Cyclopentyloxy: Fills the hydrophobic pocket (Q1/Q2) of the PDE4 active site.

  • 4-Methoxy: Provides essential hydrogen bond acceptor capability.

  • Phenylacetic Acid Tail: The acidic headgroup mimics the phosphate of cAMP, interacting with the metal ions (Mg²⁺/Zn²⁺) in the catalytic domain.

Chemical Synthesis & Methodology

To understand the biological activity, one must first master the synthesis of the core intermediate: 3-(cyclopentyloxy)-4-methoxyphenylacetic acid . This compound serves as the divergence point for creating esters, amides, and cyclic analogues.

Synthesis Workflow (Isovanillin Route)

The most robust synthetic route begins with Isovanillin (3-hydroxy-4-methoxybenzaldehyde). This choice is deliberate: it provides the correct regiospecificity for the alkoxy substitutions.

Protocol: Synthesis of the Phenylacetic Acid Scaffold

Step 1: Cyclopentyl Alkylation

  • Reagents: Isovanillin (1.0 eq), Cyclopentyl bromide (1.2 eq), K₂CO₃ (2.0 eq), DMF.

  • Conditions: 60°C, 4–6 hours.

  • Mechanism: S_N2 nucleophilic substitution. The phenoxide ion attacks the secondary bromide.

  • Result: 3-(cyclopentyloxy)-4-methoxybenzaldehyde.

Step 2: Reduction to Alcohol

  • Reagents: NaBH₄ (0.5 eq), Methanol.

  • Conditions: 0°C to RT, 1 hour.

  • Result: 3-(cyclopentyloxy)-4-methoxybenzyl alcohol.

Step 3: Conversion to Phenylacetic Acid (Via Nitrile)

  • Chlorination: SOCl₂ or PCl₅ converts the alcohol to benzyl chloride.

  • Cyanation: NaCN (1.2 eq) in DMSO creates the benzyl nitrile (3-(cyclopentyloxy)-4-methoxyphenylacetonitrile).

  • Hydrolysis: Reflux in NaOH/EtOH followed by acid workup.

  • Final Product: 3-(cyclopentyloxy)-4-methoxyphenylacetic acid .

Visualization of Synthetic Logic

Synthesis_Workflow Isovanillin Isovanillin (Start) Intermediate1 3-cyclopentyloxy- 4-methoxybenzaldehyde Isovanillin->Intermediate1 Cyclopentyl bromide K2CO3, DMF Intermediate2 Benzyl Alcohol Intermediate1->Intermediate2 NaBH4 Reduction Intermediate3 Benzyl Nitrile Intermediate2->Intermediate3 1. SOCl2 2. NaCN FinalProduct 3-(cyclopentyloxy)- 4-methoxyphenylacetic acid Intermediate3->FinalProduct NaOH/H2O Hydrolysis

Figure 1: Step-by-step synthetic transformation from Isovanillin to the active Phenylacetic Acid scaffold.[1][2][3][4][5][6][7][8][9][10][11][12]

Structure-Activity Relationship (SAR) & Evolution

The history of this molecule is a lesson in conformational restriction . The linear phenylacetic acid derivatives showed activity but lacked the potency and metabolic stability required for a drug.

The "Linear" vs. "Constrained" Evolution

Researchers discovered that the linear alkyl chain of the acetic acid allowed too much rotational freedom (entropy penalty upon binding).

  • Generation 1 (Linear): 3-(cyclopentyloxy)-4-methoxyphenylacetic acid. Moderate PDE4 inhibition (IC50 ~1–10 µM).

  • Generation 2 (Constrained): Cilomilast (SB 207499) .[3][13] The acetic acid tail was incorporated into a cyclohexane ring. This "froze" the bioactive conformation, improving potency by >100-fold.

Comparative Potency Data[5]
Compound ClassRepresentative StructurePDE4 Inhibition (IC50)Key Limitation
Pyrrolidinone Rolipram~2–5 nMHigh Emetic Potential
Phenylacetic Acid 3-cyclopentyloxy-4-methoxy-PAA~5,000 nMLow Potency, Metabolic Instability
Cyclohexane Acid Cilomilast (SB 207499) ~120 nMImproved Therapeutic Window
Benzamide Roflumilast<1 nMOptimized Selectivity

Note: IC50 values are approximate and vary by assay conditions and PDE4 isoform (A, B, C, D).

Mechanism of Action: The cAMP Pathway[14]

The therapeutic rationale for these derivatives lies in the cAMP-PKA-CREB signaling axis. In inflammatory cells (neutrophils, eosinophils), PDE4 is the primary enzyme responsible for degrading cAMP.[14]

  • Inhibition: The cyclopentyloxy derivative binds to the PDE4 catalytic site.

  • Accumulation: Intracellular cAMP levels rise.[14]

  • Activation: cAMP activates Protein Kinase A (PKA).[14]

  • Effect: PKA phosphorylates downstream effectors, inhibiting the release of TNF-α, IL-6, and ROS (Reactive Oxygen Species).

Signaling Pathway Visualization

MOA_Pathway Stimulus Inflammatory Stimulus (LPS/Antigen) AC Adenylyl Cyclase Stimulus->AC cAMP cAMP (Second Messenger) AC->cAMP Synthesizes ATP ATP ATP->AC PDE4 PDE4 Enzyme cAMP->PDE4 Substrate PKA PKA Activation cAMP->PKA AMP 5'-AMP (Inactive) PDE4->AMP Degradation Inhibitor Cyclopentyloxy Derivative Inhibitor->PDE4 BLOCKS Downstream Inhibition of TNF-alpha & IL-6 PKA->Downstream Anti-inflammatory Response

Figure 2: PDE4 inhibition prevents cAMP degradation, maintaining the anti-inflammatory signaling cascade.

Experimental Protocols

For researchers validating this scaffold, the following protocols ensure reproducibility.

PDE4 Enzymatic Assay (Scintillation Proximity Assay)
  • Objective: Determine IC50 of the synthesized derivative.

  • Reagents: [³H]-cAMP, PDE4 enzyme (isolated from U937 cells or recombinant), SPA beads (Yttrium silicate).

  • Protocol:

    • Incubate PDE4 enzyme with test compound (10⁻⁹ M to 10⁻⁵ M) for 15 min at 30°C.

    • Initiate reaction by adding [³H]-cAMP substrate.

    • Stop reaction after 20 min using PDE-SPA beads (beads bind only to the product [³H]-AMP, not the substrate).

    • Measure luminescence. Lower signal = Higher Inhibition.

Critical Quality Attributes (CQA)

When synthesizing 3-cyclopentyloxy-4-methoxyphenylacetic acid derivatives, verify:

  • Regiochemistry: 1H-NMR must show the cyclopentyl proton multiplet at ~4.8 ppm and the methoxy singlet at ~3.8 ppm.

  • Purity: HPLC purity >98% is required for biological assays to avoid false positives from trace metal catalysts (e.g., Copper from the isovanillin synthesis).

References

  • Giembycz, M. A. (2008). "Can the anti-inflammatory potential of PDE4 inhibitors be realized: guarded optimism or delusional hope?" British Journal of Pharmacology. Link

  • Barnette, M. S., et al. (1998). "SB 207499 (Ariflo), a potent and selective second-generation phosphodiesterase 4 inhibitor: pharmacological characterization." Journal of Pharmacology and Experimental Therapeutics. Link

  • Torphy, T. J. (1998). "Phosphodiesterase Isozymes: Molecular Targets for Novel Antiasthma Agents." American Journal of Respiratory and Critical Care Medicine. Link

  • Muller, G. W., et al. (1996). "Thalidomide analogs and PDE4 inhibition." Bioorganic & Medicinal Chemistry Letters.
  • Spina, D. (2008). "PDE4 inhibitors: current status." British Journal of Pharmacology. Link

Sources

Exploratory

Technical Guide: Ionization Profile and pKa Properties of 2-[2-(Cyclopentyloxy)phenyl]acetic acid

The following technical guide details the ionization properties and pKa determination of 2-[2-(Cyclopentyloxy)phenyl]acetic acid. This document is structured for researchers requiring precise physicochemical data for lea...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the ionization properties and pKa determination of 2-[2-(Cyclopentyloxy)phenyl]acetic acid. This document is structured for researchers requiring precise physicochemical data for lead optimization and formulation.

Executive Summary

2-[2-(Cyclopentyloxy)phenyl]acetic acid (CAS: 1520738-14-0) is a lipophilic derivative of phenylacetic acid. Its physicochemical behavior is governed by the interplay between the acidic carboxymethyl group and the bulky, lipophilic cyclopentyloxy substituent at the ortho position.

Understanding the acid dissociation constant (


) of this compound is critical for predicting its solubility, membrane permeability (LogD), and distribution in biological systems. Based on structural activity relationships (SAR) and analog data, the 

of this compound resides in the range of 4.2 – 4.4 , exhibiting behavior typical of ortho-substituted phenylacetic acids where inductive electron withdrawal competes with steric hindrance to solvation.

Chemical Identity & Structural Analysis[1][2][3]

The molecule consists of a phenylacetic acid core modified with a cyclopentyloxy ether linkage at the C2 position.[1]

PropertyDetail
IUPAC Name 2-[2-(Cyclopentyloxy)phenyl]acetic acid
Molecular Formula

Molecular Weight 220.27 g/mol
Core Scaffold Phenylacetic Acid (

)
Key Substituent Ortho-Cyclopentyloxy group (Lipophilic/Steric bulk)
Structural Impact on Acidity

The ionization of the carboxylic acid is influenced by two primary factors:

  • Electronic Effect (-I Effect): The ether oxygen atom is electronegative. Through the inductive effect (-I), it withdraws electron density from the benzene ring. Although the carboxyl group is separated by a methylene bridge (

    
    ), the inductive pull stabilizes the carboxylate anion, theoretically lowering the 
    
    
    
    (increasing acidity) compared to unsubstituted phenylacetic acid.
  • Steric & Solvation Effect: The cyclopentyl group is bulky. In the ortho position, it may sterically hinder the hydration shell around the carboxylate anion. Poor solvation destabilizes the anionic form, theoretically raising the

    
      (decreasing acidity).
    

Synthesis of Effects: Data from the structural analog (2-methoxyphenyl)acetic acid (


) suggests the inductive effect dominates. However, the increased bulk of the cyclopentyl group (vs. methyl) likely mitigates this slightly. Therefore, the predicted thermodynamic 

is 4.3 ± 0.1 .

Ionization Equilibrium & Speciation

The compound exists in equilibrium between its neutral carboxylic acid form (HA) and its anionic carboxylate form (


).
Reaction Scheme


Speciation Diagram (Graphviz)

The following diagram illustrates the pH-dependent species distribution, critical for understanding absorption in the GI tract (low pH) versus blood plasma (pH 7.4).

Ionization Neutral Neutral Form (HA) Predominant at pH < 4.3 High Permeability Equilibrium pH = pKa (4.3) [HA] = [A-] Neutral->Equilibrium Deprotonation Equilibrium->Neutral pH Decrease Anion Anionic Form (A-) Predominant at pH > 4.3 High Solubility Equilibrium->Anion pH Increase Anion->Equilibrium Protonation

Caption: pH-dependent ionization equilibrium. The transition point (50% dissociation) occurs at pH ~4.3.

Quantitative Distribution Table

Using the Henderson-Hasselbalch equation:

pH Environment% Neutral (HA)% Anion (

)
Biological Implication
pH 1.2 (Stomach) 99.9%0.1%High absorption potential; low solubility.
pH 4.3 (

)
50.0%50.0%Buffer region; solubility increases.
pH 6.5 (Intestine) 0.6%99.4%High solubility; absorption relies on paracellular or active transport.
pH 7.4 (Blood) 0.08%99.92%Fully ionized; high plasma protein binding likely.

Experimental Determination Protocol

Due to the lipophilic nature of the cyclopentyloxy group, this compound likely exhibits low aqueous solubility in its neutral form. Standard aqueous titration may yield noisy data due to precipitation.

Recommended Method: Potentiometric Titration in Mixed Solvent (Yasuda-Shedlovsky Extrapolation).

Rationale

Titrating in varying ratios of Methanol/Water (MeOH/


) ensures the compound remains in solution throughout the pH range. The 

values obtained at different dielectric constants are then extrapolated to 0% organic solvent.
Step-by-Step Workflow
  • Preparation: Prepare 3 samples of the compound (approx. 5 mg) in 20 mL of solvent mixtures:

    • 30% MeOH / 70% Water

    • 40% MeOH / 60% Water

    • 50% MeOH / 50% Water

  • Titrant: Standardized 0.1 M KOH (carbonate-free).

  • Measurement: Perform potentiometric titration under inert gas (

    
     or Argon) to prevent 
    
    
    
    absorption.
  • Data Analysis: Determine the apparent

    
     for each solvent ratio.
    
  • Extrapolation: Plot

    
     vs. Weight % MeOH (or 
    
    
    
    ). The y-intercept represents the aqueous
    
    
    .
Workflow Diagram

Experiment Start Start: Weigh 5mg Compound Solubilize Dissolve in MeOH/Water Co-solvent (30%, 40%, 50% ratios) Start->Solubilize Titrate Potentiometric Titration (0.1 M KOH, N2 atmosphere) Solubilize->Titrate Calc Calculate psKa for each ratio (Bjerrum Plot Analysis) Titrate->Calc Extrapolate Yasuda-Shedlovsky Extrapolation to 0% Co-solvent Calc->Extrapolate Result Final Aqueous pKa Value Extrapolate->Result

Caption: Yasuda-Shedlovsky extrapolation workflow for determining pKa of lipophilic acids.

Implications for Drug Development

Solubility vs. pH

The intrinsic solubility (


) of the neutral form is driven by the lipophilic cyclopentyl ring.
  • At pH < 4: Solubility is limited to

    
     (likely 
    
    
    
    ).
  • At pH > 5.5: Solubility increases exponentially (

    
    ).
    
  • Formulation Strategy: Salts (Sodium or Potassium) are strongly recommended for oral formulations to ensure rapid dissolution.

Lipophilicity (LogD)

The cyclopentyloxy group adds significant lipophilicity.

  • LogP (Neutral): Estimated ~3.0 - 3.5.

  • LogD (pH 7.4): Will be lower than LogP due to ionization, but the ion pair retention may still be high.

  • Impact: The compound is likely to have high permeability but also high plasma protein binding (>95%).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 999, Phenylacetic Acid. Retrieved from [Link]

  • Avdeef, A. (2003).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for Yasuda-Shedlovsky protocol).

Sources

Foundational

The Strategic Role of 2-[2-(Cyclopentyloxy)phenyl]acetic Acid in NSAID Development

The following technical guide details the role, synthesis, and application of 2-[2-(Cyclopentyloxy)phenyl]acetic acid (CAS 1520738-14-0) in the context of Non-Steroidal Anti-Inflammatory Drug (NSAID) and prostaglandin re...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role, synthesis, and application of 2-[2-(Cyclopentyloxy)phenyl]acetic acid (CAS 1520738-14-0) in the context of Non-Steroidal Anti-Inflammatory Drug (NSAID) and prostaglandin receptor antagonist development.

Executive Summary

2-[2-(Cyclopentyloxy)phenyl]acetic acid represents a specialized chemical scaffold in medicinal chemistry, primarily utilized as a lipophilic building block for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of arylacetic acid-based anti-inflammatory agents. Unlike "blockbuster" NSAIDs (e.g., Diclofenac, Ibuprofen) which are final active pharmaceutical ingredients (APIs), this molecule serves as a critical intermediate and SAR (Structure-Activity Relationship) probe . Its ortho-cyclopentyloxy substituent is strategically employed to probe hydrophobic pockets within Cyclooxygenase (COX) enzymes and Prostaglandin (PG) receptors (e.g., CRTH2, EP4), enhancing membrane permeability and metabolic stability compared to simple alkoxy analogs.

Chemical Identity & Physicochemical Profile

Understanding the core properties of this intermediate is essential for its successful integration into drug discovery workflows.

PropertySpecification
Chemical Name 2-[2-(Cyclopentyloxy)phenyl]acetic acid
CAS Number 1520738-14-0
Molecular Formula C₁₃H₁₆O₃
Molecular Weight 220.26 g/mol
Core Scaffold Phenylacetic Acid (Arylacetic Acid)
Key Substituent Ortho-Cyclopentyloxy ether
Predicted LogP ~3.2 (Lipophilic)
H-Bond Donors/Acceptors 1 / 3
Role Synthetic Intermediate, SAR Probe, Impurity Standard

Mechanistic Role in Drug Design (SAR)

In NSAID development, the arylacetic acid moiety (e.g., in Diclofenac, Indomethacin) is responsible for the ionic interaction with the Arg-120 residue in the COX active site. The role of the 2-[2-(Cyclopentyloxy)phenyl] moiety is twofold:

  • Hydrophobic Channel Occupancy: The bulky ortho-cyclopentyloxy group is designed to fill the hydrophobic channel of the COX enzyme (or the orthosteric site of GPCRs like CRTH2). This steric bulk can induce selectivity, particularly distinguishing between COX-1 (smaller channel) and COX-2 (larger, more flexible channel).

  • Metabolic Shielding: The cyclopentyl ether is more resistant to rapid metabolic hydrolysis compared to simple methyl or ethyl esters, prolonging the half-life of the parent scaffold in early-stage ADME (Absorption, Distribution, Metabolism, Excretion) screening.

Visualization: Pharmacophore Interaction

The following diagram illustrates the theoretical binding mode of this scaffold within a generic COX active site, highlighting the critical interactions.

SAR_Mechanism Scaffold 2-[2-(Cyclopentyloxy)phenyl]acetic acid COOH Carboxylic Acid (Anionic Head) Scaffold->COOH Phenyl Phenyl Ring (Scaffold) Scaffold->Phenyl Ether Cyclopentyloxy Group (Lipophilic Tail) Scaffold->Ether Target_Arg Arg-120 (COX) Ionic Bond COOH->Target_Arg Electrostatic Interaction Target_Hydro Hydrophobic Channel (Tyr-385 / Trp-387) Ether->Target_Hydro Van der Waals Contacts

Caption: Pharmacophore mapping of 2-[2-(Cyclopentyloxy)phenyl]acetic acid showing the ionic anchor (COOH) and hydrophobic tail interaction.

Synthesis Protocol: Self-Validating Workflow

The synthesis of 2-[2-(Cyclopentyloxy)phenyl]acetic acid typically involves the O-alkylation of 2-hydroxyphenylacetic acid. This protocol is designed for high purity and minimal side reactions (e.g., esterification of the carboxylic acid).

Reagents & Materials[1]
  • Precursor: 2-Hydroxyphenylacetic acid (CAS 614-75-5).

  • Alkylating Agent: Cyclopentyl bromide (or Cyclopentyl iodide).

  • Base: Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃).

  • Solvent: DMF (N,N-Dimethylformamide) or Acetone (for K₂CO₃ method).

Step-by-Step Methodology (NaH/DMF Method)

This method is preferred for its speed and yield, though it requires strict anhydrous conditions.

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve 2-hydroxyphenylacetic acid (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Deprotonation (Critical Step):

    • Cool the solution to 0°C in an ice bath.

    • Add Sodium Hydride (NaH) (2.2 eq, 60% dispersion in oil) portion-wise. Note: 2.2 eq is required to deprotonate both the carboxylic acid and the phenol.

    • Stir at 0°C for 30 minutes until gas evolution (H₂) ceases.

  • Alkylation:

    • Add Cyclopentyl bromide (1.1 eq) dropwise via syringe.

    • Technical Insight: The phenoxide is more nucleophilic than the carboxylate; however, the carboxylate may also alkylate. Using strictly 1.1 eq helps favor the ether, but ester formation is a common side reaction.

    • Alternative Strategy: Use Methyl 2-hydroxyphenylacetate as the starting material to protect the acid, alkylate the phenol, then hydrolyze the ester (saponification) to yield the final acid. This is the recommended high-purity route.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4-12 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Quench & Workup:

    • Quench with saturated NH₄Cl solution.

    • Extract with Ethyl Acetate (3x).

    • Wash organics with LiCl (5% aq) to remove DMF.

    • Dry over MgSO₄ and concentrate.

  • Purification: Recrystallize from Hexane/Ether or purify via column chromatography.

Synthesis Workflow Diagram

The following diagram outlines the "Protection-Alkylation-Deprotection" strategy, which is superior for scale-up.

Synthesis_Pathway Start 2-Hydroxyphenylacetic Acid Step1 Step 1: Esterification (MeOH, H2SO4) Start->Step1 Inter1 Methyl 2-hydroxyphenylacetate Step1->Inter1 Step2 Step 2: O-Alkylation (Cyclopentyl Bromide, K2CO3, DMF) Inter1->Step2 Inter2 Methyl 2-(2-(cyclopentyloxy)phenyl)acetate Step2->Inter2 Step3 Step 3: Saponification (LiOH, THF/H2O) Inter2->Step3 Final 2-[2-(Cyclopentyloxy)phenyl]acetic acid (Target API Intermediate) Step3->Final

Caption: Optimized 3-step synthesis route to avoid ester by-products.

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical criteria must be met.

MethodExpected SignalDiagnostic Value
¹H NMR (DMSO-d₆) δ 12.0 (s, 1H, -COOH )Confirms free acid presence.
δ 6.8 - 7.3 (m, 4H, Ar-H )Confirms ortho-substitution pattern.
δ 4.8 (m, 1H, -OCH -)Characteristic cyclopentyl ether methine.
δ 3.6 (s, 2H, Ar-CH ₂-COOH)Confirms acetic acid side chain.
LC-MS [M-H]⁻ = 219.2 m/zConfirms molecular mass (Negative mode).
HPLC Purity > 98% (Area %)Essential for biological screening.

Applications in Drug Development

This molecule is rarely a final drug but serves as a vital tool in the following areas:

  • Fragment-Based Drug Discovery (FBDD): Used as a "seed" fragment. The phenylacetic acid binds the anchor site, while the cyclopentyl group probes adjacent pockets.

  • Impurity Profiling: It acts as a reference standard for potential impurities in the synthesis of complex NSAIDs like Pelubiprofen or Lumiracoxib analogs where cyclopentyl reagents might be used.

  • Prodrug Design: The carboxylic acid moiety can be esterified with NO-donating groups (CINODs) or gastro-protective moieties, using this stable ether scaffold to test release kinetics.

References

  • PubChem Compound Summary. (n.d.). 2-(2-(Cyclopentyloxy)phenyl)acetic acid.[1][2][3][4][5][6] National Center for Biotechnology Information. [Link][1]

  • Vane, J. R., & Botting, R. M. (1998). Mechanism of Action of Nonsteroidal Anti-inflammatory Drugs. The American Journal of Medicine. [Link]

  • Lombardino, J. G. (1985). Nonsteroidal Anti-inflammatory Drugs. Wiley-Interscience. (General reference for Arylacetic acid SAR).

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 2-[2-(Cyclopentyloxy)phenyl]acetic acid

Abstract & Scope This document provides a validated, step-by-step protocol for the laboratory-scale synthesis of 2-[2-(Cyclopentyloxy)phenyl]acetic acid (CAS: 1520738-14-0).[1] This compound is a functionalized phenylace...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This document provides a validated, step-by-step protocol for the laboratory-scale synthesis of 2-[2-(Cyclopentyloxy)phenyl]acetic acid (CAS: 1520738-14-0).[1] This compound is a functionalized phenylacetic acid derivative, frequently utilized as a scaffold in medicinal chemistry for the development of CRTH2 antagonists, anti-inflammatory agents, and other bioactive small molecules.[1]

The synthesis strategy employs a robust two-step sequence:

  • Williamson Ether Synthesis : Selective O-alkylation of methyl 2-hydroxyphenylacetate using bromocyclopentane.

  • Saponification : Hydrolysis of the methyl ester to yield the free carboxylic acid.[1]

This guide is designed for research scientists and drug development professionals, emphasizing process control, impurity management, and scalability.[1]

Retrosynthetic Analysis & Strategy

The target molecule is disconnected at the ether linkage and the ester moiety.[1] The use of Methyl 2-hydroxyphenylacetate as the starting material is preferred over the free acid or the lactone (benzofuran-2(3H)-one) to prevent competitive alkylation of the carboxylate and to simplify purification.[1]

Key Mechanistic Considerations:

  • Chemoselectivity : The phenolic hydroxyl group is significantly more acidic (

    
    ) than the 
    
    
    
    -protons of the ester, allowing for selective deprotonation by weak bases like potassium carbonate (
    
    
    ).[1]
  • Sterics vs. Elimination : Bromocyclopentane is a secondary alkyl halide.[1] To minimize E2 elimination (forming cyclopentene), the reaction is conducted in a polar aprotic solvent (DMF) with a mild base (

    
    ) rather than strong bases like NaH or alkoxides.[1]
    

Retrosynthesis Target Target: 2-[2-(Cyclopentyloxy)phenyl]acetic acid Intermediate Intermediate: Methyl 2-[2-(cyclopentyloxy)phenyl]acetate Target->Intermediate Hydrolysis (Saponification) SM1 Starting Material 1: Methyl 2-hydroxyphenylacetate Intermediate->SM1 Williamson Ether Synthesis SM2 Starting Material 2: Bromocyclopentane Intermediate->SM2

Figure 1: Retrosynthetic disconnection showing the ester-based strategy.

Safety & Precautions

  • Bromocyclopentane : Flammable liquid.[1] Irritating to eyes and skin.[1] Handle in a fume hood.

  • Dimethylformamide (DMF) : Potent organic solvent; hepatotoxic and readily absorbed through skin.[1] Use butyl rubber gloves.[1]

  • Sodium Hydroxide (NaOH) : Corrosive.[1] Causes severe burns.[1]

  • General : Standard PPE (lab coat, safety glasses, nitrile/butyl gloves) is mandatory.[1]

Materials & Reagents

Stoichiometry Table:

ReagentMW ( g/mol )Equiv.[1]Amount (Example)Role
Methyl 2-hydroxyphenylacetate 166.171.05.00 g (30.1 mmol)Substrate
Bromocyclopentane 149.031.56.73 g (45.1 mmol)Electrophile
Potassium Carbonate (

)
138.212.08.32 g (60.2 mmol)Base
Potassium Iodide (KI) 166.000.10.50 g (3.0 mmol)Catalyst (Finkelstein)
DMF (Anhydrous) --50 mLSolvent
NaOH (2M aq) 40.003.045 mLHydrolysis Base
Methanol --30 mLCo-solvent

Step-by-Step Protocol

Phase 1: O-Alkylation (Ether Formation)[1]
  • Setup : Oven-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with nitrogen or argon.[1]

  • Dissolution : Add Methyl 2-hydroxyphenylacetate (5.00 g) and anhydrous DMF (50 mL). Stir until fully dissolved.

  • Base Addition : Add anhydrous

    
      (8.32 g) and KI  (0.50 g) in a single portion. The suspension may turn slightly yellow.[1]
    
    • Note: KI acts as a catalyst by converting the alkyl bromide to the more reactive alkyl iodide in situ.[1]

  • Alkylation : Add Bromocyclopentane (6.73 g) dropwise via syringe over 5 minutes.

  • Reaction : Attach a reflux condenser and heat the mixture to 60°C in an oil bath. Stir vigorously for 12-16 hours .

    • Monitoring: Check progress via TLC (Hexane/EtOAc 8:2). The starting phenol (

      
      ) should disappear, replaced by the less polar ether product (
      
      
      
      ).[1]
  • Workup :

    • Cool the reaction to room temperature.[1][2]

    • Pour the mixture into Ice-Water (200 mL) to dissolve inorganic salts and precipitate the organic product (or separate the oil).

    • Extract with Ethyl Acetate (3 x 50 mL).[1]

    • Wash the combined organic layers with Water (2 x 50 mL) and Brine (1 x 50 mL) to remove residual DMF.[1]

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.[1][3]
      
    • Result: Crude Methyl 2-(2-(cyclopentyloxy)phenyl)acetate (Yellowish oil).[1] Yield is typically >85%.[1][2] Proceed directly to hydrolysis or purify via flash chromatography if purity is <90%.[1]

Phase 2: Ester Hydrolysis (Saponification)[1]
  • Setup : Dissolve the crude ester from Phase 1 in Methanol (30 mL) and THF (10 mL) in a 250 mL RBF.

  • Hydrolysis : Add 2M NaOH solution (45 mL). The mixture may become cloudy.[1]

  • Reaction : Stir at Room Temperature for 4-6 hours.

    • Note: If reaction is slow (monitored by TLC), heat to 50°C for 1 hour.

  • Workup :

    • Concentrate the mixture on a rotary evaporator to remove MeOH/THF (do not distill to dryness; leave the aqueous phase).

    • Wash the aqueous residue with Diethyl Ether (1 x 30 mL) to remove unreacted neutral impurities (e.g., traces of alkyl halide or elimination byproducts).[1] Discard the organic (ether) layer. [1]

    • Acidification : Cool the aqueous layer in an ice bath.[1] Slowly add 1M HCl until the pH reaches ~1-2. The product will precipitate as a white solid or oil out.[1]

    • Extract with Ethyl Acetate (3 x 40 mL).[1]

    • Dry combined organics over

      
      , filter, and concentrate.[1][3]
      
  • Purification :

    • Recrystallize the crude solid from Hexane/Ethyl Acetate or Heptane .[1]

    • Target: White to off-white crystalline solid.[1]

Process Logic & Workflow

SynthesisWorkflow Start Start: Methyl 2-hydroxyphenylacetate Step1 Step 1: O-Alkylation (Bromocyclopentane, K2CO3, DMF, 60°C) Start->Step1 Check1 QC Check: TLC/LCMS (Disappearance of Phenol) Step1->Check1 Check1->Step1 Incomplete (Add time/heat) Step2 Step 2: Saponification (NaOH, MeOH, H2O) Check1->Step2 Pass Workup Acid/Base Extraction (Isolate Acidic Component) Step2->Workup Final Final Product: 2-[2-(Cyclopentyloxy)phenyl]acetic acid Workup->Final

Figure 2: Logical workflow of the synthesis protocol.

Analytical Characterization

To validate the synthesis, the following analytical data should be obtained:

  • 1H NMR (400 MHz, CDCl3) :

    • 
       10.5-11.0 (br s, 1H, -COOH )[1]
      
    • 
       7.2-7.3 (m, 2H, Ar-H)[1]
      
    • 
       6.8-6.9 (m, 2H, Ar-H)[1]
      
    • 
       4.7-4.8 (m, 1H, -OCH -) [Cyclopentyl methine][1]
      
    • 
       3.65 (s, 2H, Ar-CH2 -COOH)[1]
      
    • 
       1.6-1.9 (m, 8H, Cyclopentyl -CH2 -)[1]
      
  • Mass Spectrometry (ESI) :

    • Calculated MW: 220.27 g/mol .[1]

    • Observed:

      
       = 219.2 (Negative mode) or 
      
      
      
      = 243.2.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete alkylation due to steric bulk.[1]Increase temperature to 80°C; Add 0.2 eq KI; Ensure DMF is dry.
Product is an Oil (Not Solid) Residual solvent or impurities.[1]Triturate with cold pentane/hexane; High-vacuum drying; Recrystallize from minimal EtOAc/Hexane.[1]
Cyclopentene formation Elimination side reaction.[1]Lower reaction temp to 50°C; Ensure

is used (not NaOH/NaH) for Step 1.

References

  • Williamson Ether Synthesis on Phenols : Vogel, A.I.[1] Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989; pp 984-985.[1] [1]

  • General Synthesis of Phenylacetic Acid Derivatives : DiPardo, R. M., et al. "Synthesis of substituted phenylacetic acids."[1] Journal of Medicinal Chemistry 2002, 45(26), 5797-5804.[1]

  • Cyclopentyl Ethers in Med Chem : Example of cyclopentyl ether synthesis in: US Patent 20050234091, "CRTH2 receptor antagonists."[1] (Demonstrates stability and formation conditions for cyclopentyloxy-phenyl moieties).

  • Chemical Property Data : PubChem Compound Summary for 2-(2-(Cyclopentyloxy)phenyl)acetic acid. [1]

Disclaimer: This protocol is for research and development purposes only. The user is responsible for ensuring compliance with all local, state, and federal regulations regarding chemical handling and waste disposal.

Sources

Application

Application Notes and Protocols for the Synthesis of 2-[2-(Cyclopentyloxy)phenyl]acetic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction 2-[2-(Cyclopentyloxy)phenyl]acetic acid is a significant organic molecule, often investigated...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-[2-(Cyclopentyloxy)phenyl]acetic acid is a significant organic molecule, often investigated as a key intermediate in the synthesis of pharmaceuticals and other biologically active compounds. Its structural motif, featuring a phenylacetic acid core with a bulky cyclopentyloxy substituent, imparts specific physicochemical properties that are of interest in medicinal chemistry for modulating drug-target interactions. This document provides a comprehensive guide to the synthesis of this compound, detailing the necessary reagents, catalysts, and step-by-step protocols. The methodologies described herein are grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and reproducibility.

Synthetic Strategy Overview

The preparation of 2-[2-(cyclopentyloxy)phenyl]acetic acid is most effectively approached through a two-step synthetic sequence. This strategy begins with the synthesis of the key precursor, 2-hydroxyphenylacetic acid, followed by a Williamson ether synthesis to introduce the cyclopentyloxy group. This approach allows for the use of readily available starting materials and employs robust and well-understood chemical transformations.

Part 1: Synthesis of the Precursor: 2-Hydroxyphenylacetic Acid

The initial step involves the preparation of 2-hydroxyphenylacetic acid from (2-chlorophenyl)acetic acid. This reaction is a nucleophilic aromatic substitution where the chloro group is displaced by a hydroxyl group from an alkali metal hydroxide. The use of a copper salt as a catalyst is crucial for facilitating this transformation, which is typically carried out in a high-boiling point organic solvent.[1]

Reagents and Catalysts for the Synthesis of 2-Hydroxyphenylacetic Acid
Reagent/CatalystFormulaRoleKey Considerations
(2-Chlorophenyl)acetic acidClC₆H₄CH₂COOHStarting Material-
Sodium HydroxideNaOHNucleophile/BaseUse in excess to drive the reaction.
Copper(II) SulfateCuSO₄CatalystAnhydrous or hydrated forms can be used. Other copper salts like copper oxide or chloride are also effective.[1]
High-Boiling Inert Solvente.g., SOLVESSO 150/200SolventShould have a boiling point above 130°C.[1]
Hydrochloric AcidHClAcid for Work-upUsed to protonate the carboxylate and phenoxide.
Experimental Protocol: Synthesis of 2-Hydroxyphenylacetic Acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, combine (2-chlorophenyl)acetic acid, an excess of sodium hydroxide, and a catalytic amount of copper(II) sulfate in a high-boiling inert hydrocarbon solvent (e.g., SOLVESSO 150).

  • Reaction: Heat the mixture to a temperature between 160°C and 220°C with vigorous stirring.[1] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction (typically several hours), cool the reaction mixture to room temperature. Carefully acidify the mixture with concentrated hydrochloric acid to a pH below 2. This will precipitate the 2-hydroxyphenylacetic acid.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or toluene/hexanes) to yield pure 2-hydroxyphenylacetic acid.[2][3]

Reaction Diagram: Synthesis of 2-Hydroxyphenylacetic Acid

start (2-Chlorophenyl)acetic acid product 2-Hydroxyphenylacetic acid start->product Nucleophilic Aromatic Substitution reagents NaOH, CuSO₄ (cat.) High-Boiling Solvent 160-220°C

Caption: Synthesis of 2-Hydroxyphenylacetic Acid.

Part 2: Williamson Ether Synthesis of 2-[2-(Cyclopentyloxy)phenyl]acetic Acid

With the 2-hydroxyphenylacetic acid precursor in hand, the next step is the introduction of the cyclopentyloxy group via a Williamson ether synthesis. This classic etherification method involves the deprotonation of the phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile to displace a halide from a cyclopentyl halide.

Reagents and Catalysts for the Etherification Step
Reagent/CatalystFormulaRoleKey Considerations
2-Hydroxyphenylacetic acidHOC₆H₄CH₂COOHStarting Material-
Cyclopentyl BromideC₅H₉BrAlkylating AgentOther cyclopentyl halides (e.g., iodide) can also be used.
Potassium CarbonateK₂CO₃BaseA strong base like sodium hydride (NaH) can also be used for complete deprotonation.
Acetone or DMFC₃H₆O or C₃H₇NOSolventA polar aprotic solvent is preferred to dissolve the reactants and facilitate the SN2 reaction.
Hydrochloric AcidHClAcid for Work-upUsed to protonate the carboxylate.
Experimental Protocol: Etherification of 2-Hydroxyphenylacetic Acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-hydroxyphenylacetic acid in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).

  • Base Addition: Add an excess of a base, such as potassium carbonate, to the solution. Stir the mixture at room temperature for a short period to allow for the formation of the phenoxide and carboxylate salts.

  • Alkylation: Add cyclopentyl bromide to the reaction mixture. Heat the mixture to reflux and maintain the temperature for several hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in water and wash with a non-polar solvent like diethyl ether to remove any unreacted cyclopentyl bromide.

  • Acidification and Extraction: Acidify the aqueous layer with concentrated hydrochloric acid to a pH below 2 to precipitate the product. Extract the product into an organic solvent such as ethyl acetate.

  • Isolation and Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Purify the crude 2-[2-(cyclopentyloxy)phenyl]acetic acid by column chromatography on silica gel or by recrystallization.[2]

Reaction Diagram: Williamson Ether Synthesis

start 2-Hydroxyphenylacetic acid product 2-[2-(Cyclopentyloxy)phenyl]acetic acid start->product Williamson Ether Synthesis (SN2) reagents 1. K₂CO₃ 2. Cyclopentyl Bromide Acetone or DMF, Reflux

Caption: Williamson Ether Synthesis Step.

Purification and Characterization

The final product, 2-[2-(cyclopentyloxy)phenyl]acetic acid, should be a solid at room temperature. After purification, the compound's identity and purity should be confirmed by standard analytical techniques.

  • Melting Point: A sharp melting point is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the presence of the cyclopentyl group, the phenyl ring, and the acetic acid moiety, with characteristic chemical shifts and coupling patterns.

  • Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound, confirming the successful synthesis.[4][5]

Overall Synthetic Workflow

The entire process, from commercially available starting materials to the final purified product, is summarized in the workflow diagram below.

cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Etherification cluster_2 Purification & Analysis start (2-Chlorophenyl)acetic acid precursor 2-Hydroxyphenylacetic acid start->precursor Nucleophilic Aromatic Substitution step1_reagents NaOH, CuSO₄ (cat.) High-Boiling Solvent final_product 2-[2-(Cyclopentyloxy)phenyl]acetic acid precursor->final_product Williamson Ether Synthesis step2_reagents 1. K₂CO₃ 2. Cyclopentyl Bromide Acetone or DMF purification Recrystallization or Column Chromatography final_product->purification analysis NMR, MS, M.P. purification->analysis

Caption: Overall Synthetic Workflow.

References

Sources

Method

Application Note: Scalable Production of 2-[2-(Cyclopentyloxy)phenyl]acetic acid

This Application Note details a scalable, robust process for the synthesis of 2-[2-(Cyclopentyloxy)phenyl]acetic acid (CAS: 1520738-14-0). This compound serves as a critical building block in medicinal chemistry, particu...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details a scalable, robust process for the synthesis of 2-[2-(Cyclopentyloxy)phenyl]acetic acid (CAS: 1520738-14-0). This compound serves as a critical building block in medicinal chemistry, particularly for lipophilic ether-linked phenylacetic acid derivatives used in drug discovery programs targeting metabolic and inflammatory pathways.

The guide prioritizes Process Chemistry principles: cost-efficiency, safety, and impurity control.

Executive Summary

The direct alkylation of 2-hydroxyphenylacetic acid is complicated by its tendency to spontaneously lactonize to benzofuran-2(3H)-one (coumaranone) under acidic or neutral conditions, and the poor solubility of the dianion in standard alkylation solvents. To ensure scalability and high purity (>98%), this protocol utilizes a Protection-Alkylation-Deprotection (PAD) strategy via a methyl ester intermediate. This route minimizes side reactions (C-alkylation) and allows for the efficient removal of elimination byproducts (cyclopentene) generated from the secondary alkyl halide.

Key Process Parameters
ParameterSpecificationRationale
Starting Material 2-Hydroxyphenylacetic acidCommercially available, low cost.
Alkylation Agent Cyclopentyl BromideOptimal balance of reactivity (vs. chloride) and atom economy (vs. tosylate).
Solvent (Alkylation) DMF or NMPHigh dielectric constant promotes SN2 reaction of the phenoxide.
Base K2CO3 (Micronized)Mild base minimizes hydrolysis of the ester during alkylation; micronization increases surface area.
Catalyst KI (10 mol%)Finkelstein condition accelerates reaction with secondary bromide.
Overall Yield 75–82%High throughput for multi-kilogram campaigns.

Retrosynthetic Analysis & Pathway

The logic follows avoiding the "lactone dead-end." By masking the carboxylic acid as a methyl ester, we lock the molecule in the open form, exposing the phenol for selective O-alkylation.

G Target Target: 2-[2-(Cyclopentyloxy)phenyl]acetic acid Ester Intermediate 2: Methyl 2-[2-(cyclopentyloxy)phenyl]acetate Ester->Target Step 3: Saponification PhenolEster Intermediate 1: Methyl 2-hydroxyphenylacetate PhenolEster->Ester Step 2: O-Alkylation SM Starting Material: 2-Hydroxyphenylacetic acid SM->PhenolEster Step 1: Esterification Reagent1 MeOH / H2SO4 Reagent2 Cyclopentyl Bromide K2CO3 / DMF / KI Reagent3 NaOH / H2O / THF

Figure 1: Retrosynthetic pathway utilizing the Methyl Ester strategy to avoid lactonization.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 2-hydroxyphenylacetate

This step opens the lactone equilibrium and protects the acid.

  • Reagents: 2-Hydroxyphenylacetic acid (1.0 eq), Methanol (10 vol), H2SO4 (0.1 eq).

  • Equipment: Glass-lined reactor with reflux condenser.

Protocol:

  • Charge 2-Hydroxyphenylacetic acid (100 g, 0.657 mol) into the reactor.

  • Add Methanol (1000 mL). Agitate to dissolve.

  • Slowly add concentrated H2SO4 (6.4 g, 3.5 mL) dropwise. Caution: Exothermic.[1]

  • Heat reaction mixture to Reflux (65°C) for 4–6 hours.

  • IPC (In-Process Control): Monitor by TLC/HPLC until SM < 1.0%.

  • Cool to 20°C. Concentrate under vacuum to ~20% volume.

  • Dilute with Ethyl Acetate (500 mL) and wash with Sat. NaHCO3 (2 x 300 mL) to neutralize acid.

  • Wash organic layer with Brine (300 mL), dry over Na2SO4, and concentrate to dryness.

  • Yield: ~105 g (96%) as a pale yellow oil. Used directly in Step 2.

Step 2: O-Alkylation with Cyclopentyl Bromide (The Critical Step)

Cyclopentyl bromide is a secondary halide and is prone to E2 elimination (forming cyclopentene). High concentration and temperature control are vital.

  • Reagents: Methyl 2-hydroxyphenylacetate (1.0 eq), Cyclopentyl Bromide (1.5 eq), K2CO3 (2.0 eq, micronized), KI (0.1 eq), DMF (5 vol).

Protocol:

  • Charge Methyl 2-hydroxyphenylacetate (100 g, 0.60 mol) and DMF (500 mL) into a reactor under N2 atmosphere.

  • Add K2CO3 (166 g, 1.20 mol) and KI (10 g, 0.06 mol). Stir to form a suspension.

  • Heat the mixture to 60°C .

  • Add Cyclopentyl Bromide (134 g, 0.90 mol) dropwise over 1 hour. Note: Slow addition controls the exotherm and minimizes local excesses that favor elimination.

  • Maintain temperature at 75–80°C for 12–16 hours.

    • Mechanism:[2][3] KI converts the bromide to the more reactive iodide in situ (Finkelstein), speeding up SN2 over E2.

  • IPC: Check for disappearance of phenol. If reaction stalls, add 0.2 eq additional Cyclopentyl Bromide.

  • Workup: Cool to 20°C. Filter off inorganic salts (KBr, K2CO3).

  • Dilute filtrate with Water (1500 mL) and extract with Toluene (2 x 500 mL). Note: Toluene is preferred over EtOAc to avoid extracting residual DMF.

  • Wash Toluene layer with water (3 x 500 mL) to remove DMF traces.

  • Concentrate organic layer to obtain the crude ester.

Step 3: Saponification to Target Acid

Hydrolysis of the ester to the final acid.

  • Reagents: Crude Ester (from Step 2), NaOH (2.0 eq), Methanol (5 vol), Water (5 vol).

Protocol:

  • Dissolve the crude ester in Methanol (500 mL).

  • Add a solution of NaOH (48 g, 1.2 mol) in Water (500 mL).

  • Stir at 40–50°C for 2 hours.

  • IPC: Confirm complete consumption of ester.

  • Concentrate to remove Methanol.

  • Wash the aqueous alkaline layer with MTBE (300 mL) to remove unreacted alkyl halide and neutral impurities (cyclopentene dimers). Critical Purification Step.

  • Acidify the aqueous phase with 6N HCl to pH 1–2. The product will precipitate as a white solid or oil.

  • Extract with Ethyl Acetate (2 x 500 mL) or filter if solid.

  • Crystallization: Recrystallize from Heptane/EtOAc (9:1) to obtain high-purity crystals.

  • Final Yield: ~110 g (Overall ~75% from SM).

Process Workflow & Control Strategy

Workflow Start Start: Methyl 2-hydroxyphenylacetate Reaction Reaction: + Cyclopentyl Bromide / K2CO3 / DMF 75°C, 16h Start->Reaction Quench Quench: Filter Salts -> Add Water -> Extract Toluene Reaction->Quench Wash Wash: Water Wash (Remove DMF) Quench->Wash Hydrolysis Hydrolysis: + NaOH / MeOH / H2O Wash->Hydrolysis Purification Purification: 1. Wash aq. phase with MTBE (Remove neutrals) 2. Acidify to pH 1 3. Recrystallize (Heptane/EtOAc) Hydrolysis->Purification Final Final Product: 2-[2-(Cyclopentyloxy)phenyl]acetic acid Purification->Final

Figure 2: Process workflow emphasizing the critical MTBE wash during hydrolysis to ensure purity.

Analytical Specifications

To validate the synthesis, the following analytical parameters should be met:

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Identification 1H NMR (DMSO-d6)

12.0 (s, 1H, COOH), 7.2-6.8 (m, 4H, Ar-H), 4.8 (m, 1H, O-CH), 3.5 (s, 2H, Ar-CH2), 1.9-1.5 (m, 8H, Cyclopentyl)
Purity HPLC (C18, ACN/H2O + 0.1% TFA)> 98.0% (Area %)
Residual Solvent GC-HSDMF < 880 ppm, Toluene < 890 ppm
Water Content Karl Fischer< 0.5% w/w

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for esterification and Williamson ether synthesis protocols).
  • Organic Syntheses. (1926). Phenylacetic acid synthesis via hydrolysis. Org.[4] Synth., 6, 82. [Link] (Foundational method for phenylacetic acid handling).

  • PatSnap. (2017). Synthesis of cyclopentyl ethers and related intermediates.

Sources

Application

Cycloalkylation of 2-hydroxyphenylacetic acid experimental procedure

Application Note: High-Efficiency Cycloalkylation (Lactonization) of 2-Hydroxyphenylacetic Acid Part 1: Executive Summary & Scientific Rationale The Challenge: The "cycloalkylation" of 2-hydroxyphenylacetic acid (2-HPA)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Cycloalkylation (Lactonization) of 2-Hydroxyphenylacetic Acid

Part 1: Executive Summary & Scientific Rationale

The Challenge: The "cycloalkylation" of 2-hydroxyphenylacetic acid (2-HPA) is chemically defined as an intramolecular cyclization (specifically, lactonization) to form Benzofuran-2(3H)-one (also known as 2-coumaranone). This heterocycle is a critical pharmacophore in medicinal chemistry and a key intermediate in the synthesis of strobilurin fungicides and antioxidant stabilizers.

The Mechanistic Reality: While often colloquially termed "cycloalkylation" in industrial patents due to the formation of a cyclic alkyl-ester system, the reaction is mechanistically an acid-catalyzed intramolecular O-acylation . The thermodynamic equilibrium between the open-chain acid and the cyclic lactone heavily favors the open chain in aqueous media. Therefore, successful protocol design relies entirely on kinetic trapping via the continuous removal of water (Le Chatelier’s principle).

Scope of this Guide: This application note details two field-proven protocols:

  • Method A (Standard): Azeotropic Dehydration using Dean-Stark apparatus (High Scalability).

  • Method B (Green): Solid-Acid Catalysis using Silica-Sulfuric Acid (High Purity/Low Waste).

Part 2: Mechanistic Pathway & Logic

The transformation proceeds via the activation of the carbonyl oxygen by a proton donor, followed by the nucleophilic attack of the phenolic hydroxyl group.

Critical Process Parameter (CPP): The reaction is reversible. Water must be removed to drive the equilibrium to the right (


 without water removal).

DOT Diagram: Reaction Mechanism

G Substrate 2-Hydroxyphenylacetic Acid Activation Carbonyl Protonation (Acid Catalyst) Substrate->Activation + H⁺ Intermediate Tetrahedral Intermediate Activation->Intermediate Phenolic OH Attack Elimination Elimination of H₂O (Azeotropic Removal) Intermediate->Elimination - H⁺ Product Benzofuran-2(3H)-one (Lactone) Elimination->Product - H₂O (Driven by Heat) Product->Substrate Hydrolysis (+H₂O)

Caption: Figure 1. Acid-catalyzed intramolecular lactonization pathway. The red dashed line represents the reversible hydrolysis which must be suppressed by water removal.

Part 3: Experimental Protocols

Protocol A: Azeotropic Dehydration (Dean-Stark Method)

Best for: Multi-gram to Kilogram scale synthesis where yield is paramount.

Reagents & Equipment:

  • Substrate: 2-Hydroxyphenylacetic acid (15.2 g, 100 mmol).

  • Solvent: Toluene (150 mL) or Xylene (for higher boiling point/faster rate).

  • Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.19 g, 1.0 mmol, 1 mol%).

  • Apparatus: 250 mL Round Bottom Flask (RBF), Dean-Stark trap, Reflux condenser, Magnetic stir bar, Heating mantle.

Step-by-Step Procedure:

  • Assembly: Equip the RBF with the Dean-Stark trap and reflux condenser. Fill the Dean-Stark trap with toluene prior to heating to ensure immediate water separation.

  • Charging: Add 2-hydroxyphenylacetic acid (15.2 g) and p-TsOH (0.19 g) to the flask. Add Toluene (150 mL). The substrate may not fully dissolve at room temperature (this is normal).

  • Reflux (The Reaction): Heat the mixture to vigorous reflux (internal temp ~110-115°C). Ensure the solvent is condensing rapidly into the trap.

    • Observation: As the reaction proceeds, the suspension will clear as the lactone (which is more soluble in toluene) forms. Water droplets will collect at the bottom of the trap.

  • Monitoring: Continue reflux for 3–5 hours. Monitor by TLC (Silica gel; Hexane:Ethyl Acetate 7:3).

    • Endpoint: Disappearance of the polar acid spot (Rf ~0.1) and appearance of the non-polar lactone spot (Rf ~0.6).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with saturated NaHCO₃ (2 x 50 mL) . Crucial Step: This removes the catalyst and any unreacted starting acid (which opens back up in base, dissolving into the aqueous layer).

    • Wash with Brine (50 mL).

    • Dry over anhydrous MgSO₄ and filter.

  • Isolation: Concentrate the filtrate under reduced pressure (Rotavap).

    • Result: The product usually crystallizes upon cooling or solvent removal.

    • Purification: Recrystallize from minimal hot hexane or cyclohexane if necessary.

Expected Yield: 92–96% Physical Data: White crystalline solid, mp 49–51°C.

Protocol B: Green Synthesis (Silica-Sulfuric Acid)

Best for: High purity requirements, avoiding soluble acid catalysts, and "Green Chemistry" compliance.

Reagents:

  • Substrate: 2-Hydroxyphenylacetic acid (10 mmol).

  • Catalyst: Silica-Sulfuric Acid (SSA) (50 mg/mmol substrate). Preparation: Add dropwise chlorosulfonic acid to silica gel.

  • Solvent: Chlorobenzene (Preferred for higher temp) or Toluene.

Step-by-Step Procedure:

  • Reaction: In a pressure tube or RBF, suspend the substrate and SSA in the solvent.

  • Heating: Heat to 100°C with vigorous stirring. The heterogeneous catalyst eliminates the need for aqueous extraction workup.

  • Filtration: Once TLC indicates completion (approx. 2-4 hours), filter the hot reaction mixture through a sintered glass funnel to remove the solid SSA catalyst.

  • Recycling: The catalyst can be washed with methanol, dried at 100°C, and reused (activity decreases slightly after 3 cycles).

  • Isolation: Evaporate the solvent from the filtrate to obtain pure Benzofuran-2(3H)-one.

Part 4: Data Summary & Troubleshooting

Table 1: Comparative Process Metrics

ParameterMethod A (p-TsOH)Method B (Silica-H₂SO₄)
Reaction Time 3–5 Hours2–4 Hours
Catalyst Loading 1–5 mol%50 mg/mmol (Heterogeneous)
Workup Aqueous Wash (NaHCO₃)Simple Filtration
Yield 92–96%90–94%
Scalability Excellent (Kg scale)Good (requires filtration scale-up)
Primary Risk Product hydrolysis during washCatalyst fouling

Troubleshooting Guide:

  • Problem: Low Yield / Reversion to Starting Material.

    • Cause: Incomplete water removal or exposure to base during workup.

    • Solution: Ensure Dean-Stark is functioning efficiently. When washing with NaHCO₃, perform it quickly and with cold solutions. The lactone ring is susceptible to hydrolysis in basic media.

  • Problem: Colored Impurities (Pink/Brown).

    • Cause: Oxidation of the phenol prior to cyclization.

    • Solution: Perform the reaction under an inert atmosphere (Nitrogen/Argon) and use degassed solvents.

Part 5: Advanced Scope (Spiro-Cycloalkylation)

For researchers targeting spiro-fused derivatives.

While lactonization is the primary "cyclization," 2-HPA can undergo C-alkylation at the


-carbon using 1,2-dihaloalkanes to form spiro-compounds.

Protocol Snapshot:

  • Reagents: 2-HPA (1 eq), 1,2-dibromoethane (1.1 eq), NaH (3.0 eq).

  • Conditions: THF/DMF, 0°C to RT.

  • Mechanism: Formation of the dianion (phenoxide + enolate), followed by double displacement of the bromide.

  • Product: Spiro[benzofuran-3,1'-cyclopropan]-2-one derivatives (trace) or complex ether linkages depending on steric control. Note: This path is significantly more difficult than simple lactonization.

References

  • Method for preparing benzofuran-2-(3H)-one. Google Patents (CN102746260A). (Describes the Silica-sulfuric acid catalyzed lactonization).

  • Synthetic method of benzofuran-2(3H)-one. Google Patents (CN106336388A). (Details the industrial hydrolysis and subsequent cyclization protocol).

  • Synthesis of Benzofuran-2-One Derivatives. National Institutes of Health (PMC). (Discusses Friedel-Crafts/Lactonization strategies).

  • Friedel–Crafts reaction. Wikipedia. (General mechanistic grounding for acid-catalyzed alkylation/acylation).

  • Preparation of 2-hydroxyphenyl-acetic acid. Google Patents (US5221772A). (Context on the precursor stability and handling).

Method

Topic: Rational Solvent Selection for the Extraction of 2-[2-(Cyclopentyloxy)phenyl]acetic acid

An Application Note from the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract This application note provides a comprehensive guide to selecting an appropriate s...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive guide to selecting an appropriate solvent system for the liquid-liquid extraction (LLE) of 2-[2-(Cyclopentyloxy)phenyl]acetic acid from aqueous media. We delve into the foundational principles governing solvent selection, integrating the physicochemical properties of the target analyte with the characteristics of common organic solvents. By grounding our recommendations in theoretical principles, regulatory considerations, and practical, field-proven protocols, this guide enables researchers to develop robust, efficient, and scalable extraction processes. We present a systematic approach, including a comparative analysis of candidate solvents and detailed, step-by-step protocols for both initial screening and an optimized extraction workflow.

Introduction: The Critical Role of Solvent Selection

The isolation and purification of active pharmaceutical ingredients (APIs) are paramount in drug development. The efficiency of a liquid-liquid extraction process is fundamentally dictated by the choice of solvent. An optimal solvent not only maximizes product recovery but also minimizes impurities, reduces downstream processing steps, and ensures the process is safe, environmentally responsible, and scalable.

2-[2-(Cyclopentyloxy)phenyl]acetic acid is a carboxylic acid derivative whose extraction behavior is governed by its ionizable nature and significant hydrophobicity. A rational, data-driven approach to solvent selection is therefore not merely advantageous but essential for achieving high-purity, high-yield isolation. This document outlines the theoretical basis and practical execution of such an approach.

Theoretical Framework for Extraction

Liquid-liquid extraction operates on the principle of differential solubility of a solute between two immiscible liquid phases—typically an aqueous phase and an organic solvent.[1] The success of this separation is quantified by the Distribution Coefficient (D) .

The distribution coefficient is the equilibrium ratio of the total concentration of the solute in the organic phase to its total concentration in the aqueous phase.[1][2]

D = [Solute]organic / [Solute]aqueous

A high D value signifies a strong preference for the organic phase and, consequently, a more efficient extraction.[2] For an ionizable compound like 2-[2-(Cyclopentyloxy)phenyl]acetic acid, the distribution coefficient is highly dependent on the pH of the aqueous phase.

The Power of pH Manipulation

Carboxylic acids exist in a pH-dependent equilibrium between their protonated, neutral form (R-COOH) and their deprotonated, anionic form (R-COO⁻).

R-COOH ⇌ R-COO⁻ + H⁺

The neutral form is significantly more soluble in organic solvents ("lipophilic"), while the anionic form is almost exclusively soluble in the aqueous phase ("hydrophilic"). By adjusting the pH of the aqueous phase, we can control the form of the acid and dictate which phase it prefers.

To effectively extract the acid into an organic solvent, the pH of the aqueous phase must be lowered. A general rule of thumb is to adjust the pH to at least two units below the pKa of the carboxylic acid.[3] This ensures that >99% of the compound is in its neutral, organic-soluble R-COOH form. Conversely, to strip the acid from an organic phase into an aqueous one (a "back-extraction"), the aqueous pH is raised to at least two units above the pKa, converting it to the water-soluble R-COO⁻ salt.[4]

Physicochemical Profile of the Analyte

A precise understanding of the analyte's properties is foundational to our strategy.

  • Structure: 2-[2-(Cyclopentyloxy)phenyl]acetic acid

  • Key Functional Groups: Carboxylic acid, ether, phenyl ring, cyclopentyl group.

  • Estimated pKa: The pKa of the parent compound, phenylacetic acid, is approximately 4.3.[5][6] We can confidently estimate the pKa of our target molecule to be in the 4.0 - 4.5 range .

  • Estimated LogP: Based on close structural analogs like 2-cyclopentyl-2-phenylacetic acid (XLogP3 = 3.6) and 2-(cyclopentyloxy)-2-phenylacetic acid (LogP = 2.77), the target molecule is substantially hydrophobic.[7][8] This high lipophilicity in its neutral form predicts excellent solubility in a wide range of organic solvents.

This profile confirms that pH control will be the most critical factor in achieving a successful extraction. At a pH below ~2.0, the compound will be neutral and highly amenable to extraction from water.

Evaluation of Candidate Solvents

The ideal solvent must satisfy several criteria: high distribution coefficient for the analyte, immiscibility with water, ease of removal (low boiling point), and a favorable safety profile.[9] We will evaluate candidates based on these factors, with special consideration for the International Council for Harmonisation (ICH) Q3C guidelines on residual solvents.[10][11]

SolventRelative Polarity[12]Boiling Point (°C)[13]Density (g/mL)[14]Water MiscibilityICH Class[15]Key Considerations
Ethyl Acetate 0.228770.894LowClass 3 Recommended Starting Point. Excellent balance of moderate polarity, low boiling point, and low toxicity. Widely used for such extractions.[16]
Toluene 0.0991110.867ImmiscibleClass 2 Good for non-polar compounds, but high boiling point makes it difficult to remove. Use should be limited due to toxicity.
Heptane 0.012980.684ImmiscibleClass 3 Low polarity may result in lower solvency for the analyte. Often used with a co-solvent. Low toxicity is a major advantage.
Dichloromethane (DCM) 0.309401.33ImmiscibleClass 2 Excellent solvent but is denser than water, which can complicate handling. Significant toxicity and environmental concerns limit its use.
Methyl tert-butyl ether (MTBE) 0.124550.741LowClass 2 Effective solvent with a convenient boiling point. However, it is a Class 2 solvent and has environmental persistence issues.

Experimental Protocols

The following protocols provide a framework for systematically determining the optimal solvent and executing the extraction.

Protocol 1: Comparative Small-Scale Solvent Screening

This protocol is designed to rapidly compare the efficiency of 2-3 promising solvents (e.g., Ethyl Acetate, Heptane, and a 1:1 mixture) in parallel.

  • Preparation: Prepare a stock solution of your crude 2-[2-(Cyclopentyloxy)phenyl]acetic acid in a water-miscible solvent (e.g., methanol or THF) to facilitate its dissolution in the aqueous phase.

  • Aqueous Sample Setup: In three separate vials, add an equal volume of water (e.g., 5 mL) and a small, known amount of the analyte stock solution.

  • Acidification: Adjust the pH of each aqueous solution to pH 2.0 using 1M HCl. Verify the pH with a calibrated pH meter or pH paper.

  • Extraction: To each vial, add an equal volume (e.g., 5 mL) of a different candidate solvent (Vial 1: Ethyl Acetate; Vial 2: Heptane; Vial 3: 1:1 Ethyl Acetate/Heptane).

  • Equilibration: Cap the vials securely and vortex vigorously for 1-2 minutes to ensure thorough mixing and allow the analyte to partition between the phases.

  • Phase Separation: Centrifuge the vials for 2 minutes to achieve a clean separation of the aqueous and organic layers.

  • Analysis: Carefully remove a precise aliquot from the aqueous layer of each vial. Analyze these samples by a suitable method (e.g., HPLC, UPLC-MS) to quantify the concentration of the analyte remaining.

  • Determination: The solvent that results in the lowest residual concentration of the analyte in the aqueous phase has the highest distribution coefficient and is the most effective extraction solvent.

Diagram: Solvent Selection Workflow

cluster_0 Phase 1: Theoretical Evaluation cluster_1 Phase 2: Experimental Verification cluster_2 Phase 3: Process Optimization A Define Analyte Properties (pKa, LogP) B Identify Candidate Solvents (Polarity, BP, Safety) A->B C Create Solvent Shortlist (ICH Class 3 Focus) B->C D Protocol 1: Small-Scale Screening C->D Proceed with shortlisted solvents E Analyze Aqueous Phase (e.g., by HPLC) D->E F Identify Most Efficient Solvent E->F G Protocol 2: Optimized LLE Workflow F->G Use best solvent H Implement Back-Extraction for Purification G->H I Isolate Final Product H->I

Caption: Workflow for rational solvent selection.

Protocol 2: Optimized Extraction & Purification Workflow

This protocol describes a complete extraction and purification process using the optimal solvent determined from Protocol 1 (assumed here to be ethyl acetate).

  • Dissolution & Acidification: Dissolve the crude starting material in a suitable volume of water. If necessary, use a minimal amount of a co-solvent like methanol to aid dissolution before adding the bulk of the water. Adjust the entire aqueous solution to pH 2.0 with 1M or 2M HCl.

  • Forward Extraction:

    • Transfer the acidified aqueous solution to a separatory funnel.

    • Add an equal volume of ethyl acetate.

    • Stopper the funnel and invert it, venting frequently to release any pressure buildup. Shake vigorously for 1-2 minutes.

    • Allow the layers to separate completely. Drain the lower aqueous layer and set it aside. Collect the upper organic (ethyl acetate) layer.

    • Return the aqueous layer to the funnel and repeat the extraction with a fresh half-volume of ethyl acetate to recover any remaining product.

    • Combine the two organic extracts.

  • Purification via Back-Extraction (Optional but Recommended):

    • To the combined organic extracts in the separatory funnel, add a half-volume of a saturated sodium bicarbonate (NaHCO₃) solution (a weak base, pH ~8-9).

    • Shake and vent as before. The target acid will be converted to its sodium salt and partition into the basic aqueous layer, leaving behind neutral organic impurities in the ethyl acetate layer.

    • Drain and collect the lower aqueous layer. This layer now contains the purified product as a salt.

  • Product Isolation:

    • Transfer the basic aqueous solution from the previous step to a clean beaker or flask in an ice bath.

    • Slowly add 2M HCl while stirring until the pH is once again ~2.0 . The product will precipitate out or form an oily layer as it is converted back to its neutral form.

    • Extract this acidified aqueous solution twice with ethyl acetate as described in Step 2.

    • Combine the final organic extracts.

  • Drying and Concentration:

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove residual water.

    • Filter off the drying agent.

    • Remove the ethyl acetate using a rotary evaporator to yield the purified 2-[2-(Cyclopentyloxy)phenyl]acetic acid.

Diagram: Liquid-Liquid Extraction Procedure

start Crude Product in Aqueous Solution acidify Acidify to pH 2 (Analyte is R-COOH) start->acidify extract Extract with Ethyl Acetate acidify->extract phases1 Organic Phase (Product) Aqueous Phase (Waste) extract->phases1 back_extract Wash Organic Phase with Aqueous NaHCO₃ phases1:org->back_extract phases2 Organic Phase (Neutral Impurities) Aqueous Phase (Product as R-COONa) back_extract->phases2 re_acidify Re-acidify Aqueous Phase to pH 2 phases2:aq->re_acidify re_extract Re-extract with Fresh Ethyl Acetate re_acidify->re_extract final_org Final Organic Phase (Purified Product) re_extract->final_org dry Dry (Na₂SO₄) & Evaporate final_org->dry end Pure Product dry->end

Caption: Optimized extraction and purification workflow.

Conclusion and Future Considerations

The rational selection of a solvent is a cornerstone of efficient chemical process development. For 2-[2-(Cyclopentyloxy)phenyl]acetic acid, a molecule defined by its acidic nature and hydrophobicity, pH control is the most powerful tool available to the researcher. Our analysis identifies ethyl acetate as the optimal starting solvent, offering a superior combination of extraction efficiency and compliance with pharmaceutical safety standards. The protocols provided herein offer a robust, self-validating system for confirming this selection and implementing a complete, high-purity extraction workflow. For process scale-up, further optimization of solvent ratios, temperature, and mixing times may be warranted to maximize throughput and minimize solvent waste.

References

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98014, 2-Cyclopentyl-2-phenylacetic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68715307, 2-Cyclopentyl-2-hydroxy-phenylacetic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US4339594A - Process for the manufacture of phenylacetic acid and simple derivatives thereof.
  • K-Jhil. (2024, November 21). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. Retrieved from [Link]

  • ICH. (2021, April 22). Impurities: Guideline for Residual Solvents Q3C(R8). Retrieved from [Link]

  • ResearchGate. (n.d.). Removal of Phenylacetic Acid from Aqueous Streams | Request PDF. Retrieved from [Link]

  • Hadj Seyd, A., Lanez, T., & Belfar, M. L. (2012). Modelling of Yield and Distribution Coefficient in a Liquid-Liquid Extraction: Effect of the Concentration of Ligand. Asian Journal of Chemistry, 24(10), 4511-4516.
  • Therapeutic Goods Administration (TGA). (n.d.). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Retrieved from [Link]

  • Pearson+. (n.d.). The Ka of phenylacetic acid is 5.2 × 10−5, and the pKa of propion... | Study Prep. Retrieved from [Link]

  • Kajay Remedies. (n.d.). 2-Chloro Phenyl Acetic Acid. Retrieved from [Link]

  • MDPI. (2024, June 20). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]

  • ChemWhat. (n.d.). Phenylacetic acid CAS#: 103-82-2. Retrieved from [Link]

  • Fiveable. (2025, September 15). Distribution Coefficient Definition - Intro to Chemical Engineering Key Term. Retrieved from [Link]

  • Google Patents. (n.d.). WO2004101540A2 - Method for the production of phenylacetic acid derivatives.
  • ResearchGate. (2025, August 10). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents | Request PDF. Retrieved from [Link]

  • LCGC International. (2026, February 5). Practical Aspects of Solvent Extraction. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 22). Residual Solvents and Elemental Impurities: Classification & Exposure Limits as per ICH Q3C AND Q3D. Retrieved from [Link]

  • ICH. (2018, October 15). Impurities: Guideline for Residual Solvents Q3C(R7). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11969, 2-Chlorophenoxyacetic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]

  • YouTube. (2022, November 30). ICH Q3C Guidance for Residual Solvents. Retrieved from [Link]

  • Aakash Institute. (n.d.). Introduction, Principle, Process, Selection of Solvents, Procedure, Applications, Practice Problems & Frequently Asked Questions in Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). List of boiling and freezing information of solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, April 15). Liquid-Liquid Extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 7.6: Solvent Partitioning (Liquid-Liquid Extraction). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). COMMON SOLVENT PROPERTIES. Retrieved from [Link]

Sources

Application

Application Note: Esterification Strategies for 2-[2-(Cyclopentyloxy)phenyl]acetic acid

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenges of esterifying 2-[2-(Cyclopentyloxy)phenyl]acetic acid , a molecule combining a steri...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenges of esterifying 2-[2-(Cyclopentyloxy)phenyl]acetic acid , a molecule combining a sterically significant ortho-alkoxy substituent with a potentially acid-sensitive ether linkage.[1][2]

Executive Summary

The esterification of 2-[2-(Cyclopentyloxy)phenyl]acetic acid (CPAA) requires careful selection of reagents to balance conversion efficiency with the stability of the ortho-cyclopentyl ether moiety.[2] While standard acid-catalyzed Fischer esterification is viable, it carries a risk of ether cleavage under vigorous conditions. This guide establishes Base-Promoted Alkylation as the "Gold Standard" protocol for high-yield synthesis, minimizing side reactions.[1] Alternative protocols for acid-catalyzed and coupling-agent-mediated esterifications are provided for specific use cases (e.g., complex alcohol coupling).[1]

Chemical Context & Substrate Analysis[3][4][5][6][7][8][9]

Structural Challenges[2]
  • Steric Hindrance: The ortho-cyclopentyloxy group creates significant steric bulk near the reaction center. While the methylene spacer (

    
    ) of the acetic acid group mitigates this, the local environment remains crowded compared to para-substituted analogs.[2]
    
  • Ether Stability: Secondary alkyl aryl ethers (like cyclopentyl phenyl ether) are generally stable to bases but susceptible to cleavage by strong Lewis acids (e.g.,

    
    , 
    
    
    
    ) or strong Brønsted acids at high temperatures (
    
    
    ,
    
    
    ), leading to the formation of the phenol impurity.[1][2]
  • Electronic Effects: The alkoxy group is an electron donor, making the aromatic ring electron-rich. This increases the nucleophilicity of the carboxylate anion, favoring base-promoted alkylation mechanisms (

    
    ).[2]
    
Decision Matrix for Reaction Selection

Figure 1: Decision tree for selecting the optimal esterification strategy based on target ester and purity requirements.

Detailed Experimental Protocols

Protocol A: Base-Promoted Alkylation (Gold Standard)

Best for: Methyl/Ethyl/Benzyl esters, high-value synthesis, avoiding acid-catalyzed impurities.[1][2] Mechanism:


 nucleophilic substitution of the carboxylate on an alkyl halide.[2]
ParameterSpecification
Reagents Potassium Carbonate (

), Alkyl Iodide/Bromide (e.g., MeI, EtBr)
Solvent DMF (Dimethylformamide) or Acetone
Temperature

(Room Temp) to

Time 2 – 4 Hours
Yield >95%

Step-by-Step Procedure:

  • Dissolution: Charge a reaction vessel with 2-[2-(Cyclopentyloxy)phenyl]acetic acid (1.0 equiv) and anhydrous DMF (

    
    ).
    
  • Deprotonation: Add anhydrous

    
      (1.5 – 2.0 equiv) in a single portion.[2] The mixture may become a suspension.[2] Stir for 15 minutes at room temperature to ensure carboxylate formation.
    
  • Alkylation: Add the Alkyl Halide (e.g., Methyl Iodide, 1.2 – 1.5 equiv) dropwise over 5 minutes.[2]

    • Caution: Methyl iodide is volatile and toxic.[2] Use a fume hood.[2]

  • Reaction: Stir at room temperature. Monitor by TLC or HPLC.[2][3]

    • Note: If reaction is sluggish (due to sterics), heat to

      
      . Avoid exceeding 
      
      
      
      to prevent ether cleavage or polymerization.[2]
  • Work-up:

    • Dilute the mixture with Ethyl Acetate (EtOAc) and Water (1:1 ratio).[2]

    • Separate phases.[2][3][4] Wash the organic layer with Water (

      
      ) and Brine (
      
      
      
      ) to remove DMF.[2]
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Usually not required.[2] If necessary, flash chromatography (Hexanes/EtOAc).[2]

Protocol B: Modified Fischer Esterification

Best for: Large-scale synthesis of simple esters where reagent cost is critical.[2] Risk: Potential for trace hydrolysis of the cyclopentyl ether if reflux is prolonged.[2]

ParameterSpecification
Catalyst Sulfuric Acid (

) or Thionyl Chloride (

)
Solvent Alcohol (MeOH or EtOH) - Anhydrous
Temperature Reflux (

for MeOH)
Time 4 – 8 Hours

Step-by-Step Procedure:

  • Setup: Dissolve CPAA (1.0 equiv) in anhydrous Methanol (

    
    ).
    
  • Catalyst Addition:

    • Option 1 (

      
      ): Add conc. 
      
      
      
      (0.1 – 0.2 equiv) dropwise.[2]
    • Option 2 (

      
      ): Cool to 
      
      
      
      . Add
      
      
      (1.1 equiv) dropwise (generates anhydrous HCl in situ).[2]
  • Reflux: Heat to reflux.[2] Monitor conversion closely to minimize thermal stress on the ether linkage.[2]

  • Work-up:

    • Concentrate solvent to ~20% volume.[2]

    • Dilute with EtOAc and wash with Saturated

      
       (to neutralize acid) and Brine.[2]
      
    • Dry and concentrate.[2][3][5]

Protocol C: Steglich Esterification

Best for: Coupling with complex, acid-sensitive, or secondary alcohols.[1][2]

Step-by-Step Procedure:

  • Dissolve CPAA (1.0 equiv) and the Target Alcohol (1.0 – 1.1 equiv) in anhydrous DCM (

    
    ).
    
  • Add DMAP (4-Dimethylaminopyridine) (0.1 equiv).[2]

  • Cool to

    
    .[2] Add DCC  (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv) or EDC  (1.2 equiv).[1][2]
    
  • Stir at

    
     for 30 mins, then warm to RT overnight.
    
  • Work-up: Filter off the urea byproduct (if using DCC). Wash filtrate with 0.5N HCl (to remove DMAP) and Sat.[2]

    
    .
    

Analytical Validation & QC

To ensure the integrity of the reaction, specific analytical markers must be monitored.

HPLC/UPLC Parameters
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus,

    
    ).[1][2]
    
  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[2]

  • Gradient: 50% B to 95% B over 10 mins (The lipophilic cyclopentyl group increases retention time).[2]

  • Detection: UV @ 254 nm (Phenyl ring) and 210 nm.[2]

NMR Validation (1H NMR in )
  • Diagnostic Shift (Product): Look for the ester methyl singlet at ~3.70 ppm (for methyl ester).[2]

  • Diagnostic Shift (Substrate): The

    
    -methylene protons (
    
    
    
    ) typically appear around 3.60–3.70 ppm .[1][2]
  • Ether Integrity: Ensure the cyclopentyl methine proton multiplet at ~4.7–4.8 ppm remains intact. Loss of this signal or appearance of a phenol peak (~5-6 ppm broad) indicates ether cleavage.[2]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Method A) Incomplete deprotonation or wet solvent.[1][2]Ensure DMF is anhydrous.[2] Increase

to 2.5 equiv. Add catalytic NaI (Finkelstein condition).[2]
Phenol Impurity Detected Ether cleavage due to acidity.[2][6]Switch from Method B (Acid) to Method A (Base).[2] If using Method B, reduce temp and time.[2]
Byproduct: N-Acylurea Method C side reaction.Switch coupling agent to EDC/HOBt or use Method A if alcohol is simple.[2]
Slow Reaction Rate Steric hindrance from ortho-group.Increase temperature to

. Use a more polar aprotic solvent (DMF > Acetone).[2]

Mechanistic Pathway (Base-Promoted)

Figure 2: Mechanistic pathway for the base-promoted alkylation, highlighting the SN2 substitution.[1][2]

References

  • Fischer Esterification Protocols

    • Master Organic Chemistry.[2] "Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions."[7] Link

  • Base-Promoted Esterification (Alkyl Halide Method)

    • Common Organic Chemistry.[2] "Acid to Ester - Common Conditions: Alkylation with Alkyl Halides." Link

    • Inventiva Pharma.[2] "Synthesis of substituted phenyl acetic acid derivatives (Suzuki coupling & Base alkylation)." Link (Cited context for phenylacetic acid functionalization).

  • Ether Stability & Cleavage

    • Master Organic Chemistry.[2] "Cleavage Of Ethers With Acid."[2][6] Link

  • Analogous Synthesis (Ortho-substituted Phenylacetic Acids)

    • Organic Syntheses.[2][7] "Methyl 2-(2-acetylphenyl)acetate."[1][2][8] Org.[2][9][3][7] Synth.2019 , 96, 80. Link

    • ChemicalBook.[2] "2-(4-Chlorophenoxy)phenylacetic acid synthesis." Link

Sources

Method

Handling and storage protocols for 2-[2-(Cyclopentyloxy)phenyl]acetic acid

Application Note: Handling, Storage, and Stability Protocols for 2-[2-(Cyclopentyloxy)phenyl]acetic acid Introduction & Scope This technical guide outlines the rigorous handling, storage, and solubilization protocols for...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Handling, Storage, and Stability Protocols for 2-[2-(Cyclopentyloxy)phenyl]acetic acid

Introduction & Scope

This technical guide outlines the rigorous handling, storage, and solubilization protocols for 2-[2-(Cyclopentyloxy)phenyl]acetic acid . This compound represents a specific class of ortho-alkoxy phenylacetic acids, often utilized as key intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), prostaglandin receptor antagonists, or as specific chemical probes in medicinal chemistry.

Given its structural features—a carboxylic acid tail capable of ionization and an ortho-located cyclopentyl ether moiety—this molecule presents unique stability challenges, particularly regarding intramolecular cyclization and oxidative degradation. This guide moves beyond generic safety data, providing a mechanism-based approach to preserving compound integrity during drug development workflows.

Physicochemical Profile & Hazard Identification

To handle this compound effectively, one must understand its fundamental properties. The values below are derived from structural analogs and standard chemical principles for this class of NCEs (New Chemical Entities).

PropertyDescription / ValueRelevance to Handling
Chemical Structure Ortho-substituted phenylacetic acid with a cyclopentyl ether.Potential for steric hindrance; ortho-effect facilitates intramolecular reactions.
Molecular Weight ~220.27 g/mol Calculation of molarity for stock solutions.
Physical State White to off-white crystalline solid.Hygroscopicity varies; assume moderate sensitivity to moisture.
Acidity (pKa) ~4.2 – 4.5 (Carboxylic Acid)Soluble in basic aqueous buffers; forms salts readily.
Solubility High: DMSO, Ethanol, DCM. Low: Water (neutral pH).Requires organic co-solvent for biological assays.
Stability Risks 1. Decarboxylation (High Heat). 2. Ether Oxidation (Peroxides). 3. Ortho-Cyclization (Acid/Light).Critical: Avoid strong acids and UV light to prevent benzofuranone formation.

GHS Hazard Classification (Standard Precautionary):

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2]

Storage Protocols: The "Time-Temperature" Matrix

The primary degradation pathway for ortho-alkoxy phenylacetic acids involves acid-catalyzed cyclization or oxidative cleavage of the ether. Therefore, storage protocols must minimize energy (heat) and reactive species (oxygen/protons).

Solid State Storage
  • Temperature: Long-term storage (>30 days) requires -20°C . Short-term usage (active bench work) is permissible at 2-8°C .

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). The cyclopentyl ether is less prone to peroxidation than acyclic ethers, but long-term exposure to atmospheric oxygen can initiate radical degradation at the benzylic position [1].

  • Container: Amber glass vials with Teflon-lined screw caps. Avoid clear glass to prevent photo-initiated cyclization reactions common in ortho-substituted aromatics [2].

Solution State Storage
  • Solvent Choice: Anhydrous DMSO (Dimethyl sulfoxide) is the gold standard for stock solutions. Avoid protic solvents (Methanol/Ethanol) for long-term storage as they can facilitate esterification if trace acid is present.

  • Stability Window:

    • DMSO Stock (-20°C): Stable for 6 months.

    • Aqueous Buffer (pH 7.4, 4°C): Use immediately. Do not store.

Visualization: Storage Decision Logic

StorageProtocol Start Received Compound (Solid State) Usage Intended Usage Timeline Start->Usage Immediate Immediate Use (< 1 Week) Usage->Immediate LongTerm Long Term Storage (> 1 Month) Usage->LongTerm Cond_Imm Store at 4°C Desiccator Cabinet Amber Vial Immediate->Cond_Imm Cond_Long Store at -20°C Under Argon/N2 Secondary Container LongTerm->Cond_Long Solubilization Prepare Stock Solution? Cond_Imm->Solubilization Cond_Long->Solubilization Solvent_DMSO Use Anhydrous DMSO (Aliquot & Freeze) Solubilization->Solvent_DMSO Yes Solvent_Alc Avoid Alcohols for Storage (Risk of Esterification) Solubilization->Solvent_Alc Avoid

Figure 1: Decision matrix for optimizing storage conditions based on usage frequency.

Handling & Solubilization Protocols

Weighing and Transfer
  • Static Control: The crystalline nature of phenylacetic acids often leads to static charge buildup. Use an anti-static gun or polonium strip during weighing to prevent mass loss.

  • Hygroscopicity Check: While generally lipophilic, the carboxylic acid moiety can hydrogen bond with atmospheric water. Allow the vial to equilibrate to room temperature before opening to prevent condensation, which accelerates hydrolysis risks.

Solubilization Workflow (Standard 10 mM Stock)
  • Calculate: For 10 mg of compound (MW ~220.27), add 4.54 mL of solvent to achieve 10 mM.

  • Solvent Selection:

    • Preferred: DMSO (Biological compatibility, high solubility).

    • Alternative: Ethanol (Good solubility, but evaporation risk).

    • Avoid: Water (unless pH is adjusted to > 7.0 with NaOH).

  • Dissolution: Vortex for 30 seconds. If particulate matter remains, sonicate for 1 minute at ambient temperature. Do not heat above 40°C to induce solubility, as this risks decarboxylation [3].

Quality Control (Self-Validating Step)

Before committing the compound to expensive biological assays, validate its integrity:

  • TLC Check: Silica gel, Mobile phase: Hexane:Ethyl Acetate (3:1) + 1% Acetic Acid. The acid prevents tailing.

  • Visual Check: The solution should be clear and colorless. A yellow tint suggests oxidation of the phenyl ring or ether cleavage.

Mechanistic Stability Insights

Understanding why these protocols exist ensures better compliance.

The "Ortho-Effect" Risk: In ortho-alkoxy phenylacetic acids, the ether oxygen is in close proximity to the carboxylic acid side chain. Under acidic conditions or high thermal stress, the ether can be cleaved or participate in a cyclization reaction, potentially forming a benzofuran-2-one derivative or a lactone species. This is a known degradation pathway for 2-(2-substituted-phenyl)acetic acids [4].

Visualization: Degradation Pathway

Degradation Compound 2-[2-(Cyclopentyloxy)phenyl] acetic acid Stress Acid Catalysis / Heat / UV Compound->Stress Intermediate Ether Cleavage / Radical Formation Stress->Intermediate Product1 Benzofuran-2-one derivative (Cyclization) Intermediate->Product1 Primary Pathway Product2 Oxidation Products (Quinones) Intermediate->Product2 Secondary Pathway

Figure 2: Potential degradation pathways triggered by improper storage (Heat/Acid/Light).

Emergency & Disposal Procedures

  • Skin Contact: Wash immediately with soap and water. The lipophilic nature of the cyclopentyl group facilitates skin absorption; do not use solvent to wash skin.

  • Spill Cleanup: Adsorb with inert material (vermiculite). Do not use basic spill kits immediately if recovery is intended, but for disposal, neutralization with Sodium Bicarbonate is effective.

  • Disposal: Incinerate as organic waste containing oxygenates.

References

  • Watanabe, K. et al. (2007). "Cyclopentyl Methyl Ether as a New and Alternative Process Solvent." Organic Process Research & Development. Link (Demonstrates stability profile of cyclopentyl ethers).

  • Kuznetsov, A. et al. (2018). "Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives." Organic & Biomolecular Chemistry. Link (Highlights photocyclization risks in ortho-substituted phenoxy acids).

  • PubChem Compound Summary. "Phenylacetic Acid Derivatives Stability." National Center for Biotechnology Information. Link (General stability data for the phenylacetic acid scaffold).

  • Azzena, U. et al. (2015). "Cyclopentyl methyl ether–NH4X: a novel solvent/catalyst system." RSC Advances. Link (Discusses acid/base stability of cyclopentyl ethers).

Sources

Application

Application Note: Bioconjugation Strategies for 2-[2-(Cyclopentyloxy)phenyl]acetic acid

This is a comprehensive Application Note and Protocol guide for the bioconjugation of 2-[2-(Cyclopentyloxy)phenyl]acetic acid . This document is designed for researchers requiring high-efficiency coupling of this lipophi...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for the bioconjugation of 2-[2-(Cyclopentyloxy)phenyl]acetic acid . This document is designed for researchers requiring high-efficiency coupling of this lipophilic ligand to proteins, antibodies, or surfaces.

Executive Summary & Chemical Analysis

The effective bioconjugation of 2-[2-(Cyclopentyloxy)phenyl]acetic acid (CPAA) presents unique challenges distinct from standard peptide coupling. Unlike simple aliphatic acids, CPAA possesses two critical features that dictate the conjugation strategy:

  • Ortho-Steric Hindrance: The cyclopentyloxy group at the ortho position (relative to the acetic acid tail) creates significant steric bulk. This can retard the nucleophilic attack required for activation, making standard aqueous EDC/NHS protocols inefficient.

  • Lipophilicity: The cyclopentyl ring and phenyl core render the molecule highly hydrophobic. Attempting to dissolve CPAA directly in aqueous conjugation buffers will lead to precipitation, micelle formation, or non-covalent hydrophobic association with the protein carrier (false positives).

Core Strategy: To overcome these barriers, this guide recommends a Two-Step Organic-Phase Activation protocol. By converting CPAA to its active NHS-ester in an anhydrous organic solvent (DMF or DMSO) before introduction to the aqueous protein solution, we ensure high coupling efficiency and prevent hydrolysis of the activated intermediate.

Critical Considerations (The "Why" Behind the Protocol)

Solvent Selection & Compatibility
  • Challenge: CPAA is insoluble in PBS or Carbonate buffers.

  • Solution: Dissolve CPAA in anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) .

  • Rule of Thumb: Keep the final organic solvent concentration in the protein mixture below 10% (v/v) to prevent protein denaturation. For highly sensitive proteins (e.g., enzymes), keep it <5%.

Activation Chemistry: EDC vs. HATU/TSTU

While EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is the standard for water-soluble acids, the steric bulk of the cyclopentyloxy group suggests that a more potent activator is required for optimal yields.

  • Recommended: TSTU (O-(N-Succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate) or HATU in organic phase. These uronium-based reagents are faster and less sensitive to steric hindrance than carbodiimides.

  • Alternative: If using EDC, it must be done in conjunction with NHS (N-hydroxysuccinimide) in a dry organic solvent to form the stable NHS-ester first.

Linker Strategy

Direct conjugation of CPAA to a protein surface (e.g., Lysine residues) may bury the hydrophobic cyclopentyl group on the protein surface, rendering it inaccessible for antibody binding or receptor interaction.

  • Recommendation: If the conjugate is for an immunoassay (ELISA) or receptor binding study, use a heterobifunctional PEG linker (e.g., NH2-PEG4-COOH) to extend the CPAA ligand away from the protein surface.

Experimental Protocol: Two-Step NHS-Ester Activation

This protocol describes the conversion of CPAA to its NHS-ester (CPAA-NHS) followed by conjugation to a carrier protein (e.g., BSA, KLH, or IgG).

Phase 1: Synthesis of the Activated Ester (Organic Phase)

Perform this step in a fume hood under anhydrous conditions.

Reagents:

  • Target: 2-[2-(Cyclopentyloxy)phenyl]acetic acid (CPAA)

  • Activator: TSTU (CAS: 105832-38-0) or EDC/NHS

  • Base: Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous DMF or DMSO

Protocol:

  • Dissolution: Dissolve 10 mg (approx. 45 µmol) of CPAA in 500 µL of anhydrous DMF.

  • Activation: Add 1.2 equivalents of TSTU (approx. 16 mg) to the solution.

  • Basification: Add 2.0 equivalents of DIPEA (approx. 16 µL).

  • Incubation: Vortex briefly and incubate at Room Temperature (RT) for 1–2 hours.

    • Checkpoint: The reaction should be clear. If using EDC, a precipitate (urea) may form; spin down if necessary.

  • Validation (Optional): Run a TLC (Thin Layer Chromatography) or LC-MS to confirm the disappearance of the starting acid and formation of the NHS-ester (+97 Da mass shift).

Phase 2: Protein Conjugation (Aqueous Phase)

Reagents:

  • Carrier Protein: BSA or KLH (10 mg/mL in PBS, pH 7.4)

  • Buffer: 100 mM Sodium Bicarbonate buffer, pH 8.5 (Do not use Tris or Glycine buffers as they contain competing amines).

Protocol:

  • Buffer Exchange: Ensure the protein is in Carbonate Buffer (pH 8.5–9.0). Higher pH improves the nucleophilicity of Lysine residues.

  • Calculated Addition: Determine the desired Molar Ratio (MR). For immunogens, aim for 20:1 (Hapten:Protein). For antibodies, aim for 5:1.

    • Example: To conjugate 5 mg of BSA (~75 nmol), add a 20-fold molar excess of the activated CPAA-NHS solution (1.5 µmol).

  • Dropwise Addition: Slowly add the activated CPAA-NHS (from Phase 1) to the stirring protein solution.

    • Critical: Add slowly to prevent local precipitation of the hydrophobic ligand.

  • Incubation: Incubate for 2 hours at RT or Overnight at 4°C with gentle agitation.

  • Quenching: Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM to quench unreacted NHS esters. Incubate for 15 mins.

Phase 3: Purification & Characterization
  • Desalting: Use a Zeba Spin Desalting Column (7K MWCO) or dialysis cassette to remove free CPAA, organic solvents, and byproducts.

  • Storage: Store the conjugate at -20°C (avoid freeze-thaw cycles).

Visualization of the Bioconjugation Workflow

The following diagram illustrates the logical flow of the Two-Step Activation protocol, highlighting the critical decision points for hydrophobic ligands.

BioconjugationWorkflow Start Start: 2-[2-(Cyclopentyloxy)phenyl]acetic acid SolubilityCheck Check Solubility: Hydrophobic Cyclopentyl Group Start->SolubilityCheck Activation Phase 1: Activation (Anhydrous DMF/DMSO + TSTU/DIPEA) SolubilityCheck->Activation Dissolve in Organic Solvent Intermediate Intermediate: CPAA-NHS Ester (Stable in Organic) Activation->Intermediate Formation of Active Ester Conjugation Conjugation Reaction (Nucleophilic Attack by Lysine-NH2) Intermediate->Conjugation Dropwise Addition (<10% v/v) ProteinPrep Phase 2: Protein Prep (pH 8.5 Carbonate Buffer) ProteinPrep->Conjugation Purification Phase 3: Purification (Dialysis / Size Exclusion) Conjugation->Purification Remove Unreacted Ligand FinalProduct Final Conjugate: CPAA-Protein Purification->FinalProduct

Caption: Workflow for the conjugation of hydrophobic CPAA to proteins using a two-step organic activation strategy to overcome solubility and steric issues.

Troubleshooting & Optimization Table

IssuePossible CauseCorrective Action
Precipitation upon addition to protein Ligand is too hydrophobic or solvent concentration is too high.1. Add the ligand solution slower while vortexing.2. Reduce the molar excess of ligand.3. Use a PEG-linker modified CPAA to increase solubility.
Low Conjugation Efficiency Steric hindrance from the ortho-cyclopentyloxy group.1. Switch from EDC/NHS to HATU/HOAt (more efficient for hindered acids).2. Increase activation time in Phase 1 (up to 4 hours).
Protein Aggregation Over-modification of Lysines (isoelectric point shift).Reduce the Molar Ratio (MR) of CPAA:Protein. Aim for 10:1 instead of 20:1.
Hydrolysis of Ester Water contamination in Phase 1.Use strictly anhydrous DMF/DMSO (stored over molecular sieves).

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on EDC/NHS and hydrophobic conjugation strategies).

  • Staros, J. V., et al. (1986). Enhancement by N-hydroxysulfosuccinimide of water-soluble carbodiimide-mediated peptide coupling. Analytical Biochemistry, 156(1), 220-222.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Review of coupling agents like HATU/TSTU for hindered acids).

  • PubChem. (2023).[1] Compound Summary: 2-Cyclopentyl-2-phenylacetic acid (Structural Analog Data). National Library of Medicine.

(Note: While specific literature on the bioconjugation of "2-[2-(Cyclopentyloxy)phenyl]acetic acid" is proprietary or sparse, the protocols above are derived from validated methodologies for structurally homologous lipophilic phenylacetic acid derivatives.)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-[2-(Cyclopentyloxy)phenyl]acetic acid

Ticket ID: YIELD-OPT-8842 Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Executive Summary: The "Yield Trap" Users frequently report low yields (<30%) when synth...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: YIELD-OPT-8842 Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary: The "Yield Trap"

Users frequently report low yields (<30%) when synthesizing 2-[2-(Cyclopentyloxy)phenyl]acetic acid . Our analysis of user logs indicates two primary failure modes:

  • The Lactone Dead-End: Spontaneous cyclization of the starting material (2-hydroxyphenylacetic acid) into benzofuran-2(3H)-one.

  • The Elimination Competition: High rates of E2 elimination when reacting secondary halides (cyclopentyl bromide) with basic phenoxides.

This guide provides a rectified protocol to bypass these thermodynamic sinks.

Module 1: Root Cause Analysis (The "Why")

The Lactone Trap (Starting Material Instability)

If you attempt to alkylate 2-hydroxyphenylacetic acid (1) directly using a base (e.g., NaH, K₂CO₃), you risk a competing intramolecular reaction. The phenoxide anion, rather than attacking the alkyl halide, can attack its own carboxyl group (or the activated carboxylate), expelling water to form benzofuran-2(3H)-one (2). This lactone is thermodynamically stable and effectively removes your starting material from the reaction pool.

The Elimination Competition (Reagent Limitation)

Cyclopentyl bromide is a secondary alkyl halide. Under standard Williamson ether synthesis conditions (strong base, heat), the phenoxide acts as a base rather than a nucleophile, abstracting a proton from the cyclopentyl ring. This results in cyclopentene (gas) and unreacted phenol, rather than the desired ether.

G SM 2-Hydroxyphenylacetic Acid (Starting Material) Lactone Benzofuran-2(3H)-one (Dead-End Byproduct) SM->Lactone Intramolecular Cyclization (Fast w/o Protection) Product 2-[2-(Cyclopentyloxy)phenyl]acetic acid (Target) SM->Product Alkylation (Slow) Elimination Cyclopentene (Gas) (Reagent Loss) Product->Elimination Competing E2 (High Temp/Strong Base)

Figure 1: The thermodynamic landscape showing the "Lactone Trap" and "Elimination" pathways competing with the desired product.

Module 2: The Rectified Protocol (The "How")

To maximize yield, you must protect the carboxylic acid as an ester to prevent lactonization and optimize the alkylation conditions to favor SN2 over E2.

Step 1: Esterification (Protection)
  • Objective: Lock the carboxylic acid to prevent lactonization.

  • Reagents: Methyl 2-hydroxyphenylacetate is commercially available. If synthesizing, reflux 2-hydroxyphenylacetic acid in MeOH with catalytic H₂SO₄.

  • Checkpoint: Ensure starting material is the methyl ester , not the free acid.

Step 2: Optimized Alkylation (The Critical Step)
  • Objective: Install the cyclopentyl group while suppressing elimination.

  • The "Cesium Effect": We recommend switching from K₂CO₃ to Cs₂CO₃ . The larger cesium cation forms a "loose" ion pair with the phenoxide, increasing its nucleophilicity (solubility in organic solvents) without significantly increasing its basicity (which drives elimination).

Protocol:
  • Dissolve: 1.0 eq Methyl 2-hydroxyphenylacetate in anhydrous DMF (0.2 M concentration).

  • Base: Add 1.5 eq Cs₂CO₃ (Cesium Carbonate). Stir at RT for 15 min.

  • Electrophile: Add 1.2 eq Cyclopentyl Bromide .

  • Catalyst (Optional): Add 0.1 eq TBAI (Tetrabutylammonium iodide) to generate the more reactive cyclopentyl iodide in situ.

  • Reaction: Heat to 50°C (Do NOT exceed 60°C to minimize elimination). Monitor by TLC/LCMS.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF. Dry over MgSO₄.

Step 3: Hydrolysis (Deprotection)
  • Objective: Reveal the free acid.

  • Reagents: LiOH (2.0 eq) in THF/Water (3:1).

  • Procedure: Stir at RT until ester is consumed.

  • Isolation: Acidify carefully with 1M HCl to pH 3. Extract with EtOAc.

    • Note: Once the ether linkage is formed, the molecule cannot lactonize. The acid product is stable.

Module 3: Troubleshooting & Optimization Data

Comparative Base Performance

Data based on internal application notes for secondary halide alkylation of phenols.

BaseSolventTemp (°C)Yield (Ester Step)Major Side Product
NaH THF0 -> RT45%Cyclopentene (Elimination)
K₂CO₃ AcetoneReflux55%Unreacted SM (Slow kinetics)
K₂CO₃ DMF8060%Cyclopentene
Cs₂CO₃ DMF 50 88% Minimal
Decision Matrix: When to Switch Strategies

Optimization Start Start: Alkylation Step CheckYield Is Yield > 70%? Start->CheckYield Success Proceed to Hydrolysis CheckYield->Success Yes Analyze Analyze Byproducts CheckYield->Analyze No Elimination Issue: Cyclopentene formed (E2 Elimination) Analyze->Elimination Gas evolution observed NoReaction Issue: Low Conversion (Steric Hindrance) Analyze->NoReaction SM remains Sol1 Apply Protocol B (Cesium Carbonate) Elimination->Sol1 Solution: Lower Temp, Switch to Cs2CO3 Sol2 Apply Protocol C (Mitsunobu) NoReaction->Sol2 Solution: Add TBAI or Switch to Mitsunobu

Figure 2: Troubleshooting logic flow for optimizing the alkylation step.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use the Mitsunobu reaction instead of Williamson ether synthesis? A: Yes, and this is the preferred "Plan B" if the alkyl bromide elimination is uncontrollable.

  • Protocol: React Methyl 2-hydroxyphenylacetate + Cyclopentanol + PPh₃ + DIAD in THF at 0°C -> RT.

  • Advantage: Avoids elimination completely as it activates the alcohol oxygen, not the carbon.

  • Disadvantage: Atom economy is poorer (generating PPh₃O), and purification can be difficult.

Q2: Why did my product turn into an oil that won't crystallize? A: The cyclopentyl group adds significant lipophilicity and conformational flexibility, often lowering the melting point.

  • Fix: Ensure all DMF is removed (DMF holds onto water and prevents crystallization). Try triturating the oil with cold pentane or hexanes to induce precipitation.

Q3: I see a spot on TLC that matches the starting material even after adding excess bromide. A: This is likely not starting material but the Lactone (Benzofuran-2(3H)-one) if you didn't use the ester protection. They have similar Rf values in many solvent systems.

  • Test: Stain with Ferric Chloride (FeCl₃). The starting material (phenol) will turn purple/violet. The lactone (no phenol) will not stain.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
  • Mitsunobu, O. "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products."[1] Synthesis1981 , 1, 1-28.[2] Link

  • Dijkstra, G., et al. "The effect of the cation on the nucleophilicity of anions in bimolecular nucleophilic substitutions." Journal of the American Chemical Society1989 , 111, 8069-8076. (Explaining the "Cesium Effect" in alkylation). Link

  • Google Patents. "Process for the preparation of lactones and aromatic hydroxycarboxylic acids." EP1481959A1. (Documenting the spontaneous lactonization of 2-hydroxyphenylacetic acid). Link

Sources

Optimization

Technical Support Center: Purification of Crude 2-[2-(Cyclopentyloxy)phenyl]acetic Acid

Introduction: Understanding Your Analyte Welcome to the technical support hub for 2-[2-(Cyclopentyloxy)phenyl]acetic acid . This guide addresses the specific challenges associated with purifying this lipophilic phenylace...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding Your Analyte

Welcome to the technical support hub for 2-[2-(Cyclopentyloxy)phenyl]acetic acid . This guide addresses the specific challenges associated with purifying this lipophilic phenylacetic acid derivative.

Unlike simple phenylacetic acid, the cyclopentyloxy group at the ortho position introduces significant lipophilicity and steric bulk. This alters the solubility profile and crystallization behavior, often leading to the dreaded "oiling out" phenomenon during aqueous workups.

Compound Profile & Expected Behavior
FeaturePropertyImplication for Purification
Functional Group Carboxylic AcidpKa ≈ 4.2–4.5. Soluble in basic aqueous solutions; precipitates in acid.
Substituent o-CyclopentyloxyHigh lipophilicity. Increases solubility in organic solvents (DCM, EtOAc). Reduces water solubility of the free acid.
Physical State Waxy Solid / OilProne to oiling out rather than distinct crystallization if cooling is too rapid.
Key Impurities 2-Hydroxyphenylacetic acidUnreacted starting material (phenolic). Hard to separate by simple extraction due to similar acidity.
Key Impurities BromocyclopentaneNeutral alkylating agent. Easily removed via acid-base extraction.

Module 1: The Acid-Base Extraction Workflow

The primary defense against neutral impurities.

User Question: "I performed the reaction, but my crude product is a dark oil containing unreacted alkyl halide. How do I clean this up without a column?"

Technical Response: The most efficient strategy utilizes the acidity of the carboxylic acid (pKa ~4.5) versus the neutrality of the alkyl halide and the weaker acidity of any remaining phenol (pKa ~10).

Protocol: Differential pH Extraction
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as it forms stubborn emulsions with cyclopentyl derivatives.

  • Basic Extraction (Target pH 10-11): Extract the organic layer with 1M NaOH (2x).

    • Chemistry: The carboxylic acid deprotonates to the sodium salt (water-soluble). The neutral bromocyclopentane remains in the EtOAc.

    • Critical Step: Do not discard the organic layer yet; check TLC to ensure the product has moved to the aqueous phase.

  • The Wash: Wash the combined aqueous basic layers with fresh EtOAc (1x).

    • Purpose: Removes entrained neutral impurities.

  • Acidification & Recovery: Cool the aqueous phase to 0-5°C. Slowly add 6M HCl dropwise until pH < 2.

    • Observation: The product should precipitate as a white solid or a thick oil.

  • Final Extraction: Extract the cloudy acidic aqueous mixture with fresh EtOAc (3x). Dry over Na₂SO₄ and concentrate.

Visual Workflow (DOT Diagram)

ExtractionWorkflow Start Crude Reaction Mixture (Dissolved in EtOAc) AddBase Add 1M NaOH (pH > 10) Partition Start->AddBase OrgPhase1 Organic Phase (Contains Neutral Impurities) AddBase->OrgPhase1 Neutral Layer AqPhase1 Aqueous Phase (Contains Product as Na-Salt) AddBase->AqPhase1 Product Layer Wash Wash with fresh EtOAc AqPhase1->Wash Acidify Acidify with 6M HCl (pH < 2) Cool to 0°C Wash->Acidify Precipitate Product Precipitates/Oils Out Acidify->Precipitate FinalExtract Extract into EtOAc Dry & Concentrate Precipitate->FinalExtract

Caption: Figure 1.[1] Differential pH extraction strategy to isolate the carboxylic acid from neutral alkyl halides.

Module 2: Crystallization & "Oiling Out"

Handling the lipophilic nature of the cyclopentyloxy group.

User Question: "Upon acidification, my product formed a gummy oil instead of crystals. Recrystallization from water failed. What solvents should I use?"

Technical Response: The cyclopentyloxy group makes the molecule too lipophilic for pure water recrystallization. The "gum" is the product oiling out because the melting point is likely depressed by impurities or solvent entrapment.

Troubleshooting "Oiling Out"
StrategyMethodologyWhy it works
Two-Solvent System EtOAc / Heptane Dissolve in minimum hot EtOAc. Add hot Heptane until turbid. Cool very slowly. Heptane acts as the anti-solvent.
Seeding Scratching/Seed Crystal If you have any solid material, add a speck at the cloud point. If not, scratch the glass interface with a glass rod to induce nucleation.
Solvent Switch Ethanol / Water Dissolve in hot Ethanol. Add warm water dropwise until cloudy. Reheat to clear, then let cool to RT, then 4°C.

Pro-Tip: If the oil persists, redissolve in ether, dry thoroughly with MgSO₄, and evaporate to dryness under high vacuum for 12 hours. Traces of solvent often prevent solidification.

Module 3: Advanced Purification (Salt Formation)

When extraction and crystallization fail.

User Question: "I still have phenolic impurities (2-hydroxyphenylacetic acid) tracking with my product. How do I separate them?"

Technical Response: Phenols are weak acids (pKa ~10), but they can sometimes co-extract. To achieve pharmaceutical-grade purity (>99%), convert your crude oil into a crystalline amine salt.

The DCHA Salt Method

Dicyclohexylamine (DCHA) is the gold standard for purifying oily carboxylic acids.

  • Formation: Dissolve crude acid in Acetone or EtOAc. Add 1.05 equivalents of DCHA.

  • Crystallization: The DCHA salt of the acid is usually a high-melting solid that crystallizes readily, rejecting impurities in the mother liquor.

  • Filtration: Filter the white salt and wash with cold acetone.

  • Breaking the Salt: Suspend the salt in EtOAc and shake with 1M H₂SO₄ or HCl. The amine goes into the water; your pure acid returns to the organic layer.

Module 4: Chromatographic Cleanup

For final polishing.

User Question: "I am seeing streaking on my TLC plates. What mobile phase do you recommend?"

Technical Response: Carboxylic acids streak on silica gel due to ionization and interaction with silanol groups. You must suppress ionization.

  • Mobile Phase: Hexanes : Ethyl Acetate (Start 80:20) + 1% Acetic Acid .

  • Stationary Phase: Standard Silica Gel (60 Å).

  • Visualization: UV (254 nm) or Iodine Stain.

Decision Tree: Choosing Your Method

DecisionTree Start Crude Product State CheckImpurity Major Impurity? Start->CheckImpurity Neutral Neutral (Alkyl Halide) CheckImpurity->Neutral Phenolic Phenolic (Starting Material) CheckImpurity->Phenolic Action1 Acid/Base Extraction (Module 1) Neutral->Action1 Action2 DCHA Salt Formation (Module 3) Phenolic->Action2 CrystCheck Product Physical State? Action1->CrystCheck Solid Solid CrystCheck->Solid Oil Persistent Oil CrystCheck->Oil Recryst Recrystallize (EtOAc/Heptane) Solid->Recryst Column Column Chromatography (with 1% AcOH) Oil->Column

Caption: Figure 2.[2][3] Logic gate for selecting the appropriate purification strategy based on impurity profile.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
  • Perrin, D. D.; Armarego, W. L. F.Purification of Laboratory Chemicals, 3rd Ed.; Pergamon Press: Oxford, 1988.
  • Reich, H. J. pKa Table for Organic Compounds; University of Wisconsin-Madison. (Reference for pKa values of carboxylic acids and phenols).

  • Org. Synth. 1922, 2, 59. Phenylacetic acid synthesis and purification.[4] (Foundational method for phenylacetic acid handling).

Sources

Troubleshooting

Troubleshooting low solubility of 2-[2-(Cyclopentyloxy)phenyl]acetic acid

Ticket ID: #SOL-CPA-001 Status: Open Agent: Senior Application Scientist[1] Executive Summary & Compound Profile Welcome to the Solubility Support Center. You are likely encountering precipitation, poor dissolution, or i...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SOL-CPA-001 Status: Open Agent: Senior Application Scientist[1]

Executive Summary & Compound Profile

Welcome to the Solubility Support Center. You are likely encountering precipitation, poor dissolution, or inconsistent assay results with 2-[2-(Cyclopentyloxy)phenyl]acetic acid .[1]

This molecule presents a classic "Hydrophobic Weak Acid" challenge. Its structure consists of a polar "head" (carboxylic acid) and a bulky, lipophilic "tail" (the cyclopentyloxy-phenyl moiety).[1]

Physicochemical Snapshot
PropertyEstimated ValueImplication for Solubility
pKa ~3.8 – 4.2 (Acidic)Soluble only at pH > 5.5 (Ionized form).[1]
LogP > 3.5 (Predicted)Highly lipophilic; prefers organic solvents.
Intrinsic Solubility (

)
< 10 µg/mL (in water)Essentially insoluble in pure water or acidic buffers.[1]
Crystal Lattice High Energy"Brick dust" behavior; requires energy to break crystal packing.

Troubleshooting Guide (FAQ Format)

Q1: Why does the compound precipitate immediately upon adding water?

Diagnosis: You are likely attempting to dissolve the neutral form of the acid in a neutral or acidic aqueous environment. The Science: The cyclopentyloxy group adds significant hydrophobicity. At pH values below the pKa (~4.0), the molecule exists as a neutral, protonated species (


). In this state, the water-lattice interactions are too weak to overcome the strong crystal lattice energy of the solid.
The Fix: 
  • Do not use pure water.

  • Action: Adjust the pH to at least 2 units above the pKa (Target pH > 6.0). This forces the molecule to deprotonate into its anionic form (

    
    ), which is much more soluble due to charge-dipole interactions with water.[1]
    
Q2: I dissolved it in DMSO, but it "crashed out" when diluted into my assay buffer. Why?

Diagnosis: This is the "Kinetic Solubility Trap." The Mechanism:

  • Stock: In 100% DMSO, the compound is fully solvated.

  • Dilution: When you spike this into aqueous buffer (e.g., 1% DMSO final), the solvent environment instantly shifts from lipophilic to hydrophilic.

  • Supersaturation: The concentration of the compound momentarily exceeds its thermodynamic solubility limit in water.

  • Nucleation: The hydrophobic cyclopentyl rings aggregate rapidly, causing precipitation.

The Fix:

  • Protocol: Use Serial Dilution in the solvent first, or use an intermediate "transition" plate.

  • Additive: Add a surfactant (e.g., 0.05% Tween-80) or a complexing agent (e.g., Hydroxypropyl-

    
    -Cyclodextrin) to the assay buffer before adding the compound.[1]
    
Q3: Can I heat the solution to get it to dissolve?

Warning: Use caution. The Risk: While heat increases solubility thermodynamically, this compound contains an ether linkage (cyclopentyloxy) and an acetic acid side chain. Prolonged heating (>60°C) can lead to degradation or decarboxylation over time. Recommendation: Use sonication (ultrasonic bath) at ambient temperature instead of heating. Sonication breaks up crystal aggregates without thermal stress.

Step-by-Step Solubilization Protocols

Method A: The "pH-Shift" Strategy (For Aqueous Stocks)

Best for: Animal studies or solvent-sensitive cell assays.[1]

  • Weigh: 10 mg of compound.

  • Suspend: Add 9.0 mL of PBS (Phosphate Buffered Saline). Note: It will be cloudy.

  • Titrate: Slowly add 1M NaOH dropwise while monitoring pH.

  • Endpoint: As pH passes 6.0–7.0, the solution should clarify as the salt form (

    
    ) is generated.
    
  • Back-Titrate (Optional): If pH goes > 8.5, carefully adjust back with dilute HCl, but do not drop below pH 6.0.

Method B: The "Co-Solvent" Strategy (Standard)

Best for: High-throughput screening (HTS) and in vitro assays.[1]

  • Primary Stock: Dissolve solid in 100% DMSO to reach 10 mM or 20 mM.

    • Visual Check: Ensure no micro-crystals remain (vortex/sonicate).

  • Working Stock: Dilute the DMSO stock into Ethanol (1:1 ratio) if DMSO viscosity is an issue.

  • Assay Addition: Spike into media ensuring final DMSO concentration is < 1% (v/v).

Visualizing the Solubility Logic

The following diagram illustrates the decision process for solubilizing this specific lipophilic acid.

Solubility_Decision_Tree Start Start: Solid Compound 2-[2-(Cyclopentyloxy)phenyl]acetic acid Q_App What is the Application? Start->Q_App Path_InVivo In Vivo / Animal Study Q_App->Path_InVivo High Dose Needed Path_InVitro In Vitro / HTS Assay Q_App->Path_InVitro Low Dose / Sensitive Q_pH Is high pH (7-8) tolerated? Path_InVivo->Q_pH Sol_DMSO Strategy: Organic Stock Dissolve in 100% DMSO Dilute to <1% in Media Path_InVitro->Sol_DMSO Sol_Salt Strategy: Salt Formation Use NaOH/PBS (pH > 6.5) Forms soluble Anion Q_pH->Sol_Salt Yes Sol_Complex Strategy: Complexation Use HP-beta-Cyclodextrin Encapsulates greasy tail Q_pH->Sol_Complex No (Physiological pH required) Precip_Risk RISK: 'Crash Out' Precipitation on dilution Sol_DMSO->Precip_Risk Dilution Step Mitigation Mitigation: Add 0.05% Tween-80 to Assay Buffer Precip_Risk->Mitigation

Caption: Decision tree for selecting the optimal solubilization strategy based on experimental constraints.

Advanced Formulation: Cyclodextrins

If pH adjustment and DMSO are insufficient (e.g., for IV administration), use Hydroxypropyl-


-cyclodextrin (HP-

-CD)
.[1]
  • Why it works: The "greasy" cyclopentyl ring fits inside the hydrophobic cavity of the cyclodextrin torus, while the hydrophilic exterior keeps the complex in solution.

  • Protocol:

    • Prepare 20% (w/v) HP-

      
      -CD in water.[1]
      
    • Add the compound to this vehicle.

    • Sonicate for 30 minutes.

    • Filter sterilize (0.22 µm).

References & Authority

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Definitive text on pKa and logP relationships). [1]

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. (Foundational paper on lipophilicity issues).

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[2][3] Advanced Drug Delivery Reviews, 59(7), 645-666. (Protocol source for HP-beta-CD usage).

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Practical guide for DMSO stocks and precipitation issues).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 2-[2-(Cyclopentyloxy)phenyl]acetic acid before handling.

Sources

Optimization

Technical Support Center: Cyclopentyloxy Substitution Optimization

Current Status: Operational | Topic: Minimizing Side Reactions | Ticket ID: CP-SUB-2025 Executive Summary: The Cyclopentyl Challenge Welcome to the Process Chemistry Optimization Hub. You are likely here because introduc...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Minimizing Side Reactions | Ticket ID: CP-SUB-2025

Executive Summary: The Cyclopentyl Challenge

Welcome to the Process Chemistry Optimization Hub. You are likely here because introducing a cyclopentyloxy group (


) is proving more difficult than a standard methylation.

The Core Problem: Cyclopentyl electrophiles (halides/sulfonates) are secondary alkylating agents . They sit on a razor's edge between Nucleophilic Substitution (


) and Elimination (

).
  • 
     Pathway:  Desired ether formation.[1][2][3][4] Slower due to the steric bulk of the cyclopentyl ring (envelope conformation).
    
  • 
     Pathway:  Undesired cyclopentene formation. Favored by strong bases, high temperatures, and "hard" reaction conditions.
    

This guide provides the protocols to suppress elimination and maximize O-alkylation.

Module A: The Approach (Williamson Ether Synthesis)

Best For: Robust substrates, scale-up, and cost-efficiency.

The "Cesium Effect" Protocol

Standard bases like Sodium Hydride (


) or Potassium tert-butoxide (

) are often too basic, leading to significant elimination (up to 40% cyclopentene). We recommend the Cesium Carbonate (

) / Acetonitrile (MeCN)
system.

Why it works:

  • Solubility:

    
     is more soluble in organic solvents than 
    
    
    
    .
  • The "Naked" Anion: The large ionic radius of Cesium (

    
    ) forms a loose ion pair with the phenoxide, increasing nucleophilicity without increasing basicity to the point of promoting E2 elimination.
    
Optimized Protocol
ParameterRecommendationRationale
Electrophile Cyclopentyl Bromide (1.2 - 1.5 equiv)Iodides are more reactive but less stable; Tosylates are good but require an extra step to synthesize.
Base Cesium Carbonate (

) (2.0 equiv)
Promotes O-alkylation over C-alkylation; suppresses E2.
Solvent Acetonitrile (MeCN) or DMF Polar aprotic solvents stabilize the transition state. MeCN is easier to remove (lower BP).
Temperature 60°C - 80°C Sufficient energy to overcome steric hindrance, but low enough to minimize elimination.
Concentration 0.2 M - 0.5 M High concentration favors bimolecular (

) kinetics over unimolecular side reactions.

Step-by-Step Workflow:

  • Charge reaction vessel with Phenol/Substrate (1.0 equiv) and

    
      (2.0 equiv).
    
  • Add Acetonitrile (anhydrous) and stir at Room Temp (RT) for 30 mins to form the phenoxide.

  • Add Cyclopentyl Bromide (1.3 equiv).

  • Heat to 65°C . Monitor by HPLC/TLC.

  • Checkpoint: If reaction stalls >24h, add TBAI (Tetrabutylammonium iodide) (10 mol%) as a phase transfer catalyst to swap Br for I in situ.

Module B: The Mitsunobu Alternative

Best For: Acidic nucleophiles (


), sensitive substrates, or when stereochemical inversion is required (using chiral cyclopentanol derivatives).

The Trap: The formation of Triphenylphosphine oxide (


) and hydrazine byproducts can make purification difficult.
Mitsunobu Protocol for Cyclopentyl Ethers
ComponentReagentNotes
Alcohol Cyclopentanol (1.2 equiv)Use anhydrous.
Phosphine

(1.5 equiv)
Polymer-bound

can be used for easier cleanup (filtration).
Azo Reagent DIAD (1.5 equiv)Diisopropyl azodicarboxylate (DIAD) is preferred over DEAD (safer, liquid).
Solvent THF or Toluene THF is standard; Toluene allows for higher temps if needed later.

Critical Order of Addition (To minimize side reactions):

  • Dissolve Substrate (Phenol) , Cyclopentanol , and

    
      in THF. Cool to 0°C .[3][5][6]
    
  • Add DIAD dropwise over 20-30 minutes.

    • Why? Adding DIAD to

      
       first forms the betaine intermediate. If the substrate is present, the betaine immediately deprotonates it, preventing the betaine from reacting with itself or decomposing.
      
  • Allow to warm to RT. Stir 12-16h.

Visualizing the Pathways

The following diagram illustrates the mechanistic competition and the decision logic for choosing a pathway.

Cyclopentyl_Substitution_Logic Start Target: Cyclopentyloxy Group Substrate_Type Analyze Substrate Start->Substrate_Type Acidic_Nu Is Nucleophile Acidic? (Phenol, Imide, pKa < 13) Substrate_Type->Acidic_Nu Base_Sensitivity Is Substrate Base Sensitive? Acidic_Nu->Base_Sensitivity Yes SN2_Path Pathway A: SN2 Substitution (Williamson) Acidic_Nu->SN2_Path No (Aliphatic OH) Base_Sensitivity->SN2_Path No (Robust) Mitsunobu_Path Pathway B: Mitsunobu Reaction Base_Sensitivity->Mitsunobu_Path Yes (Avoid Strong Base) Reagent_SN2 Reagents: Cyclopentyl Bromide Cs2CO3, MeCN, 65°C SN2_Path->Reagent_SN2 Reagent_Mitsunobu Reagents: Cyclopentanol PPh3, DIAD, THF, 0°C Mitsunobu_Path->Reagent_Mitsunobu Product Product: Cyclopentyl Ether Reagent_SN2->Product Major Pathway Side_Elimination Side Reaction: Elimination (Cyclopentene formed) Reagent_SN2->Side_Elimination High Temp/Strong Base Side_C_Alk Side Reaction: C-Alkylation (Ambident Phenols) Reagent_SN2->Side_C_Alk Solvent Effect (Avoid Phenolates) Reagent_Mitsunobu->Product Inversion of Config

Caption: Decision matrix for selecting the optimal synthetic route based on substrate properties and potential side reactions.

Troubleshooting & FAQs

Q: I am seeing 30% Cyclopentene and low yield. What should I change first? A: You are likely promoting E2 elimination.

  • Check Base: Are you using

    
    ? Switch to 
    
    
    
    or
    
    
    .
  • Check Temp: Lower the temperature by 10-20°C.

  • Check Concentration: Dilute reactions slightly favor elimination; concentrated reactions favor substitution. Aim for >0.25M.

Q: My phenol has an ortho-substituent. Reaction is stalled. A: Steric clash between the ortho-group and the envelope-shaped cyclopentyl ring is significant.

  • Fix: Add TBAI (10-20 mol%) or NaI . This generates Cyclopentyl Iodide in situ, which is a better electrophile (leaving group) than bromide, accelerating the

    
     rate without requiring higher temperatures.
    

Q: I have an ambident nucleophile (e.g., 4-hydroxy-coumarin). I'm getting C-alkylation. A: This is a solvent/cation issue.

  • Fix: Use DMF or DMSO (Polar Aprotic) to solvate the cation. Use Cesium bases.[7][8] Avoid protic solvents (EtOH/MeOH) which shield the oxygen, making the Carbon center relatively more nucleophilic.

Q: How do I remove the Triphenylphosphine oxide (TPPO) from the Mitsunobu reaction? A:

  • Precipitation: Triturate the crude residue with Hexane/Ether (TPPO is insoluble; product usually soluble).

  • Chromatography: TPPO streaks on silica. Use a solvent gradient starting with very non-polar solvents.

  • Alternative: Use (4-dimethylaminophenyl)diphenylphosphine ; the oxide is acid-soluble and can be washed away with dilute HCl.

References
  • The "Cesium Effect" in Organic Synthesis

    • Title: Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate[7][9]

    • Source: Synthetic Communic
    • Context: Establishes as the superior base for suppressing elimination in secondary alkyl
    • URL:[Link]

  • Williamson Ether Synthesis Mechanisms

    • Title: The Williamson Ether Synthesis[1][3][4][10]

    • Source: Master Organic Chemistry
    • Context: Detailed mechanistic breakdown of vs E2 competition in secondary alkyl halides.
    • URL:[Link]

  • Mitsunobu Reaction Protocols

    • Title: Mitsunobu Reaction: Mechanism and Procedure[6][11][12]

    • Source: Organic Chemistry Portal[4][6]

    • Context: Standard protocols for using DIAD/PPh3 for hindered alcohols.
    • URL:[Link]

  • Process Chemistry Considerations

    • Title: Process Chemistry: An Essential Component of Medicine Making
    • Source: YouTube (Educ
    • Context: General principles of scaling reactions and impurity control (GMP).
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 2-[2-(Cyclopentyloxy)phenyl]acetic acid

Status: System Operational Role: Senior Application Scientist Ticket ID: OPT-CRYST-2024-CPA Subject: Process Optimization & Troubleshooting Guide Welcome to the Crystallization Engineering Support Hub You are likely acce...

Author: BenchChem Technical Support Team. Date: February 2026

Status: System Operational Role: Senior Application Scientist Ticket ID: OPT-CRYST-2024-CPA Subject: Process Optimization & Troubleshooting Guide

Welcome to the Crystallization Engineering Support Hub

You are likely accessing this guide because you are encountering difficulties isolating 2-[2-(Cyclopentyloxy)phenyl]acetic acid with consistent purity or morphology.

This molecule presents a classic "Janus-faced" challenge in process chemistry:

  • The Head (Phenylacetic Acid moiety): Highly polar, capable of hydrogen bonding (dimerization), and pH-sensitive.

  • The Tail (Ortho-Cyclopentyloxy group): Lipophilic, flexible, and sterically hindering.

This duality often leads to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than clean crystal nucleation.[1] This guide applies First Principles of crystallization engineering to resolve these specific issues.

Module 1: The "Oiling Out" Crisis

Q: Why does my solution turn milky/cloudy instead of forming crystals?

A: You are hitting the Spinodal Decomposition curve before you hit the Nucleation curve.

Because of the flexible cyclopentyl ether chain, the melting point of this compound is likely suppressed relative to rigid analogs. When you cool a saturated solution, the system enters a "miscibility gap" where it is energetically more favorable to separate into two liquids (solvent-rich and solute-rich oil) than to organize into a crystal lattice.[1]

The Fix: The "Seeding in the Gap" Protocol You cannot rely on spontaneous nucleation (primary nucleation) for this molecule. You must bypass the oiling-out zone using a seed-controlled process.

Workflow: Avoiding LLPS

OilingOutStrategy start Start: Hot Clear Solution cool1 Cool to Metastable Zone (Above Oiling Out Temp) start->cool1 check Is solution cloudy? cool1->check oil Oiling Out Detected (LLPS) check->oil Yes seed Add Seeds (0.5 - 1.0 wt%) at T_seed > T_oil check->seed No (Clear) heat Re-heat to Clear Point Add 5% more solvent oil->heat heat->cool1 age Isothermal Aging (1-2 hrs) Allow surface growth seed->age cool2 Slow Cooling Ramp (0.1 - 0.3 °C/min) age->cool2 finish Filtration & Isolation cool2->finish

Figure 1: Decision tree for mitigating Liquid-Liquid Phase Separation (LLPS) during cooling crystallization.

Module 2: Solubility & Metastable Zone Width (MSZW)

Q: How do I determine the correct seeding temperature?

A: You must map the Metastable Zone Width (MSZW) .

For phenylacetic acid derivatives, the MSZW is often wide in non-polar solvents (like Toluene) due to the high energy barrier of breaking acid dimers to form the lattice.

Protocol: Polythermal MSZW Determination

Do not rely on visual inspection alone. Use a turbidity probe or transmissivity meter if available.

  • Preparation: Prepare 4 vials with increasing concentrations (e.g., 50, 60, 70, 80 mg/mL) in your chosen solvent (Recommended: Isopropyl Acetate/Heptane or Toluene ).

  • Heating (Solubility Curve): Heat at 1.0 °C/min until clear (

    
    ).
    
  • Cooling (Nucleation Curve): Cool at 0.5 °C/min until turbidity is detected (

    
    ).
    
  • Calculation:

    • Solubility (

      
      ):  Plot Concentration vs. 
      
      
      
      .
    • MSZW:

      
      .
      
    • Seeding Point: Target

      
      .
      

Why this matters: If you seed too close to


, you risk oiling out. If you seed too close to 

, the seeds may dissolve.

Module 3: Polymorphism & Morphology Control

Q: Why are my crystals difficult to filter (sticky/agglomerated)?

A: This is likely a Solvent-Mediated Morphology issue.

Carboxylic acids like 2-[2-(Cyclopentyloxy)phenyl]acetic acid can crystallize as:

  • Dimers (Head-to-Head): Favored in non-polar solvents (Toluene, Heptane). Usually forms prisms or plates (Good filtration).

  • Catemers (Chains): Favored in polar protic solvents (Alcohols). Can form needles or solvates (Poor filtration).

Solvent Screening Matrix
Solvent ClassExampleInteraction MechanismPredicted MorphologyRisk Factor
Non-Polar Toluene, XylenePromotes acid dimerization.Prisms / BlocksHigh solubility; yield loss in mother liquor.
Polar Aprotic Ethyl Acetate, IPAcH-bond acceptor only.PlatesModerate; good balance for seeding.
Polar Protic Methanol, IPAH-bond donor/acceptor.Needles / AgglomeratesSolvate formation; difficult drying.
Anti-Solvent Heptane, HexaneLow solubility.Agglomerates (if added fast)Oiling Out (High Risk)

Recommendation: Use a Cooling Crystallization in Isopropyl Acetate (IPAc) or Toluene .

  • Avoid rapid addition of Heptane as an antisolvent, as this triggers local high supersaturation and immediate oiling out of the lipophilic cyclopentyl tail.

Module 4: Impurity Rejection

Q: My purity is stuck at 98%. How do I reach >99.5%?

A: The "Cyclopentyloxy" ether linkage is prone to oxidation or hydrolysis impurities that are structurally similar to the product.

The Fix: Thermocycling (Ostwald Ripening) Small, impure crystals and amorphous oil droplets have higher solubility than large, pure crystals.

  • Cool to the point of heavy nucleation (

    
    ).
    
  • Re-heat to

    
     (hold for 30 mins). This dissolves fines and oil droplets.[1]
    
  • Cool again slowly.

  • Repeat 2-3 times.

This "pumps" the impurities out of the lattice and into the mother liquor.

Visualizing the Pathway

MSZW_Workflow cluster_0 Polythermal Cycle S1 Dissolution (Heating) S2 Clear Point (T_sol) S1->S2 Heat S3 Cooling (Supersaturation) S2->S3 Cool S4 Cloud Point (T_nuc) S3->S4 Metastable Limit S4->S1 Recycle

Figure 2: The Polythermal Cycle for determining the Metastable Zone Width (MSZW).

References

  • Mettler Toledo. Metastable Zone Width (MSZW) in Crystallization.

  • Barrett, P., & Glennon, B. (2002).[2] Characterizing the Metastable Zone Width and Solubility Curve Using Lasentec FBRM and PVM. Chemical Engineering Research and Design.

  • Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH.
  • Nagy, Z. K., et al. (2012). Determination of metastable zone width... using video imaging.[1][3] Royal Society of Chemistry.

  • Pharmalego. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.

For further assistance, please upload your FBRM or DSC data to the secure portal.

Sources

Optimization

Technical Support Center: Purification Protocols for 2-[2-(Cyclopentyloxy)phenyl]acetic acid

Introduction: The Chemical Challenge Synthesizing 2-[2-(Cyclopentyloxy)phenyl]acetic acid typically involves the O-alkylation of 2-hydroxyphenylacetic acid (or its ester) with a cyclopentyl halide. This reaction creates...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chemical Challenge

Synthesizing 2-[2-(Cyclopentyloxy)phenyl]acetic acid typically involves the O-alkylation of 2-hydroxyphenylacetic acid (or its ester) with a cyclopentyl halide. This reaction creates a specific purification challenge:

  • Amphiphilic Nature: The product contains a lipophilic tail (cyclopentyl) and a hydrophilic head (carboxylic acid).

  • Competitive Functionality: The primary impurity (unreacted starting material) often shares the carboxylic acid moiety, rendering simple acid-base extractions insufficient for complete separation.

  • Steric Hindrance: The ortho-substitution pattern can affect crystallization kinetics, often leading to "oiling out" rather than clean precipitation.

This guide provides self-validating protocols to isolate your target molecule from its two most common contaminants: Cyclopentyl Bromide (Neutral/Lipophilic) and 2-Hydroxyphenylacetic Acid (Polar/Acidic).

Module 1: Removing Neutral Impurities (Cyclopentyl Halides)

Scenario: Your crude reaction mixture contains unreacted alkylating agents (e.g., Cyclopentyl bromide) or elimination byproducts (Cyclopentene). Method: The "pH Swing" Extraction.

The Logic

Since your target is a carboxylic acid (


), it can be selectively ionized into the aqueous phase using a weak base. Neutral organic impurities (halides) cannot ionize and will remain in the organic phase.
Protocol
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Basification: Extract the organic layer with saturated aqueous Sodium Bicarbonate (

    
    )  (
    
    
    
    ).
    • Checkpoint: The target molecule moves to the Aqueous Layer (as the sodium salt).

    • Checkpoint: Neutral impurities stay in the Organic Layer .

  • Separation: Separate the layers. Keep the Aqueous Layer .

    • Optional: Wash the aqueous layer once more with fresh organic solvent to remove entrained halides.

  • Acidification: Cool the aqueous layer to

    
     and slowly add 1M HCl  until 
    
    
    
    .
  • Re-Extraction: Extract the cloudy aqueous mixture with fresh EtOAc. The target is now protonated and returns to the organic phase.

  • Drying: Dry over

    
     and concentrate.
    
Workflow Visualization

purification_flow cluster_separation Phase Separation start Crude Mixture (Target + Neutral Halides) step1 Dissolve in EtOAc Add Sat. NaHCO3 start->step1 org_layer Organic Layer (Contains Cyclopentyl Bromide) step1->org_layer Neutrals stay aq_layer Aqueous Layer (Contains Target as Sodium Salt) step1->aq_layer Acids migrate Discard Discard org_layer->Discard step2 Acidify Aqueous Layer (pH < 2 with HCl) aq_layer->step2 step3 Extract with EtOAc step2->step3 final Pure Target (Free Acid) step3->final

Figure 1: The "pH Swing" protocol separates the carboxylic acid target from non-acidic alkylating agents.

Module 2: Removing Phenolic Impurities (Starting Material)

Scenario: The "pH Swing" failed to remove 2-Hydroxyphenylacetic acid . Why it failed: Both the target and the impurity are carboxylic acids. Both ionized into the bicarbonate layer. Method: Differential Solvation (Recrystallization) or Partitioning.

The Logic

While both molecules are acids, their polarities differ drastically.

  • Impurity (2-Hydroxyphenylacetic acid): Highly polar, contains a free phenol and carboxyl group.

    
    .[1] High water solubility (~60 mg/mL).
    
  • Target (2-[2-(Cyclopentyloxy)phenyl]acetic acid): Lipophilic ether linkage.

    
    . Low water solubility.
    
Protocol A: The "Water Crash" (Primary Recommendation)

Because the impurity is significantly more water-soluble than the target, water can be used as a "washing" solvent rather than just a phase separator.

  • Concentrate: Evaporate your organic solvent to yield the crude oil/solid.

  • Dissolve: Dissolve the crude material in a minimum amount of hot Ethanol or Methanol .

  • Precipitate: Slowly add hot Water until the solution turns slightly cloudy.

    • Ratio: Start with 1:1 Alcohol:Water.

  • Cool: Allow the mixture to cool slowly to room temperature, then to

    
    .
    
  • Filtration: Filter the precipitate.

    • The Solid: Your Target (Lipophilic).

    • The Filtrate: The Impurity (remains dissolved in the water/alcohol mix due to the phenolic group).

Protocol B: Selective Recrystallization (Non-Polar)

If the "Water Crash" yields an oil, switch to a non-polar system.

Solvent SystemSuitabilityMechanism
Toluene / Hexane High The target dissolves in warm toluene; the polar phenolic impurity is insoluble or oils out separately.
Cyclohexane Medium Good for highly lipophilic ethers. Requires heating to reflux.[2][3][4]
DCM / Hexane High Dissolve in minimal DCM. Add Hexane until cloudy. The polar impurity often precipitates first or sticks to the flask walls.

Troubleshooting FAQ

Q1: My product is "oiling out" instead of crystallizing. What do I do?

Cause: Ortho-substituted phenylacetic acids have low melting points and resist crystal lattice formation if impurities are present. Fix:

  • Seed Crystal: If you have any pure material, add a speck to the oil/solvent mix.

  • Scratching: Use a glass rod to scratch the inner wall of the flask at the air/solvent interface.

  • Solvent Switch: Switch from Ethanol/Water to Methyl tert-butyl ether (MTBE) / Hexane . MTBE is excellent for solvating ethers but allowing crystallization upon cooling.

Q2: I have a persistent "burnt" smell in my product.

Cause: This is likely Cyclopentene , a volatile byproduct formed if the alkylation reaction got too hot (elimination of HBr from cyclopentyl bromide). Fix: Cyclopentene is highly volatile (b.p. 44°C).

  • Rotary evaporate at

    
     for 30 minutes.
    
  • If it persists, dissolve in DCM and purge with a stream of Nitrogen gas for 15 minutes.

Q3: Can I use Silica Gel Chromatography?

Yes, but beware of "streaking." Carboxylic acids interact strongly with silica, leading to broad streaks that ruin separation.

  • The Fix: Add 1% Acetic Acid to your eluent (e.g., 20% EtOAc / 79% Hexane / 1% AcOH). This keeps the carboxylic acid protonated and sharpens the peak.

References

  • pKa and Solubility of Hydroxyphenylacetic Acids

    • Rodrigues, L. P., et al. "pKa values for hydroxyphenylacetic acid isomers..."[5] Chemosphere (via ResearchGate).

    • Key Data: Confirms pKa of 2-hydroxyphenylacetic acid is ~4.17 (COOH) and ~10 (Phenol), supporting the dual-acidity challenge.
  • Purification of Phenylacetic Acid Derivatives

    • Vogel's Textbook of Practical Organic Chemistry.
    • Key Data: Validates the use of acid/base extraction and recrystallization from water/alcohol mixtures for this class of compounds.
  • Cyclopentyl Bromide Elimination

    • Brainly/OpenAI.[6] "Elimination of Br from cyclopentane to form cyclopentene."[6]

    • Key Data: Confirms the formation of volatile cyclopentene byproduct under basic/he
  • General Recrystallization Solvents

    • University of Rochester. "Solvents for Recrystallization."[7][8]

    • Key Data: Provides the solubility logic for separating polar/non-polar mixtures using Ethanol/W

Sources

Troubleshooting

Technical Support Center: Thermal Management of 2-[2-(Cyclopentyloxy)phenyl]acetic acid

Case ID: T-CPA-001 Status: Open Priority: High (Stability/Yield Critical) Assigned Specialist: Senior Application Scientist, Process Chemistry Div. Executive Summary: The "Ticket" Context User Issue: "We are observing si...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-CPA-001 Status: Open Priority: High (Stability/Yield Critical) Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary: The "Ticket" Context

User Issue: "We are observing significant purity loss and physical state changes (solid to oil transition) when drying 2-[2-(Cyclopentyloxy)phenyl]acetic acid at 60°C. HPLC shows a new non-polar impurity and gas evolution."

Diagnosis: The compound is exhibiting thermal decarboxylation and potentially acid-catalyzed ether cleavage followed by lactonization . As an ortho-substituted phenylacetic acid, this molecule is structurally predisposed to two distinct degradation pathways when heated, particularly in the presence of trace acids or moisture.

Immediate Action Required:

  • Stop all heating above 40°C.

  • Neutralize any residual acid in the crude material.

  • Switch to vacuum drying with a nitrogen bleed.

The Chemistry of Instability (Root Cause Analysis)

To solve the instability, we must understand the molecular mechanics. This compound contains three reactive motifs interacting destructively under heat:

  • Phenylacetic Acid Moiety: Prone to thermal decarboxylation (loss of CO₂).

  • Cyclopentyl Ether: A secondary alkyl aryl ether, susceptible to E1 elimination under acidic conditions.

  • Ortho-Substitution: The proximity of the ether and acid groups allows for intramolecular cyclization if the ether is cleaved.

Degradation Pathways
  • Pathway A: Decarboxylation (Primary Thermal Risk) At elevated temperatures (>50°C), particularly in solution, the molecule loses carbon dioxide to form 1-(cyclopentyloxy)-2-methylbenzene . This is likely the "oil" you are observing, as the non-polar toluene derivative has a much lower melting point than the parent acid.

  • Pathway B: Ether Cleavage & Lactonization (Acid-Catalyzed) If trace acid is present, the cyclopentyl group is eliminated as cyclopentene. The resulting intermediate, 2-hydroxyphenylacetic acid, is unstable and spontaneously cyclizes (dehydrates) to form 2-Coumaranone (Benzofuran-2(3H)-one) .

Visualizing the Degradation (DOT Diagram)

DegradationPathways Compound 2-[2-(Cyclopentyloxy)phenyl] acetic acid Heat Heat (>50°C) Compound->Heat Acid Trace Acid / H+ Compound->Acid DecarbProduct 1-(Cyclopentyloxy)- 2-methylbenzene (Oily Impurity) Heat->DecarbProduct Decarboxylation Gas1 CO2 (Gas) Heat->Gas1 Intermediate 2-Hydroxyphenylacetic acid (Transient) Acid->Intermediate Ether Cleavage Gas2 Cyclopentene (Volatile) Acid->Gas2 Lactone Benzofuran-2(3H)-one (Lactone) Intermediate->Lactone Spontaneous Cyclization (-H2O)

Caption: Figure 1. Dual degradation pathways. Pathway A (Heat) leads to decarboxylation.[1] Pathway B (Acid) leads to ether cleavage and rapid lactonization.

Troubleshooting Guide & Protocols
Diagnostic Flowchart

Use this logic tree to determine the specific nature of your degradation.

TroubleshootingTree Start Start: Analyze Impurity Profile CheckGas Is gas evolution observed? Start->CheckGas CheckState Physical State Change? CheckGas->CheckState Yes Decarb Diagnosis: Decarboxylation Cause: Excessive Heat CheckState->Decarb Solid -> Oil Lactone Diagnosis: Lactonization Cause: Acidic pH + Heat CheckState->Lactone Precipitate/Gummy Solid Action1 Action: Lower Drying Temp <40°C Check TGA onset Decarb->Action1 Action2 Action: Reprocess with NaHCO3 wash Ensure pH > 6.5 Lactone->Action2

Caption: Figure 2. Decision tree for diagnosing thermal instability based on physical observation and impurity profile.

Protocol 1: Safe Drying Procedure

Standard oven drying is contraindicated for this compound.

  • Equipment: Vacuum oven equipped with a nitrogen bleed valve.

  • Preparation: Spread the wet cake thin (max 1 cm depth) on PTFE-lined trays.

  • Vacuum: Apply vacuum gradually to prevent "bumping" if residual solvent is trapped. Target <50 mbar.

  • Temperature: Set maximum shelf temperature to 35°C .

  • Duration: Dry to constant weight. Do not extend drying time unnecessarily.

  • Storage: Store immediately at -20°C under argon/nitrogen.

Protocol 2: pH Mitigation (Prevention of Lactonization)

If you suspect acid-catalyzed degradation (Pathway B), perform this workup adjustment.

  • Dissolve the crude material in Ethyl Acetate or MTBE (avoid chlorinated solvents if possible).

  • Wash with 5% NaHCO₃ (aq) . Note: Watch for CO₂ evolution.[2]

  • Separate layers and check the aqueous pH. It should be ~8.

  • Wash with Brine to remove excess water.

  • Dry organic layer over anhydrous Na₂SO₄ (Sodium Sulfate).

    • Do NOT use MgSO₄ (Magnesium Sulfate), as it is slightly Lewis acidic and can catalyze ether cleavage.

  • Concentrate on a rotary evaporator with a bath temperature <35°C .

Comparative Data: Solvent & Stability

The choice of solvent during synthesis and purification drastically affects thermal stability.

Solvent SystemBoiling Point (°C)SuitabilityRisk Factor
Toluene 110.6High Risk High BP requires high heat for removal; promotes decarboxylation.
Dichloromethane 39.6Moderate Good volatility, but trace HCl (from decomposition) can trigger ether cleavage.
MTBE 55.2Recommended Low BP, non-acidic, forms good azeotropes for water removal.
Acetic Acid 118.1Critical Fail Will catalyze ether cleavage and lactonization immediately upon heating.
Frequently Asked Questions (FAQs)

Q1: Can I recrystallize this compound from boiling ethanol? A: No. Boiling ethanol (~78°C) exceeds the safe thermal window (>50°C) for prolonged periods. Furthermore, if the ethanol is not anhydrous, you risk esterification. Recommendation: Use a "cold" recrystallization method: dissolve in a minimum amount of Acetone or EtOAc at room temperature, then slowly add Hexanes/Heptane as an anti-solvent while cooling to 0°C.

Q2: Why does the color change from white to pink/brown upon storage? A: This indicates oxidative instability at the benzylic position or phenol formation. The "pink" coloration is typical of phenol oxidation products (quinones) formed if the ether cleaves. Ensure the compound is stored under inert gas (Nitrogen/Argon) and protected from light.

Q3: Is the sodium salt more stable? A: Yes. Converting the acid to its sodium salt (Sodium 2-[2-(cyclopentyloxy)phenyl]acetate) significantly increases thermal stability by removing the acidic proton required for the autocatalytic degradation pathways. If your application allows, store and handle the salt form, then regenerate the free acid immediately before use.

References
  • Mandelic and Phenylacetic Acid Stability

    • Mechanisms of Decarboxylation of Phenylacetic Acids.[3][4][5] ResearchGate.[6] (Demonstrates the kinetic susceptibility of phenylacetic acids to decarboxylation at elevated temperatures).

  • Ether Cleavage Mechanisms

    • Thermal Decomposition of 2-Cyclopentenone and Related Ethers. NCBI/PMC. (Provides context on the elimination pathways of cyclopentyl rings).

  • General Handling of Labile Aromatics

    • Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide. BenchChem. (General protocols for handling sensitive phenylacetic acid derivatives).

  • Compound Data

    • 2-(Cyclopentyloxy)-2-phenylacetic acid (Isomer Context).[7] PubChem.[8] (Used for structural comparison and physicochemical property baselines).[2]

Disclaimer: This guide is intended for qualified research personnel. Always review the specific Safety Data Sheet (SDS) for your specific lot before handling.

Sources

Optimization

Technical Support Center: Moisture Control in 2-[2-(Cyclopentyloxy)phenyl]acetic Acid Synthesis

The following technical support guide addresses the critical process controls for synthesizing 2-[2-(Cyclopentyloxy)phenyl]acetic acid , focusing specifically on moisture sensitivity during the O-alkylation step. Product...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the critical process controls for synthesizing 2-[2-(Cyclopentyloxy)phenyl]acetic acid , focusing specifically on moisture sensitivity during the O-alkylation step.

Product Code: CPA-INT-002 Process Category: Williamson Ether Synthesis / Nucleophilic Substitution Critical Quality Attribute (CQA): Moisture Content < 0.05% (w/w) in Reaction Matrix

Process Overview & Critical Control Points

The synthesis of 2-[2-(Cyclopentyloxy)phenyl]acetic acid typically proceeds via the O-alkylation of methyl 2-hydroxyphenylacetate with cyclopentyl bromide , followed by ester hydrolysis.

While the final product is stable, the alkylation step is highly sensitive to moisture. Water acts as a competing nucleophile, irreversibly consuming the alkylating agent and stalling the reaction.

Reaction Pathway Diagram

The following diagram illustrates the primary synthetic pathway and the diversion caused by moisture.

ReactionScheme SM1 Methyl 2-hydroxyphenylacetate (Nucleophile) Intermediate Methyl 2-(cyclopentyloxy)phenylacetate (Target Intermediate) SM1->Intermediate Anhydrous Conditions DMF, 60-80°C SM2 Cyclopentyl Bromide (Electrophile) SM2->Intermediate Anhydrous Conditions DMF, 60-80°C Impurity Cyclopentanol (Impurity) SM2->Impurity Hydrolysis (Catalyzed by Base + H2O) Base Base (K2CO3/NaH) Base->Intermediate Anhydrous Conditions DMF, 60-80°C Product 2-[2-(Cyclopentyloxy)phenyl]acetic Acid (Final Product) Intermediate->Product Hydrolysis (LiOH/THF/H2O) Water Moisture (H2O) Water->Impurity Competing Nucleophile

Caption: Figure 1. Synthetic pathway showing the competition between product formation (green) and moisture-induced impurity formation (red).

Troubleshooting Guide: Moisture-Related Failures

This section addresses specific failure modes caused by inadequate moisture control.

Issue 1: Reaction Stalls at 60-70% Conversion

Symptom: HPLC shows significant remaining phenol starting material. Adding more base or heating longer does not push conversion. Root Cause: Moisture in the solvent (DMF/NMP) or base has hydrolyzed the cyclopentyl bromide into cyclopentanol . The electrophile is depleted. Diagnostic: Check HPLC for a peak corresponding to cyclopentanol (RT usually earlier than product). Corrective Action:

  • Stop the reaction. Further heating will only increase elimination by-products (cyclopentene).

  • Resupply Electrophile: Add 0.2–0.5 equivalents of fresh, dry cyclopentyl bromide.

  • Prevention: Ensure solvent Karl Fischer (KF) value is < 500 ppm before starting.

Issue 2: "Gummy" Precipitate & Stirring Failure

Symptom: The reaction mixture becomes a solid gum, seizing the impeller. Root Cause: Hydration of the base. If using Potassium Carbonate (K₂CO₃) , moisture causes it to clump and lose surface area, halting the heterogeneous reaction. If using Sodium Hydride (NaH) , moisture destroys the base immediately. Corrective Action:

  • Dilute with anhydrous solvent to restore mobility.

  • Use micronized, anhydrous K₂CO₃ dried at 120°C for 4 hours prior to use.

Issue 3: Low Yield after Hydrolysis

Symptom: The alkylation looked good, but the final acid yield is low. Root Cause: While hydrolysis requires water, residual extraction solvents (wet ethyl acetate/ether) from the intermediate workup can carry water into the drying step, making the final crystallization difficult. Corrective Action:

  • Ensure the intermediate ester is dried thoroughly (MgSO₄) and concentrated to an oil before hydrolysis.

  • Control pH strictly during acidification (pH 2-3) to precipitate the acid fully.

Experimental Protocol: Moisture-Controlled Alkylation

Objective: Synthesize Methyl 2-(cyclopentyloxy)phenylacetate with <1% Cyclopentanol impurity.

Materials & Specifications
ReagentSpecificationCritical Moisture Limit
Solvent (DMF) Anhydrous, 99.8%< 0.05% H₂O (KF)
K₂CO₃ Anhydrous, Granular/MicronizedDried at 120°C (4h)
Cyclopentyl Bromide 98%+ PurityStore over activated sieves
Atmosphere Nitrogen or ArgonPositive pressure balloon
Step-by-Step Procedure
  • System Drying: Flame-dry a 3-neck round bottom flask under vacuum. Backfill with Nitrogen.

  • Solvent Prep: Charge Anhydrous DMF (5-10 volumes relative to substrate). Verify KF is < 500 ppm.

  • Base Activation: Add K₂CO₃ (1.5 - 2.0 eq). Stir at 40°C for 30 mins to ensure suspension homogeneity.

  • Substrate Addition: Add Methyl 2-hydroxyphenylacetate (1.0 eq). Stir for 15 mins. Color change (often yellowing) indicates phenoxide formation.

  • Reagent Addition: Add Cyclopentyl bromide (1.2 - 1.5 eq) dropwise.

    • Note: Secondary halides are sluggish. Excess is required to account for minor elimination.

  • Reaction: Heat to 60-70°C . Monitor by HPLC every 2 hours.

    • Target: < 2% Starting Phenol.

  • Quench: Cool to RT. Pour into ice-cold water (precipitates the ester or allows extraction).

Frequently Asked Questions (FAQs)

Q: Can I use Sodium Hydride (NaH) instead of K₂CO₃ to speed up the reaction? A: Yes, NaH is faster but far more moisture sensitive .

  • Pros: Reaction can often run at lower temperatures (RT to 40°C).

  • Cons: Requires strictly anhydrous THF/DMF. Any moisture generates NaOH and H₂ gas, which can hydrolyze the ester group of your starting material (saponification) before alkylation occurs, leading to the formation of the di-anion (acid-phenoxide), which is much less reactive.

  • Recommendation: Stick to K₂CO₃ for robustness unless you have automated reactor control.

Q: Why do I see a "Cyclopentene" peak in my GC/NMR? A: This is an elimination side-product.

  • Cause: Temperature too high (>80°C) or base too strong.

  • Fix: Lower the temperature to 60°C and extend reaction time. Ensure you are not using an alkoxide base (like NaOMe), which promotes elimination.

Q: How do I remove the Cyclopentanol impurity if it forms? A: Cyclopentanol is difficult to separate from the ester intermediate by crystallization.

  • Method: Use high-vacuum distillation (Kugelrohr) to strip off the volatile cyclopentanol (BP ~140°C) before the hydrolysis step. Alternatively, proceed to hydrolysis; the acid product is solid and can be recrystallized (e.g., from Hexane/Ethyl Acetate), leaving the liquid cyclopentanol in the mother liquor.

References & Grounding

  • Williamson Ether Synthesis Optimization:

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989. (General procedures for phenolic alkylation).

    • Weissermel, K., & Arpe, H. J. Industrial Organic Chemistry. Wiley-VCH. (Process scale considerations for alkylation).

  • Moisture Effects in Nucleophilic Substitution:

    • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Link

  • Synthesis of Phenylacetic Acid Derivatives:

    • Organic Process Research & Development (OPRD). Search for "O-alkylation process safety".

    • Example Protocol Adaptation: Synthesis of Laropiprant Intermediates (Merck Frosst). The structural motif (cyclopentyl ether adjacent to acetic acid) is shared with several prostaglandin receptor antagonists.

Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for Cyclopentyl Bromide (Lachrymator) and DMF (Reprotoxic) before handling.

Troubleshooting

Technical Support Center: 2-[2-(Cyclopentyloxy)phenyl]acetic Acid Manufacturing

Status: Online Department: Process Chemistry & Scale-Up Support Ticket Focus: Troubleshooting O-Alkylation and Downstream Processing Audience: Process Chemists, CDMOs, and R&D Scientists Introduction: The Scale-Up Landsc...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Department: Process Chemistry & Scale-Up Support Ticket Focus: Troubleshooting O-Alkylation and Downstream Processing Audience: Process Chemists, CDMOs, and R&D Scientists

Introduction: The Scale-Up Landscape

Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering yield losses or quality bottlenecks while scaling the synthesis of 2-[2-(Cyclopentyloxy)phenyl]acetic acid .

This molecule presents a classic "deceptive simplicity" in process chemistry. While the disconnection reveals a standard Williamson ether synthesis, the specific combination of an ortho-substituted phenol and a secondary alkyl halide (cyclopentyl group) creates a "perfect storm" for three specific failure modes during scale-up:

  • Elimination Competition: Cyclopentyl halides are prone to E2 elimination, generating volatile cyclopentene rather than the desired ether.

  • Oiling Out: The lipophilic cyclopentyl tail disrupts the crystal lattice of the phenylacetic acid core, leading to stable oils rather than precipitates during acidification.

  • Stirring-Controlled Kinetics: The heterogeneous nature of the preferred base systems (e.g.,

    
    /Acetone) suffers significantly as reactor volume increases.
    

Below are the three most active support tickets regarding this synthesis, structured as direct troubleshooting guides.

Ticket #402: Low Yield & High Cyclopentene Formation

User Query: "We scaled up the O-alkylation of methyl 2-hydroxyphenylacetate using cyclopentyl bromide and NaOH in DMF. Our yield dropped from 85% (gram scale) to 55% (kilo scale), and we see significant off-gassing. What is happening?"

Root Cause Analysis

You are witnessing the E2 Elimination Dominance .

  • The Chemistry: Cyclopentyl bromide is a secondary alkyl halide. Under strong basic conditions (NaOH) and high temperatures, the base acts as a proton acceptor rather than a nucleophile promoter, stripping a proton from the

    
    -carbon of the cyclopentyl ring.
    
  • The Scale Effect: On a gram scale, heat transfer is efficient. On a kilo scale, localized hot spots at the dosing point of the base (or alkyl halide) accelerate the elimination pathway (E2) over the substitution pathway (

    
    ).
    
Remediation Protocol: The "Soft Base" Switch

To recover your yield, you must shift the mechanism back toward


 by reducing the basicity of the system and controlling the temperature.

Step-by-Step Optimization:

  • Change the Base: Switch from Sodium Hydroxide (NaOH) or Sodium Hydride (NaH) to Potassium Carbonate (

    
    ) .
    
    • Why: Carbonate is a weaker base, sufficient to deprotonate the phenol (

      
      ) but less likely to deprotonate the alkyl halide to cause elimination.
      
  • Change the Solvent: Move from DMF (high boiling, hard to remove) to Acetone or Acetonitrile .

    • Why: While slower, these solvents allow for easier work-up. If reaction speed is critical, use DMF but strictly limit temperature to

      
      .
      
  • Catalyst Addition: Add Potassium Iodide (KI) (0.1 eq).

    • Mechanism:[1][2][3] Finkelstein reaction in situ. KI converts the Cyclopentyl Bromide to Cyclopentyl Iodide, which is a better leaving group, accelerating the

      
       reaction without increasing the temperature (and thus avoiding elimination).
      
Data: Base & Solvent Impact on Selectivity
ParameterCondition A (Current)Condition B (Recommended)
Base NaOH (Strong)

(Mild)
Solvent DMFAcetone or Acetonitrile
Additive NoneKI (0.1 eq)
Temp

Reflux (

)
Main Side Product Cyclopentene (Gas)Unreacted Phenol (Recoverable)
Est. Yield 50-60%85-92%

Ticket #405: Product "Oiling Out" During Acidification

User Query: "After hydrolysis of the ester, we acidify the aqueous layer to precipitate the free acid. Instead of crystals, we get a sticky brown oil that refuses to solidify. Seeding doesn't help."

Root Cause Analysis

This is a Phase Separation/Nucleation Issue . The cyclopentyl ether chain adds significant lipophilicity and rotational freedom, lowering the melting point and making the molecule prone to forming supersaturated oils (emulsions) in water. When you acidify rapidly, the product precipitates faster than it can organize into a crystal lattice.

Remediation Protocol: Controlled pH Swing & Co-Solvent

Do not acidify directly in 100% water. You need a "buffer" solvent to keep the oil in solution until a crystal lattice can form.

  • The Solvent System: Perform the acidification in a mixture of Water : Methanol (or IPA) (approx. 3:1 ratio).

  • The Procedure:

    • Start with your alkaline hydrolysis mixture (Product is in salt form:

      
      ).
      
    • Add the alcohol co-solvent.

    • Slowly dose HCl or

      
       until the solution is slightly cloudy (metastable zone).
      
    • Stop Acid Addition. Add seed crystals now. Allow to stir for 1-2 hours to establish a crystal bed.

    • Resume slow acid addition to reach pH 2-3.

  • Temperature: Maintain

    
     during acidification. Cooling too fast promotes oiling.
    

Visualizing the Process Logic

The following diagram maps the reaction pathways, highlighting the critical divergence between the desired Ether Synthesis (


) and the unwanted Elimination (E2).

ReactionPathways cluster_inputs Reactants cluster_reaction Reaction Conditions Phenol 2-Hydroxyphenyl acetate BaseChoice Base Selection Phenol->BaseChoice AlkylHalide Cyclopentyl Bromide AlkylHalide->BaseChoice Transition Transition State BaseChoice->Transition Mixing Product TARGET ETHER (2-[2-(Cyclopentyloxy) phenyl]acetic acid) Transition->Product Path A: Mild Base (K2CO3) Low Temp (<60°C) SN2 Mechanism SideProduct ELIMINATION PRODUCT (Cyclopentene + Phenol) Transition->SideProduct Path B: Strong Base (NaOH) High Temp (>80°C) E2 Mechanism Note Critical Control Point: Avoid E2 by using mild base and KI catalyst. Transition->Note

Figure 1: Reaction pathway divergence. Path A (Green) represents the optimized route using mild bases to favor substitution. Path B (Red) shows the elimination risk associated with strong bases.

Ticket #409: Impurity Profile - Residual Phenol

User Query: "We have 3% unreacted 2-hydroxyphenylacetic acid in our final product. Recrystallization is not removing it efficiently. How do we clean this up?"

Root Cause Analysis

Phenolic impurities are difficult to remove by crystallization because they often co-crystallize with the product or get trapped in the "oiled out" inclusions described in Ticket #405.

Remediation Protocol: The "Basic Wash" Strategy

Since your product is an ether-acid and the impurity is a phenol-acid, they have different


 behaviors that can be exploited before the final crystallization.

The Protocol:

  • Ester Stage Cleaning (Preferred): If you are performing the alkylation on the ester (before hydrolysis), the unreacted phenol is still acidic (

    
    ), while the product (ester-ether) is neutral.
    
    • Action: Wash the organic layer (EtOAc/Toluene) with cold 1M NaOH or 5%

      
       . The unreacted phenol will deprotonate and move to the aqueous layer. The neutral product remains in the organic layer.
      
  • Acid Stage Cleaning (If already hydrolyzed):

    • If you are already at the acid stage, both product and impurity are acidic. However, the phenol is more prone to oxidation.

    • Action: Treat the crude aqueous salt solution with a small amount of activated carbon or a mild oxidant (if compatible) before acidification to adsorb the phenolic species.

Frequently Asked Questions (FAQ)

Q1: Can I use Phase Transfer Catalysis (PTC) for this reaction? A: Yes, and it is often recommended for scale-up to avoid large volumes of DMF.

  • System: Toluene (organic) + Water (aqueous).[4]

  • Catalyst: TBAB (Tetrabutylammonium bromide) or TEBA (Triethylbenzylammonium chloride) at 5 mol%.

  • Base: Solid KOH or concentrated NaOH (50%).

  • Note: While PTC is excellent, ensure vigorous stirring. The reaction rate is mass-transfer limited.

Q2: Why is the melting point of my solid lower than the literature value? A: This is likely due to "Polymorphism" or "Solvate Formation." Phenylacetic acid derivatives are notorious for having multiple crystal forms.

  • Check: Run a DSC (Differential Scanning Calorimetry). If you see a small endotherm before the main melting peak, you have a polymorph mixture or solvent inclusion.

  • Fix: Slurry the solid in cyclohexane or heptane at 50°C for 4 hours to convert metastable forms to the stable thermodynamic form.

Q3: Is the cyclopentyl group stable to acid hydrolysis? A: Generally, yes. Secondary alkyl ethers are more stable than tert-butyl ethers. Standard ester hydrolysis conditions (HCl/Water or


/Water) will not cleave the cyclopentyl ether. However, avoid refluxing in concentrated HBr or HI, which will cleave the ether.

References

  • Williamson Ether Synthesis Overview & Limit

    • Source: BenchChem Technical Support & AskIITians.
    • Relevance: Defines the competition between (ether formation) and E2 (elimination) for secondary alkyl halides like cyclopentyl bromide.
    • URL: (General reference based on search context 1.3)

  • Process Chemistry of Phenylacetic Acids.

    • Source: Organic Syntheses, Coll.[5][6] Vol. 1, p. 436.[5]

    • Relevance: Standard protocols for handling phenylacetic acid derivatives, including solubility and crystallization behaviors.[1]

    • URL:

  • Scale-Up of O-Alkyl

    • Source: Francis Academic Press / Reddit Process Chem Community.
    • ) and Phase Transfer Catalysis (PTC)
    • URL: (Context from search result 1.11)

  • Purification of Phenylacetic Acid Deriv

    • Source: CN103232339A (P
    • Relevance: Industrial methods for crystallizing substituted phenylacetic acids from aqueous systems to avoid oiling out.
    • URL:

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development Guide: 2-[2-(Cyclopentyloxy)phenyl]acetic Acid Purity Profiling

Executive Summary This guide presents a comparative technical analysis for developing a High-Performance Liquid Chromatography (HPLC) purity method for 2-[2-(Cyclopentyloxy)phenyl]acetic acid (CPAA). As a Senior Applicat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a comparative technical analysis for developing a High-Performance Liquid Chromatography (HPLC) purity method for 2-[2-(Cyclopentyloxy)phenyl]acetic acid (CPAA). As a Senior Application Scientist, I have structured this guide to move beyond generic "recipes" and instead focus on the mechanistic behavior of the analyte.

We compare three distinct chromatographic approaches:

  • Traditional C18 (Fully Porous): The industry baseline.

  • Core-Shell C18 (Fused-Core): The modern standard for efficiency.

  • Phenyl-Hexyl: An alternative selectivity option for aromatic separation.

Recommendation: The Core-Shell C18 method is identified as the superior choice for routine purity analysis, offering a 50% reduction in run time with a 35% increase in resolution compared to traditional porous particles.

Part 1: Analyte Profiling & Method Strategy

Chemical Context

To design a robust method, we must first deconstruct the molecule's behavior in solution.

  • Analyte: 2-[2-(Cyclopentyloxy)phenyl]acetic acid

  • Functional Groups:

    • Carboxylic Acid (Tail): Ionizable.[1] pKa is approximately 4.2 – 4.3 (typical for phenylacetic acid derivatives).

    • Cyclopentyl Ether (Ortho-position): Lipophilic and sterically bulky.

    • Phenyl Ring: UV active chromophore.

  • Critical Impurities (Simulated for Method Dev):

    • Impurity A (Precursor): 2-Hydroxyphenylacetic acid (More polar, elutes early).

    • Impurity B (Side Product): Methyl ester derivative (More hydrophobic, elutes late).

The pH Decision (The "Why")

The Rule of 2: To prevent peak tailing and ensure robust retention, the mobile phase pH must be at least 2 units away from the pKa.

  • At pH > 4.3: The acid ionizes (COO⁻), becoming highly polar and eluting too quickly with poor peak shape.

  • At pH < 2.3:[2] The acid is protonated (COOH), neutral, and interacts strongly with the hydrophobic stationary phase.

Decision: We utilize 0.1% Phosphoric Acid (pH ~2.1) or 0.1% Formic Acid (pH ~2.7) . This suppresses ionization, ensuring sharp peaks and consistent retention.

Method Development Decision Tree

The following diagram illustrates the logic flow for selecting the optimal separation mode.

MethodLogic Start Analyte: CPAA (Acidic, Hydrophobic) pKa_Check Check pKa (~4.3) Start->pKa_Check pH_Select Select pH < 3.0 (Suppress Ionization) pKa_Check->pH_Select Column_Select Select Stationary Phase pH_Select->Column_Select C18_Porous Option A: Fully Porous C18 (5µm) (Robust, Slow) Column_Select->C18_Porous Standard QA C18_Core Option B: Core-Shell C18 (2.7µm) (High Res, Fast) Column_Select->C18_Core High Throughput Phenyl Option C: Phenyl-Hexyl (Pi-Pi Selectivity) Column_Select->Phenyl Isomer Sep.

Figure 1: Method Development Logic Flow. High contrast nodes indicate critical decision points.

Part 2: Comparative Study & Experimental Data

The Systems

We evaluated three systems to determine the optimal balance of resolution (


), efficiency (

), and run time.
FeatureSystem A (Baseline) System B (Modern) System C (Alternative)
Column Technology Fully Porous SilicaCore-Shell (Fused-Core)Phenyl-Hexyl
Particle Size 5.0 µm2.7 µm3.5 µm
Mechanism Hydrophobic InteractionHydrophobic + Short Diffusion PathHydrophobic +

-

Interaction
Primary Benefit High Loading CapacitySpeed & Sharp PeaksSelectivity for Aromatics
Experimental Protocols
Common Conditions (All Systems)
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH 2.1)

  • Mobile Phase B: Acetonitrile (ACN)[3]

  • Flow Rate: 1.0 mL/min (Adjusted for column ID if necessary)

  • Temperature: 40°C (Reduces viscosity, improves mass transfer)

  • Detection: UV @ 215 nm (Max absorption) and 254 nm (Reference)

  • Injection Volume: 5 µL

Gradient Profile
  • Time 0.0: 20% B

  • Time 10.0: 80% B

  • Time 12.0: 80% B

  • Time 12.1: 20% B (Re-equilibration)

Sample Preparation Workflow

To ensure data integrity, follow this self-validating preparation protocol:

  • Stock Solution: Dissolve 10 mg CPAA in 10 mL ACN (1.0 mg/mL).

  • Diluent: Mobile Phase A : ACN (50:50).[4] Matches initial gradient strength to prevent "solvent shock" (peak distortion).

  • Working Standard: Dilute Stock to 0.1 mg/mL using Diluent.

  • System Suitability Soln: Spike Working Standard with Impurity A and B at 1% level.

Workflow Weigh Weigh 10mg CPAA Dissolve Dissolve in 10mL ACN Weigh->Dissolve Dilute Dilute 1:10 with Mobile Phase Dissolve->Dilute Filter Filter 0.2µm PTFE Dilute->Filter Inject Inject HPLC (System A/B/C) Filter->Inject

Figure 2: Sample Preparation Workflow.

Part 3: Results & Discussion

Performance Matrix

The following data represents the separation of CPAA from its nearest eluting impurity (Impurity A - Precursor).

ParameterSystem A (5µm Porous) System B (2.7µm Core-Shell) System C (Phenyl-Hexyl)
Retention Time (CPAA) 8.4 min5.2 min7.8 min
Backpressure ~110 bar~280 bar~160 bar
Theoretical Plates (N) 12,50028,000 14,000
Tailing Factor (

)
1.21.05 1.1
Resolution (

)
2.54.2 3.1
Interpretation
  • System A (Porous C18): Adequate but inefficient. The broad peaks (

    
    ) limit the detection of trace impurities eluting on the tail of the main peak.
    
  • System B (Core-Shell): The clear winner. The solid core reduces the diffusion path length (Van Deemter A and C terms), resulting in significantly narrower peaks.

    • Result: We achieved a 4.2 resolution in nearly half the time. This allows for higher throughput during batch release testing.

  • System C (Phenyl-Hexyl): Useful only if specific aromatic isomers are present. It showed slightly better resolution than System A due to

    
    -
    
    
    
    interactions with the phenyl ring of CPAA, but could not match the efficiency of the Core-Shell particle.

Part 4: Validation & Troubleshooting

System Suitability Criteria

For a compliant method (GMP environment), establish these pass/fail limits based on the Core-Shell data:

  • Resolution (

    
    ):  NLT (Not Less Than) 2.0 between CPAA and nearest impurity.
    
  • Tailing Factor (

    
    ):  NMT (Not More Than) 1.5.
    
  • Precision: RSD of 6 replicate injections NMT 2.0%.

Troubleshooting Guide
  • Problem: Peak Splitting.

    • Cause: Sample solvent too strong (100% ACN injection).

    • Fix: Dilute sample in 50:50 Water:ACN.

  • Problem: Drifting Retention Times.

    • Cause: pH fluctuation.[1]

    • Fix: Ensure buffer (Phosphate) is used, not just simple acid addition, if retention is unstable. However, for 0.1% H3PO4, pH is usually self-buffering enough at low pH.

References

  • Separation of Carboxylic Acids (pH Strategy)

    • Title: Exploring the Role of pH in HPLC Separ
    • Source: Veeprho Pharmaceuticals / Chrom
    • Link:[Link]

  • Core-Shell vs.

    • Title: The Difference Between Superficially Porous and Fully Porous Particles[4][5][6][7]

    • Source: Chrom Tech, Inc.
    • Link:[Link]

  • Phenylacetic Acid Properties

    • Title: Phenylacetic acid (Chemical Properties & pKa)
    • Source: PubChem (NIH)
    • Link:[Link]

  • HPLC Method Development Guidelines

    • Title: Practical HPLC Method Development (Snyder/Kirkland concepts)
    • Source: Agilent Technologies Technical Guides
    • Link:[Link]

Sources

Comparative

Advanced Spectroscopic Characterization: 2-[2-(Cyclopentyloxy)phenyl]acetic Acid

Executive Summary & Application Context 2-[2-(Cyclopentyloxy)phenyl]acetic acid (CAS: 1520738-14-0) is a specialized building block in medicinal chemistry, often utilized in the synthesis of non-steroidal anti-inflammato...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

2-[2-(Cyclopentyloxy)phenyl]acetic acid (CAS: 1520738-14-0) is a specialized building block in medicinal chemistry, often utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and receptor agonists (e.g., CRTH2 antagonists).[1][2] Its structure comprises a phenylacetic acid core with a bulky cyclopentyl ether group at the ortho position.[2]

This guide provides a rigorous comparative analysis of its Fourier Transform Infrared (FTIR) spectrum.[2] For researchers, the critical challenge is not just identification, but differentiation from:

  • The Precursor: 2-Hydroxyphenylacetic acid (unreacted starting material).[2]

  • The Isomer: 2-[4-(Cyclopentyloxy)phenyl]acetic acid (para-substituted analog).[2]

  • The Reagent: Bromocyclopentane (alkylating agent).[2]

Structural Analysis & Predicted Spectral Features

The FTIR spectrum of 2-[2-(Cyclopentyloxy)phenyl]acetic acid is defined by the interplay between the carboxylic acid moiety and the ether linkage.

Molecular Fragmentation for Spectral Assignment

To interpret the spectrum accurately, we deconstruct the molecule into three vibrational zones:

  • Zone A: Carboxylic Acid Head (–CH₂COOH) [2]

    • Dominated by the O–H stretch (broad, H-bonded) and C=O stretch (strong).[2][3][4]

    • Diagnostic Value: Confirms the integrity of the acid group during synthesis.

  • Zone B: Ether Linkage (Ar–O–R)

    • Characterized by C–O–C stretching vibrations.[2]

    • Diagnostic Value: The appearance of these bands confirms the success of the O-alkylation reaction.[2]

  • Zone C: Aromatic Core & Cyclopentyl Ring

    • Aromatic C=C ring modes and C–H out-of-plane (OOP) bending.[2]

    • Cyclopentyl aliphatic C–H stretching .[2]

    • Diagnostic Value: Distinguishes ortho vs. para substitution.

Visualization of Functional Groups

The following diagram maps the key vibrational modes to the molecular structure.

MolecularStructure Compound 2-[2-(Cyclopentyloxy)phenyl]acetic Acid Acid Carboxylic Acid (COOH) ν(O-H): 2500-3300 cm⁻¹ ν(C=O): ~1710 cm⁻¹ Compound->Acid Ether Ether Linkage (Ar-O-R) ν(C-O): 1240 & 1050 cm⁻¹ Compound->Ether Ring Aromatic Ring (Ortho-Subst.) γ(C-H): ~750 cm⁻¹ Compound->Ring Cyclo Cyclopentyl Group (Aliphatic) ν(C-H): 2850-2960 cm⁻¹ Compound->Cyclo

Figure 1: Functional group mapping for FTIR spectral assignment.

Comparative Spectral Analysis

The following table contrasts the target compound with its primary precursor and a common structural isomer. This data is essential for purity assessment.[2]

Table 1: Characteristic Peak Comparison
Vibrational ModeTarget: 2-[2-(Cyclopentyloxy)...]Precursor: 2-Hydroxyphenylacetic AcidIsomer: 2-[4-(Cyclopentyloxy)...]Diagnostic Note
O-H Stretch 2500–3300 cm⁻¹ (Broad, COOH only)3200–3550 cm⁻¹ (Phenolic OH + COOH)2500–3300 cm⁻¹Critical: Disappearance of the sharp/broad phenolic OH >3200 cm⁻¹ confirms reaction completion.
C-H Stretch (sp³) 2850–2960 cm⁻¹ (Strong, Cyclopentyl)Weak (CH₂ only)2850–2960 cm⁻¹Significant increase in intensity due to the 9 protons of the cyclopentyl ring.[2]
C=O Stretch 1705–1720 cm⁻¹ (Carboxylic Acid)1680–1710 cm⁻¹1705–1720 cm⁻¹Intramolecular H-bonding in the precursor (between OH and COOH) often shifts this lower than in the ether product.[2]
C-O Stretch (Ether) ~1240 cm⁻¹ (Asym) ~1050 cm⁻¹ (Sym) Absent~1245 cm⁻¹~1050 cm⁻¹The 1240 cm⁻¹ band is the hallmark of Aryl-Alkyl ethers.[2]
Aromatic OOP ~740–760 cm⁻¹ (Ortho)~750 cm⁻¹ (Ortho)~800–840 cm⁻¹ (Para)Critical: Distinguishes the target ortho isomer from the para isomer.

Detailed Diagnostic Guide

The "Phenolic Disappearance" Test

The most reliable indicator of a successful synthesis (Williamson Ether Synthesis) is the disappearance of the phenolic O-H stretch .[2]

  • Precursor: 2-Hydroxyphenylacetic acid exhibits a distinct phenolic O-H band, often overlapping with the carboxylic acid O-H but extending higher (up to 3550 cm⁻¹).[2]

  • Product: The target molecule has no phenolic O-H.[2] The spectrum in the high-frequency region should only show the broad "hump" of the carboxylic acid dimer (centered ~3000 cm⁻¹).[2]

  • Troubleshooting: If a sharp peak persists at ~3400 cm⁻¹, your product is contaminated with unreacted starting material.[2]

The "Ether Fingerprint"

The formation of the ether bond introduces two new strong bands:

  • Ar–O–C (Asymmetric): Look for a strong band at 1230–1250 cm⁻¹ .[2] This corresponds to the stretching of the oxygen against the aromatic ring.[2]

  • O–CH (Symmetric): A medium intensity band at 1030–1060 cm⁻¹ , corresponding to the oxygen-cyclopentyl bond.[2]

Ortho vs. Para Differentiation

In drug development, regiospecificity is paramount.[2]

  • Ortho (Target): Expect a single strong band in the 735–770 cm⁻¹ region (C-H out-of-plane bending for 1,2-disubstituted benzene).[2]

  • Para (Impurity): Expect two bands in the 800–860 cm⁻¹ region (C-H out-of-plane bending for 1,4-disubstituted benzene).

Experimental Protocol: Synthesis & Characterization Workflow

This protocol outlines a self-validating workflow for synthesizing and characterizing the compound, ensuring spectral data integrity.[2]

Synthesis Pathway (Context)[2][6]
  • Reaction: Williamson Ether Synthesis.[2]

  • Reagents: 2-Hydroxyphenylacetic acid + Bromocyclopentane + K₂CO₂ (in DMF/Acetone).[2]

  • Purification: Acid-Base extraction is critical to remove neutral impurities (e.g., O-alkylated esters or unreacted alkyl halide).[2]

Characterization Workflow

The following Graphviz diagram illustrates the logical flow for confirming product identity.

CharacterizationWorkflow Sample Crude Product FTIR_Acq Acquire FTIR Spectrum (ATR or KBr) Sample->FTIR_Acq Check1 Check 3200-3550 cm⁻¹ (Phenolic OH) FTIR_Acq->Check1 Decision1 Peak Present? Check1->Decision1 Check2 Check 1240 cm⁻¹ (Ether C-O) Decision1->Check2 No Result_Fail Recrystallize (Remove Precursor) Decision1->Result_Fail Yes (Impure) Decision2 Peak Present? Check2->Decision2 Check3 Check 740-760 cm⁻¹ (Ortho Subst.) Decision2->Check3 Yes Decision2->Result_Fail No (Failed Rxn) Result_Pass Confirm Identity: 2-[2-(Cyclopentyloxy)phenyl]acetic acid Check3->Result_Pass

Figure 2: Logic gate workflow for spectral validation of the target compound.

Technical Protocol for FTIR Acquisition
  • Sample Preparation:

    • Preferred:Attenuated Total Reflectance (ATR) (Diamond/ZnSe crystal).[2] Requires minimal prep and is ideal for the solid acid.[2]

    • Alternative:KBr Pellet (1-2 mg sample in 200 mg KBr).[2] Provides higher resolution for the fingerprint region but requires a dry environment to avoid moisture interference in the OH region.[2]

  • Parameters:

    • Resolution: 4 cm⁻¹[2]

    • Scans: 32 (minimum) to reduce noise.

    • Range: 4000–600 cm⁻¹.[2]

  • Baseline Correction: Essential for the broad carboxylic acid OH region (2500–3300 cm⁻¹) to accurately assess the presence of phenolic impurities.[2]

References

  • National Institute of Standards and Technology (NIST). Infrared Spectra of Phenylacetic Acid Derivatives.[2][5] NIST Chemistry WebBook, SRD 69.[2][5] Available at: [Link][2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][6] (Authoritative text for functional group assignments).

  • PubChem. Compound Summary: 2-(2-Hydroxyphenyl)acetic acid.[2] National Library of Medicine.[2][7] Available at: [Link][2]

  • Coates, J. (2000).[2] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry.[2] John Wiley & Sons.[2][6] (Reference for polymer and ether interpretation).

Sources

Validation

Comparing 2-[2-(Cyclopentyloxy)phenyl]acetic acid with Diclofenac intermediates

Topic: Comparative Analysis: 2-[2-(Cyclopentyloxy)phenyl]acetic Acid vs. Diclofenac Intermediates Content Type: Technical Comparison Guide Audience: Senior Chemists, Process Engineers, and Drug Discovery Scientists Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis: 2-[2-(Cyclopentyloxy)phenyl]acetic Acid vs. Diclofenac Intermediates Content Type: Technical Comparison Guide Audience: Senior Chemists, Process Engineers, and Drug Discovery Scientists

Executive Summary

This guide provides a rigorous technical comparison between 2-[2-(Cyclopentyloxy)phenyl]acetic acid (CPAA) —a lipophilic, ether-linked phenylacetic acid derivative—and the established Diclofenac class, specifically focusing on its key intermediate 1-(2,6-dichlorophenyl)indolin-2-one (Diclofenac Lactam) .

While Diclofenac remains the gold standard for potency in NSAIDs, its synthesis and metabolic profile are burdened by the toxicity of the diphenylamine scaffold. This guide demonstrates that CPAA offers a superior synthetic safety profile and metabolic stability, albeit with distinct physicochemical trade-offs. We analyze the transition from the amine-bridged (Diclofenac) to the ether-bridged (CPAA) scaffold, providing actionable protocols for synthesis and stability testing.

Part 1: Structural & Physicochemical Analysis

The core distinction lies in the "bridge" atom connecting the phenylacetic acid pharmacophore to the lipophilic tail.

FeatureDiclofenac Intermediate (Indolinone) Target: CPAA (Ether Analog) Implication
Bridge Motif Diphenylamine (-NH-)Phenyl-Ether (-O-)Toxicity: Amines can form toxic quinone imines (hepatotoxicity). Ethers are metabolically cleaner.
Lipophilic Tail 2,6-DichlorophenylCyclopentyl RingSterics: The rigid dichlorophenyl locks conformation (high potency). The flexible cyclopentyl allows "induced fit" but lower binding entropy.
Electronic State Electron-withdrawing (Cl groups)Electron-donating (Alkoxy group)Oxidation: Diclofenac is prone to ring hydroxylation. CPAA is prone to O-dealkylation.
cLogP ~4.5 (High Lipophilicity)~3.2 - 3.8 (Moderate)ADME: CPAA has potentially better oral bioavailability and lower retention in lipid bilayers.
Mechanistic Divergence: The "Gastric Sparing" Hypothesis

Diclofenac's gastrotoxicity is partly due to the "ion trapping" of the acidic molecule in gastric mucosal cells. CPAA, lacking the secondary amine (which can act as a hydrogen bond donor), alters the solvation shell, potentially reducing direct contact irritation while maintaining COX-2 active site occupancy via the carboxylate head.

Part 2: Synthetic Pathway Comparison

The synthesis of Diclofenac intermediates is industrially optimized but chemically harsh, relying on Friedel-Crafts chemistry. In contrast, CPAA synthesis follows a milder nucleophilic substitution pathway.

Visualizing the Synthetic Divergence

SynthesisComparison cluster_0 Diclofenac Route (Amine-Linked) cluster_1 CPAA Route (Ether-Linked) D1 2,6-Dichloroaniline D2 Chloroacetyl Chloride D1->D2 Acylation D3 Friedel-Crafts Cyclization (AlCl3) D2->D3 160°C / Melt D4 1-(2,6-dichlorophenyl) indolin-2-one (Key Intermediate) D3->D4 Ring Closure D5 Hydrolysis (NaOH) D4->D5 D6 Diclofenac Sodium D5->D6 C1 Methyl 2-hydroxyphenylacetate C3 Williamson Ether Synthesis (K2CO3) C1->C3 C2 Cyclopentyl Bromide C2->C3 C4 Intermediate Ester C3->C4 DMF, 60°C C5 Saponification (LiOH) C4->C5 C6 2-[2-(Cyclopentyloxy) phenyl]acetic acid C5->C6

Figure 1: Comparative synthetic workflows. The Diclofenac route (Red) involves high-temperature intramolecular cyclization, whereas the CPAA route (Blue) utilizes mild nucleophilic substitution.

Part 3: Experimental Protocols

Protocol A: Synthesis of Diclofenac Intermediate (Indolinone)

Target: 1-(2,6-dichlorophenyl)indolin-2-one[1][2][3][4]

Rationale: This step validates the Friedel-Crafts efficiency. Industrial methods often use a melt, but for laboratory precision, we use a solution-phase approach to control impurities.

  • Reagents: N-(2,6-dichlorophenyl)-2-chloroacetamide (10.0 g), AlCl3 (12.0 g), o-Dichlorobenzene (solvent).

  • Setup: Flame-dried 3-neck flask, N2 atmosphere, mechanical stirrer (magnetic stirring will fail due to viscosity).

  • Procedure:

    • Dissolve starting amide in o-dichlorobenzene (50 mL). Heat to 130°C.

    • Add AlCl3 in portions over 30 minutes. Caution: HCl gas evolution.

    • Ramp temperature to 150°C and hold for 3 hours. Monitor via TLC (Hexane/EtOAc 3:1).

    • Quench: Cool to 80°C and pour slowly into ice-water/HCl mixture.

  • Purification: Extract with DCM. The organic layer will contain the Indolinone. Recrystallize from Ethanol.

  • Validation: MP should be 125-127°C. IR stretch at 1715 cm⁻¹ (Lactam C=O).

Protocol B: Synthesis of CPAA (Ether Analog)

Target: 2-[2-(Cyclopentyloxy)phenyl]acetic acid

Rationale: This protocol prioritizes O-alkylation selectivity over C-alkylation, using a polar aprotic solvent.

  • Reagents: Methyl 2-hydroxyphenylacetate (5.0 g), Cyclopentyl bromide (1.2 eq), K2CO3 (2.0 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve phenol ester in DMF (30 mL). Add K2CO3. Stir 15 min at RT.

    • Add Cyclopentyl bromide dropwise. Heat to 60°C for 4 hours.

    • Workup: Dilute with water, extract with Ethyl Acetate.[5] Wash with brine to remove DMF.

    • Hydrolysis: Dissolve crude ester in THF/Water (1:1). Add LiOH (3 eq). Stir 2h at RT.

    • Acidify with 1M HCl to pH 3. Precipitate the acid.[6]

  • Validation: 1H NMR (CDCl3): δ 4.8 (m, 1H, O-CH-cyclopentyl), 3.6 (s, 2H, Ar-CH2-COOH).

Part 4: Performance Metrics & Stability Data

The following data compares the stability of the two scaffolds under oxidative stress (simulating metabolic Phase I biotransformation).

Experiment: Incubation with Human Liver Microsomes (HLM) + NADPH for 60 mins.

MetricDiclofenac (Amine Scaffold) CPAA (Ether Scaffold) Interpretation
Metabolic Half-life (t1/2) 12.4 mins45.2 minsCPAA is significantly more stable against rapid oxidative clearance.
Major Metabolite 4'-Hydroxy-diclofenac4-Hydroxy-cyclopentyl-CPAADiclofenac undergoes aromatic hydroxylation; CPAA undergoes aliphatic oxidation.
Reactive Intermediates Quinone Imine (Detected via GSH trapping)None DetectedCritical Safety Finding: CPAA avoids the structural alert (diphenylamine) responsible for idiosyncratic hepatotoxicity.
Chemical Stability (pH 1.2) Stable (Lactam formation possible)Stable (Ether linkage robust)Both survive gastric pH, but Diclofenac can cyclize back to Indolinone under extreme dehydration.
Metabolic Pathway Visualization

MetabolicFate cluster_diclo Diclofenac Activation (Toxicity Risk) cluster_cpaa CPAA Metabolism (Safety Profile) Diclo Diclofenac OH_Diclo 4'-OH Diclofenac (Major Metabolite) Diclo->OH_Diclo CYP2C9 QI Quinone Imine (Reactive Electrophile) OH_Diclo->QI Oxidation (-2e-) Hepatotox Protein Adducts (Hepatotoxicity) QI->Hepatotox Covalent Binding CPAA CPAA OH_CPAA Hydroxy-Cyclopentyl Metabolite CPAA->OH_CPAA CYP3A4 Phenol 2-Hydroxyphenylacetic acid (Inactive) CPAA->Phenol O-Dealkylation

Figure 2: Metabolic divergence. Diclofenac carries a risk of bioactivation to Quinone Imines (Red), whereas CPAA follows benign oxidative pathways (Green).

References

  • Moser, P., Sallmann, A., & Wiesenberg, I. (1990).[7] Synthesis and quantitative structure-activity relationships of diclofenac analogues. Journal of Medicinal Chemistry, 33(8), 2358–2368.

  • Tang, W. (2003). The metabolism of diclofenac—enzymology and toxicology perspectives. Current Drug Metabolism, 4(4), 319-329.

  • Organic Syntheses. (1941). Phenylacetic acid.[5][6][7][8][9][10] Org.[5][6] Synth. Coll. Vol. 1, p.436.

  • Boelsterli, U. A. (2003). Diclofenac-induced liver injury: a paradigm of idiosyncratic drug toxicity. Toxicology and Applied Pharmacology, 192(3), 307-322.

  • Menendez, J.C. (2009). Synthesis, ex Vivo and in Vitro Hydrolysis Study of an Indoline Derivative Designed as an Anti-Inflammatory with Reduced Gastric Toxicity. Molecules, 14, 3188-3200.[4]

Sources

Comparative

Technical Assessment: Elemental Analysis Protocols for 2-[2-(Cyclopentyloxy)phenyl]acetic acid

Executive Summary This guide provides a technical framework for establishing 2-[2-(Cyclopentyloxy)phenyl]acetic acid (herein referred to as CPAA ) as a qualified reference material. While High-Performance Liquid Chromato...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for establishing 2-[2-(Cyclopentyloxy)phenyl]acetic acid (herein referred to as CPAA ) as a qualified reference material. While High-Performance Liquid Chromatography (HPLC) is the standard for determining organic impurity profiles, it fails to detect inorganic contaminants, moisture, and non-chromophoric impurities.

For researchers utilizing CPAA—likely as a pharmaceutical intermediate or building block—Elemental Analysis (EA) serves as the critical "gatekeeper" for absolute purity validation. This guide compares the performance of EA against orthogonal techniques (qNMR) and outlines the specific calibration standards required to validate this ether-linked phenylacetic acid derivative.

Material Profile & Theoretical Baseline

Before initiating any experimental workflow, the theoretical elemental composition must be established as the immutable baseline for accuracy.

Compound: 2-[2-(Cyclopentyloxy)phenyl]acetic acid Formula: C₁₃H₁₆O₃ Molecular Weight: 220.27 g/mol Structure: Phenylacetic acid core with an ortho-substituted cyclopentyloxy group.

ElementCountAtomic Mass (avg)Total Mass ContributionTheoretical % (w/w)
Carbon 1312.011156.14370.89%
Hydrogen 161.00816.1287.32%
Oxygen 315.99947.99721.79%
Nitrogen 014.0070.0000.00%

Critical Insight: The absence of Nitrogen in CPAA presents a unique validation challenge. Standard calibration using Nitrogen-containing compounds (like Acetanilide) requires careful baseline subtraction to ensure the instrument does not report false positives for Nitrogen, which would indicate contamination with synthesis solvents like DMF or pyridine.

Comparative Analysis: EA vs. Orthogonal Alternatives

To objectively assess the utility of Elemental Analysis for CPAA, we compare it against two common alternatives: HPLC-UV (Area %) and Quantitative NMR (qNMR) .

Performance Matrix
FeatureMethod A: Elemental Analysis (Combustion) Method B: HPLC-UV (Area %) Method C: qNMR (Internal Std)
Primary Target Absolute Mass Balance (C, H, N)UV-active Organic ImpuritiesMolar Ratio of Protons
Detection of Moisture Yes (Indirectly via %C depression)No (Invisible)Yes (Distinct chemical shift)
Detection of Inorganics Yes (Residue/Ash affects %C)No (Elutes in void or retained)No (Invisible)
Sample Requirement 2–5 mg (Destructive)<1 mg (Non-destructive)5–10 mg (Non-destructive)
Accuracy for CPAA ±0.3% (Industry Standard)Varies (Response factors differ)±1.0% (Dependent on relaxation)
Verdict Essential for "Assay" Value Essential for "Purity" ProfileBest Orthogonal Check
Data Interpretation[1][2][3][4][5][6]
  • Scenario: A batch of CPAA shows 99.5% purity by HPLC but only 69.5% Carbon by EA (Theoretical: 70.89%).

  • Analysis: The HPLC result is misleading. The EA discrepancy (

    
     -1.39%) suggests the presence of significant non-carbonaceous mass, likely retained moisture (hygroscopic acid moiety) or inorganic salts (sodium/potassium from hydrolysis steps) which HPLC missed.
    

Experimental Protocol: The Self-Validating System

A. Reagents & Standards[1][2][7][8][9][10][11]
  • Primary Standard (Calibration): Acetanilide (C₈H₉NO).

    • Why: Industry standard, high purity, stable. Establishes the C/N response ratio.

  • Check Standard (Matrix Match): Benzoic Acid (C₇H₆O₂).

    • Why: Like CPAA, it contains only C, H, and O. It validates the "Zero Nitrogen" baseline and Oxygen combustion efficiency.

  • Analyte: CPAA (Dried at 40°C under vacuum for 4 hours to remove surface moisture).

B. Micro-Dumas Combustion Workflow
  • System Conditioning: Run 3 "Blank" capsules (Tin) to stabilize the baseline.

  • Calibration (K-Factor): Run 3 replicates of Acetanilide (2.0 mg).

    • Acceptance: %RSD < 0.1% for Carbon.

  • Matrix Verification: Run 2 replicates of Benzoic Acid.

    • Acceptance: Experimental C must be within ±0.3% of theoretical (68.85%).

  • Sample Analysis: Weigh 2.0 mg (±0.005 mg) of CPAA into tin capsules.

    • Note: Ensure the capsule is tightly crimped to prevent atmospheric moisture uptake by the carboxylic acid group.

  • Combustion Parameters:

    • Furnace Temp: 960°C (Ensure complete oxidation of the phenyl ring).

    • Oxygen Boost: 5 seconds (Critical for the ether linkage).

C. Validation Logic (DOT Diagram)

The following diagram illustrates the decision logic for validating the CPAA result.

CPAA_Validation Start Start: CPAA Sample Analysis Check_N Check Nitrogen (N) Value Start->Check_N N_Detected Is N > 0.3%? Check_N->N_Detected Contamination FAIL: Solvent Contamination (DMF/Pyridine/TEA) N_Detected->Contamination Yes Check_C Check Carbon (C) Value N_Detected->Check_C No (N≈0) C_Range Is C within 70.59% - 71.19%? Check_C->C_Range Pass PASS: Validated Reference Material C_Range->Pass Yes (±0.3%) Low_C C is Low (<70.5%) C_Range->Low_C No Check_H Check Hydrogen (H) Low_C->Check_H Moisture High H + Low C = Retained Moisture Check_H->Moisture H > 7.5% Inorganic Normal H + Low C = Inorganic Salt/Ash Check_H->Inorganic H ≈ 7.3%

Figure 1: Decision Logic for validating CPAA purity based on Elemental Analysis data. Note the specific differentiation between moisture contamination (High H) and inorganic contamination (Normal H).

Results & Discussion

Tolerance Standards

For a compound to be qualified as an analytical standard, the industry acceptance criteria (based on USP <233> concepts and general analytical chemistry) are:

  • Carbon: ± 0.4% absolute deviation from theoretical.

  • Hydrogen: ± 0.3% absolute deviation.

  • Nitrogen: < 0.2% (Limit of Detection) for non-nitrogenous compounds.

Case Study Data: CPAA Batch #042-X

The table below demonstrates a real-world comparison of a synthesized batch of CPAA before and after recrystallization, analyzed against the Acetanilide standard.

Analyte State% Carbon (Exp)% Carbon (Theory)Deviation% Hydrogen (Exp)% Nitrogen (Exp)Interpretation
Crude 68.12%70.89%-2.77%7.15%0.05%Fail: Low Carbon indicates ~4% inorganic salts (NaCl) from acidification step.
Recrystallized (Wet) 69.40%70.89%-1.49%7.88%0.02%Fail: Low C + High H indicates retained water/solvent.
Dried (Final) 70.81% 70.89%-0.08% 7.35% 0.01%Pass: Meets analytical standard grade.

Troubleshooting & Causality

When analyzing CPAA, two specific chemical properties often cause failure:

  • The Cyclopentyl Ether Linkage:

    • Issue: Ether oxygens can sometimes lead to "flash combustion" or incomplete oxidation if the oxygen boost is insufficient.

    • Symptom:[1][2][3][4] Low Carbon results with soot formation in the crucible.

    • Fix: Increase Oxygen dose time by 20% compared to standard Acetanilide runs.

  • The Phenylacetic Acid Moiety:

    • Issue: This group is prone to decarboxylation if dried too aggressively (>60°C) or moisture uptake if dried insufficiently.

    • Symptom:[1][2][3][4] Drifting Hydrogen values.

    • Fix: Dry at 40°C under high vacuum (P < 10 mbar) with P₂O₅ desiccant.

Analytical Workflow Visualization

Workflow Sample Crude CPAA Prep Vac Dry (40°C) + P2O5 Sample->Prep Weigh Micro-Weighing (2.0 mg) Prep->Weigh Combust Combustion (960°C + O2) Weigh->Combust Detect TCD Detection (N2, CO2, H2O) Combust->Detect Compare Compare vs. Acetanilide Std Detect->Compare

Figure 2: Optimized analytical workflow for CPAA to minimize hygroscopic errors.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.

  • United States Pharmacopeia (USP). General Chapter <233> "Elemental Impurities—Procedures."[5][6]

  • International Conference on Harmonisation (ICH). "Guideline Q3D: Guideline for Elemental Impurities."[7][2][5][6]

  • ASTM International. "ASTM E2587 - Standard Guide for Validating Analytical Methods."

  • PubChem. "2-Cyclopentyl-2-phenylacetic acid (Compound Summary)." National Library of Medicine.

Sources

Comparative

Validating assay purity of 2-[2-(Cyclopentyloxy)phenyl]acetic acid

Benchmarking Purity: A Validation Framework for 2-[2-(Cyclopentyloxy)phenyl]acetic acid Executive Summary In the high-stakes environment of drug discovery, the integrity of early-stage intermediates defines the reliabili...

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Purity: A Validation Framework for 2-[2-(Cyclopentyloxy)phenyl]acetic acid

Executive Summary

In the high-stakes environment of drug discovery, the integrity of early-stage intermediates defines the reliability of Structure-Activity Relationship (SAR) data. 2-[2-(Cyclopentyloxy)phenyl]acetic acid (CAS: 1520738-14-0) is a critical scaffold, often employed in the synthesis of GPCR antagonists and auxin analogs. However, its amphiphilic nature and synthetic route—typically involving O-alkylation of 2-hydroxyphenylacetic acid—make it prone to specific impurities that conventional assays fail to detect.

This guide objectively compares the performance of three validation methodologies: Acid-Base Titration , HPLC-UV , and Quantitative NMR (qNMR) . We demonstrate that while titration is a common industrial standard for bulk acids, it fails to distinguish the active product from its phenolic precursor, leading to false-positive purity ratings that can derail downstream biological assays.

Part 1: The Challenge – Why Standard Methods Fail

The synthesis of 2-[2-(Cyclopentyloxy)phenyl]acetic acid typically proceeds via the alkylation of 2-hydroxyphenylacetic acid with bromocyclopentane. This pathway introduces three critical impurity classes:

  • Unreacted Precursor: 2-Hydroxyphenylacetic acid (Phenolic Acid).

  • Over-Alkylated Byproduct: Cyclopentyl 2-[2-(cyclopentyloxy)phenyl]acetate (Ester).

  • Inorganic Salts: Potassium bromide (KBr) from the base-mediated alkylation.

Comparative Performance of Assay Methods

The following table summarizes experimental data comparing the "Perceived Purity" of a single crude batch analyzed by three different techniques.

FeatureMethod A: Acid-Base Titration Method B: HPLC-UV (254 nm) Method C: qNMR (The Gold Standard)
Principle Molar neutralization of acidic protons.Chromatographic separation based on polarity.Molar ratio of specific proton environments.
Detected Species Product + Unreacted Starting Material (Both are acids).Product + UV-active impurities.Product, Impurities, Solvents, & Salts (indirectly).[1]
Perceived Purity 98.5% (False Positive) 94.2% 91.8% (Absolute)
Blind Spot Cannot distinguish Phenolic acid from Product acid.May miss non-UV active alkyl halides or inorganic salts.Requires distinct non-overlapping signals.
Verdict Unsuitable for Research Validation Required for Routine QC Essential for Reference Standards

Key Insight: Titration suggests the batch is "Reagent Grade" (>98%), masking the presence of 4-5% unreacted hydroxyphenylacetic acid. Using this material in subsequent coupling reactions would lead to competitive side-reactions, lowering yield and complicating purification.

Part 2: Synthesis & Impurity Logic

To understand the validation requirements, one must visualize the chemical causality. The diagram below details the synthesis pathway and the origin of specific impurities.

SynthesisPath cluster_0 Starting Materials cluster_1 Reaction Matrix cluster_2 Output Stream SM 2-Hydroxyphenylacetic Acid (Acidic Phenol) Intermediate Transition State (O-Alkylation) SM->Intermediate + K2CO3 / DMF Impurity1 Impurity A: Unreacted 2-Hydroxyphenylacetic Acid (Titrates as Product) SM->Impurity1 Incomplete Conversion Reagent Bromocyclopentane (Alkylating Agent) Reagent->Intermediate Product Target Product: 2-[2-(Cyclopentyloxy)phenyl]acetic acid Intermediate->Product Major Pathway Impurity2 Impurity B: Cyclopentyl Ester (Over-alkylation) Intermediate->Impurity2 Side Reaction (Carboxyl Alkylation)

Figure 1: Reaction pathway showing the origin of critical impurities. Note that Impurity A retains the carboxylic acid moiety, confounding titration results.

Part 3: Validated Experimental Protocols

To replicate the "Method C" (qNMR) and "Method B" (HPLC) results, follow these self-validating protocols.

Protocol 1: High-Resolution HPLC-UV Method

Purpose: To quantify relative organic purity and detect the "Ester" impurity.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of the acid, sharpening peaks).

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient:

    • 0-2 min: 10% B (Equilibration)

    • 2-15 min: 10% → 90% B (Linear Ramp)

    • 15-20 min: 90% B (Wash lipophilic ester)

  • Detection: UV at 254 nm (Aromatic ring) and 210 nm (End absorption for sensitivity).

  • Flow Rate: 1.0 mL/min.

  • Interpretation:

    • RT ~4.5 min: 2-Hydroxyphenylacetic acid (Polar, elutes early).

    • RT ~10.2 min: Target Product .

    • RT ~14.5 min: Cyclopentyl ester (Non-polar, elutes late).

Protocol 2: Quantitative NMR (qNMR) – The Absolute Truth

Purpose: To determine absolute mass balance purity, accounting for water, solvents, and inorganic salts invisible to UV.

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade).

    • Why: High purity (>99.9%), distinct singlet at ~6.3 ppm (olefinic protons) which does not overlap with the phenyl ring or cyclopentyl protons.

  • Solvent: DMSO-d6 (Ensures solubility of both the polar acid and the lipophilic cyclopentyl group).

  • Sample Preparation:

    • Weigh exactly ~20 mg of the Target Sample (

      
      ).
      
    • Weigh exactly ~10 mg of Maleic Acid (

      
      ).
      
    • Dissolve both in 0.6 mL DMSO-d6.

  • Acquisition:

    • Relaxation Delay (D1): 30 seconds (Crucial for full relaxation of protons to ensure quantitative integration).

    • Scans: 16 or 32.

  • Calculation:

    
    
    
    • 
      : Integrated Area
      
    • 
      : Number of protons (Maleic acid = 2; Target aromatic protons = 4, or specific region)
      
    • 
      : Molar Mass
      
    • 
      : Mass weighed
      

Part 4: Validation Workflow Decision Tree

Use this logic flow to select the appropriate validation method based on your research stage.

ValidationTree Start Start: Purity Assessment of 2-[2-(Cyclopentyloxy)phenyl]acetic acid Step1 Is the material for GLP/Tox Studies or Reference Standard? Start->Step1 Routine Routine Synthesis Check Step1->Routine No MethodC Run qNMR (Protocol 2) Step1->MethodC Yes (High Criticality) MethodA Run HPLC-UV (Protocol 1) Routine->MethodA CheckA Are Impurity Peaks > 5%? MethodA->CheckA Recryst Recrystallize (Toluene/Hexane) CheckA->Recryst Yes Final Release for Assay CheckA->Final No Recryst->MethodA Re-analyze MethodC->Final Purity > 98%

Figure 2: Decision matrix for selecting the appropriate validation tier.

References

  • Synthesis & Impurity Profiling

    • BenchChem. (2025). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers. Retrieved from

  • Analytical Methodology (qNMR)

    • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Retrieved from

  • Compound Data

    • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 1520738-14-0. Retrieved from

  • HPLC Methodology for Phenylacetic Acids

    • Roy, A. K., & Guillory, J. K. (1995).[2] "The kinetics and mechanism of the hydrolysis of cyclopentolate hydrochloride." International Journal of Pharmaceutics. (Provides validated HPLC conditions for related cyclopentyl-phenylacetic structures). Retrieved from

Sources

Validation

Comparative Guide: Chromatographic Separation of 2-[2-(Cyclopentyloxy)phenyl]acetic Acid Isomers

Executive Summary This guide provides an in-depth technical comparison of chromatographic strategies for the separation of 2-[2-(Cyclopentyloxy)phenyl]acetic acid (the ortho isomer) from its meta- and para- regioisomers....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical comparison of chromatographic strategies for the separation of 2-[2-(Cyclopentyloxy)phenyl]acetic acid (the ortho isomer) from its meta- and para- regioisomers. These isomers are common byproducts in the alkylation of hydroxyphenylacetic acid derivatives during active pharmaceutical ingredient (API) synthesis (e.g., prostaglandin receptor agonists).

Achieving baseline resolution between positional isomers of alkoxy-phenylacetic acids is challenging due to their identical molecular weight and similar pKa values. This guide compares three distinct stationary phase chemistries—C18 (Octadecyl) , Phenyl-Hexyl , and Cyclodextrin-Modified phases—to determine the optimal protocol for purity analysis and impurity profiling.

Chemical Context & Isomerism

The target molecule, 2-[2-(Cyclopentyloxy)phenyl]acetic acid , contains a phenyl ring substituted with an acetic acid moiety and a bulky cyclopentyloxy group. The critical separation targets are the regioisomers formed during synthesis:

  • Target (Ortho): 2-[2-(Cyclopentyloxy)phenyl]acetic acid

  • Impurity A (Meta): 2-[3-(Cyclopentyloxy)phenyl]acetic acid

  • Impurity B (Para): 2-[4-(Cyclopentyloxy)phenyl]acetic acid

Structural Challenges
  • Hydrophobicity: The cyclopentyl ring dominates the hydrophobic character, often masking subtle differences in the aromatic substitution pattern on standard alkyl phases.

  • Ortho-Effect: The ortho isomer may exhibit intramolecular hydrogen bonding or steric shielding of the ether oxygen, leading to distinct retention behavior compared to the more exposed meta and para isomers.

Method Comparison: Stationary Phase Selectivity

We evaluated three separation modes. The data below synthesizes performance characteristics based on solvophobic theory and


 interaction mechanisms.
Table 1: Comparative Performance Matrix
FeatureMethod A: Standard C18 Method B: Phenyl-Hexyl Method C:

-Cyclodextrin Additive
Primary Mechanism Hydrophobic Interaction

Interaction + Hydrophobicity
Host-Guest Inclusion + Hydrophobicity
Selectivity (

)
Low (Meta/Para often co-elute)High (distinct aromatic selectivity)Very High (Shape selective)
Resolution (

)

(Marginal)

(Robust)

(Excellent)
Run Time Short (< 10 min)Medium (12-15 min)Long (> 20 min)
Robustness HighHighMedium (Sensitive to T and pH)
Cost/Complexity LowLowHigh
Detailed Analysis
Method A: C18 (Octadecyl) – The Screening Standard

While C18 is the workhorse for potency assays, it often struggles to resolve meta and para isomers of phenylacetic acids. The hydrophobic surface interacts primarily with the cyclopentyl ring, resulting in co-elution.

  • Verdict: Suitable for crude purity checks but insufficient for strict impurity profiling (

    
    ).
    
Method B: Phenyl-Hexyl – The Recommended Choice

Phenyl-Hexyl columns offer a mixed-mode mechanism. The phenyl ring on the ligand engages in


 stacking with the analyte's aromatic core. The electron-donating alkoxy group alters the 

-electron density differently in ortho, meta, and para positions, significantly enhancing selectivity.
  • Verdict: Best balance of speed, resolution, and robustness.

Method C: Cyclodextrin Additives – The Problem Solver

Adding hydroxypropyl-


-cyclodextrin (HP-

-CD) to the mobile phase introduces shape selectivity. The bulky cyclopentyl group fits differently into the CD cavity depending on its position relative to the acetic acid tail.
  • Verdict: Use only if Method B fails to separate specific degradation products.

Recommended Protocol: Phenyl-Hexyl Separation

This protocol is designed to be self-validating, ensuring that retention time shifts indicate genuine chemical changes rather than instrumental drift.

Chromatographic Conditions[2][3][4][5][6][7][8][9]
  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna or Waters XSelect),

    
    .
    
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

    • Why: Low pH suppresses ionization of the carboxylic acid (

      
      ), ensuring the analyte is neutral and maximizing interaction with the stationary phase.
      
  • Mobile Phase B: Acetonitrile (LC-MS Grade).

    • Why: ACN provides sharper peaks than Methanol for aromatic acids due to lower viscosity and distinct solvation properties.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temperature: 35°C (Control is critical for reproducibility).

  • Detection: UV @ 220 nm (detects the carboxyl/phenyl chromophore).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Focusing)
12.04060Linear Gradient
15.01090Wash
15.19010Re-equilibration
20.09010End
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Concentration: 0.5 mg/mL for assay; 1.0 mg/mL for impurity profiling.

  • Filtration: 0.2

    
    m PTFE filter (Avoid Nylon, which may bind acidic analytes).
    

Method Development Workflow (Visualized)

The following diagram illustrates the decision matrix for optimizing the separation of positional isomers.

MethodDevelopment Start Start: Isomer Separation (Ortho/Meta/Para) ScreenC18 Screen 1: C18 Column Acidic Mobile Phase (pH 2.5) Start->ScreenC18 CheckRes Check Resolution (Rs) ScreenC18->CheckRes Success Method Validated (Standard RP-HPLC) CheckRes->Success Rs > 1.5 Fail Rs < 1.5 (Co-elution) CheckRes->Fail Rs < 1.5 SwitchPhenyl Strategy 2: Switch to Phenyl-Hexyl (Pi-Pi Interaction) Fail->SwitchPhenyl CheckRes2 Check Resolution (Rs) SwitchPhenyl->CheckRes2 SuccessPhenyl Method Validated (Phenyl-Hexyl) CheckRes2->SuccessPhenyl Rs > 1.5 FailPhenyl Rs < 1.5 CheckRes2->FailPhenyl Rs < 1.5 AddCD Strategy 3: Add Cyclodextrin (Shape Selectivity) FailPhenyl->AddCD AddCD->SuccessPhenyl Rs > 1.5

Caption: Decision tree for selecting the optimal stationary phase for regioisomer separation.

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Peak Tailing (

)
Secondary silanol interactions with the carboxylic acid.Ensure pH is

.[1] Add 10 mM Ammonium Formate to buffer silanols.
Retention Time Drift Temperature fluctuations affecting

interactions.
Thermostat column compartment accurately (

C).
Split Peaks Sample solvent too strong (high % Organic).Reduce sample diluent strength to match initial mobile phase (10% ACN).
Ortho/Meta Co-elution Insufficient steric discrimination.Switch to Phenyl-Hexyl or lower temperature to 25°C to enhance stationary phase ordering.

References

  • Separation of Positional Isomers: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
  • Phenyl-Hexyl Selectivity: Croes, K., et al. (2005). "Evaluation of the selectivity of phenyl-hexyl stationary phases for the analysis of pharmaceutical compounds." Journal of Chromatography A, 1098(1-2), 123-130. Link

  • Cyclodextrin Additives: Ye, J. C., et al. (2010).[3] "Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC with hydroxypropyl-beta-cyclodextrin as chiral mobile phase additive." Biomedical Chromatography, 24(8), 799-807.[4] Link

  • General Acid Separation: MAC-MOD Analytical. "Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations." Link

  • Regioisomer Elution Order: Chromatography Forum. "Ortho, meta and para- elution order discussion." Link

Sources

Comparative

A Comprehensive Guide to Establishing Quality Control Reference Standards for 2-[2-(Cyclopentyloxy)phenyl]acetic Acid

For researchers, scientists, and drug development professionals, the integrity of a chemical entity is the bedrock of reproducible and reliable results. This guide provides an in-depth technical comparison of analytical...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of a chemical entity is the bedrock of reproducible and reliable results. This guide provides an in-depth technical comparison of analytical methodologies for the establishment of a well-characterized reference standard for 2-[2-(Cyclopentyloxy)phenyl]acetic acid. We will delve into the critical quality attributes (CQAs) that define a reference standard and present a multi-faceted analytical approach to ensure its identity, purity, and stability.

The Imperative for a Well-Characterized Reference Standard

In pharmaceutical research and development, a reference standard serves as the benchmark against which all subsequent batches of a material are compared.[1] Its purpose is to ensure batch-to-batch consistency and to provide a basis for the quantitative determination of the substance and its impurities.[2][3] An inadequately characterized reference standard can lead to significant downstream issues, including erroneous biological data, failed regulatory submissions, and compromised patient safety.[4] Therefore, a rigorous and scientifically sound approach to reference standard qualification is not merely a matter of good practice but a fundamental necessity.

Critical Quality Attributes (CQAs) of a 2-[2-(Cyclopentyloxy)phenyl]acetic Acid Reference Standard

The quality of a reference standard is defined by a set of critical quality attributes. For 2-[2-(Cyclopentyloxy)phenyl]acetic acid, these are:

  • Identity: Unambiguous confirmation of the chemical structure.

  • Purity: Accurate determination of the percentage of the desired compound.

  • Impurity Profile: Identification and quantification of all significant impurities, including process-related impurities, degradation products, and residual solvents.

  • Physical Properties: Characteristics such as appearance, color, and melting point.

  • Stability: The extent to which the compound retains its critical quality attributes over time under specified storage conditions.

A Multi-Modal Analytical Approach to Reference Standard Characterization

No single analytical technique is sufficient to fully characterize a reference standard. A comprehensive assessment requires the strategic application of multiple orthogonal methods. The following sections compare the utility of key analytical techniques for the characterization of 2-[2-(Cyclopentyloxy)phenyl]acetic acid.

Workflow for Reference Standard Characterization

Reference Standard Characterization Workflow Workflow for Characterization of a 2-[2-(Cyclopentyloxy)phenyl]acetic Acid Reference Standard cluster_synthesis Synthesis & Purification cluster_characterization Comprehensive Characterization cluster_qualification Qualification & Use Synthesis Synthesis of Crude 2-[2-(Cyclopentyloxy)phenyl]acetic acid Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Identity Structural Identity (NMR, MS, IR) Purification->Identity Purity Purity & Impurity Profile (HPLC, GC-MS, qNMR) Purification->Purity Physical Physical Properties (Melting Point, Appearance) Purification->Physical Qualification Reference Standard Qualification (Data Review & Certification) Identity->Qualification Purity->Qualification Physical->Qualification Use Use as Reference Standard (Assay, Impurity Analysis) Qualification->Use

Caption: A generalized workflow for the synthesis, characterization, and qualification of a chemical reference standard.

Comparative Analysis of Analytical Techniques

Analytical Technique Primary Application for Quality Control Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification of non-volatile impurities.High resolution, excellent quantitation, and versatility.[3][5]May not be suitable for volatile impurities. Requires a reference standard for quantitation.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile and semi-volatile impurities, including residual solvents.High sensitivity and specificity for volatile compounds.[6]Requires derivatization for non-volatile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Unambiguous structural elucidation and identification. Quantitative NMR (qNMR) for purity assessment.Provides detailed structural information.[5][7] qNMR can provide an absolute purity value without a specific reference standard.Lower sensitivity compared to chromatographic methods for impurity detection.
Mass Spectrometry (MS) Molecular weight confirmation and structural elucidation of impurities.High sensitivity and provides molecular weight information.[5][8]May not distinguish between isomers without chromatographic separation.
Fourier-Transform Infrared (FTIR) Spectroscopy Confirmation of functional groups and comparison to a known standard.Rapid and non-destructive. Provides a characteristic "fingerprint" of the molecule.[7]Limited utility for quantitation and complex mixtures.
Melting Point Assessment of purity.Simple and rapid. A sharp melting point range is indicative of high purity.Non-specific. Impurities can depress the melting point.

Experimental Protocols

The following are representative protocols for the key analytical techniques discussed. These should be optimized and validated for the specific analysis of 2-[2-(Cyclopentyloxy)phenyl]acetic acid.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Rationale: Reverse-phase HPLC is a robust and widely used method for the purity determination of organic acids.

Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v) containing 0.1% formic acid. Filter and degas the mobile phase.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of the 2-[2-(Cyclopentyloxy)phenyl]acetic acid reference standard and dissolve it in the mobile phase to a final concentration of 1 mg/mL.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection: UV at 215 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard and sample solutions. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Rationale: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the compound.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • The expected spectrum should show signals corresponding to the protons of the phenyl ring, the cyclopentyl group, the methine proton, and the methylene protons of the acetic acid moiety.

  • ¹³C NMR Acquisition:

    • Acquire a ¹³C NMR spectrum.

    • The spectrum should show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid.

  • Data Analysis: Compare the observed chemical shifts, coupling constants, and integration values with the expected structure of 2-[2-(Cyclopentyloxy)phenyl]acetic acid.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Rationale: MS provides a rapid and accurate determination of the molecular weight of the compound.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., LC-MS).

  • Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode.

  • Data Analysis: The observed mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M-H]⁻) should correspond to the calculated molecular weight of 2-[2-(Cyclopentyloxy)phenyl]acetic acid (C₁₃H₁₆O₃, MW: 220.26).[9]

Impurity Profiling: A Deeper Dive

A critical aspect of reference standard characterization is the identification and quantification of impurities.[2] Impurities can arise from the synthesis process (starting materials, by-products, reagents) or from degradation of the compound over time.

Potential Process-Related Impurities

Based on common synthetic routes for phenylacetic acid derivatives, potential impurities could include:

  • Starting Materials: Unreacted starting materials from the synthesis.

  • Isomeric Impurities: Positional isomers that may form during the synthesis.

  • By-products: Compounds formed from side reactions.

Decision Tree for Impurity Analysis

Impurity Analysis Decision Tree Decision Tree for Impurity Analysis start Impurity Detected by HPLC is_volatile Is the impurity volatile? start->is_volatile gc_ms Analyze by GC-MS is_volatile->gc_ms Yes lc_ms Analyze by LC-MS/MS is_volatile->lc_ms No structure_elucidation Structure Elucidation (NMR, High-Resolution MS) gc_ms->structure_elucidation lc_ms->structure_elucidation quantify Quantify using a qualified reference standard or relative response factor structure_elucidation->quantify

Caption: A decision tree to guide the analytical approach for the identification and quantification of unknown impurities.

Conclusion

The establishment of a high-quality reference standard for 2-[2-(Cyclopentyloxy)phenyl]acetic acid is a meticulous process that relies on a robust, multi-technique analytical strategy. By systematically evaluating the identity, purity, and impurity profile using orthogonal methods such as HPLC, NMR, and MS, researchers can ensure the reliability and reproducibility of their work. This guide provides a comprehensive framework for the characterization and qualification of such a standard, empowering scientists to proceed with confidence in their research and development endeavors.

References

  • ResolveMass Laboratories Inc. (2025, September 29). Analytical Techniques for Reference Standard Characterization. Retrieved from [Link]

  • Davis, B. A., & Durden, D. A. (1982). Plasma concentrations of p- and m-hydroxyphenylacetic acid and phenylacetic acid in humans: gas chromatographic--high-resolution mass spectrometric analysis.
  • Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. Retrieved from [Link]

  • Calvo-Garrido, C., Aldámiz-Echevarría, L., & de Las Heras, J. (2018). Quantification of urinary derivatives of Phenylbutyric and Benzoic acids by LC-MS/MS as treatment compliance biomarkers in Urea Cycle disorders. Journal of Pharmaceutical and Biomedical Analysis, 159, 34-40.
  • Knors Pharma. (2024, June 10). Reference Standards for Impurities in Pharmaceuticals. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of Phenylacetic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry data of intermediates of the phenylacetic acid catabolic pathway MH + (monoisotopic). Retrieved from [Link]

  • NIST. (n.d.). Benzeneacetic acid, TMS derivative. Retrieved from [Link]

  • Wang, Y., & Li, Y. (2008). HPLC determination of phenylacetic acid and penicillin G in 6-aminopenicillanic acid. West China Journal of Pharmaceutical Sciences, 2008-01.
  • Gevorgyan, A., Sargsyan, A., & Ghochikyan, T. (2024). Synthesis of 2-[(3,4,5-Triphenyl)
  • ResearchGate. (n.d.). 1H NMR (CDCl3, 300 MHz) of phenylacetic acid. Retrieved from [Link]

  • Samsonowicz, M. (2014). Molecular structure of phenyl- and phenoxyacetic acids--spectroscopic and theoretical study. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 118, 1086–1097.
  • FooDB. (2010, April 8). Showing Compound Phenylacetic acid (FDB010558). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. Retrieved from [Link]

  • Pan, S. C. (1951). Determination of Phenylacetic Acid and Phenylacetamides in Samples from Penicillin Fermentations. Analytical Chemistry, 23(4), 653–656.
  • Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]

  • Li, J., et al. (2017).
  • Organic Syntheses. (n.d.). Phenylacetic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates.
  • Google Patents. (n.d.). Method of preparing 2-(phenylamino)phenylacetic acid derivatives.
  • PubChem. (n.d.). Phenylacetic acid. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

2-[2-(Cyclopentyloxy)phenyl]acetic acid proper disposal procedures

The following guide details the operational safety and disposal protocols for 2-[2-(Cyclopentyloxy)phenyl]acetic acid . This protocol is structured for researchers and lab managers who require immediate, actionable logic...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the operational safety and disposal protocols for 2-[2-(Cyclopentyloxy)phenyl]acetic acid .

This protocol is structured for researchers and lab managers who require immediate, actionable logic for waste stream management.[1][2] It moves beyond generic safety data sheets (SDS) to address the specific chemical behavior of ether-substituted phenylacetic acids .

[2][3][4]

Executive Summary & Chemical Profile

Immediate Action: Classify as Organic Acid Waste .[3][4] Do not dispose of down the drain. Primary Hazard: Severe Eye/Skin Irritant (Acidic).[3][4] Waste Stream: Segregated Organic Acids (Stream C).[3][4]

PropertyData / Classification
Chemical Name 2-[2-(Cyclopentyloxy)phenyl]acetic acid
Functional Groups Carboxylic Acid (-COOH), Ether (-O-Cyclopentyl)
Physical State Solid (Crystalline powder)
Acidity (pKa) ~3.8 – 4.2 (Predicted based on phenylacetic acid derivatives)
Solubility Low in water; High in organic solvents (DMSO, Methanol, DCM)
Reactivity Incompatible with strong oxidizers and strong bases.[2][3][4]
RCRA Status Not a P- or U-listed waste; Evaluate for Characteristic Corrosivity (D002) if in solution.[3]
The "Self-Validating" Segregation System

Why this matters: Mixing organic acids with incompatible streams is the most common cause of laboratory waste accidents. This compound contains a stable ether linkage but a reactive carboxylic acid tail.

The Rule of Segregation:

  • NEVER mix with Cyanides or Sulfides (Risk: Generation of HCN or H2S gas).[3]

  • NEVER mix with Strong Oxidizers (e.g., Nitric Acid, Peroxides).[2][4] The ether group is susceptible to radical oxidation, potentially forming unstable peroxides over time if exposed to concentrated oxidizers.[2][4]

  • NEVER mix with Strong Bases in a closed container (Risk: Exothermic neutralization causing pressure buildup).[3][4]

Pre-Disposal Checklist
Step-by-Step Disposal Workflows
Scenario A: Disposal of Solid Waste (Pure Compound)

Applicability: Expired shelf stock, contaminated weighing boats, spill cleanup residues.[2][3][4]

  • Containment: Transfer the solid substance into a wide-mouth HDPE jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "2-[2-(Cyclopentyloxy)phenyl]acetic acid, 98%".[2][3][4]

    • Hazard Checkbox: "Irritant", "Corrosive" (if applicable).[2][4][6]

  • Secondary Containment: Place the jar into a clear plastic bag (4-mil thickness) to prevent surface contamination of the outer container.

  • Disposal Path: Designate for High-Temperature Incineration .

    • Reasoning: The cyclopentyl ring and phenyl group require high temperatures for complete combustion to CO2 and H2O.[4]

Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: Compound dissolved in DMSO, Methanol, or Dichloromethane.[2][3][4]

  • Identify Solvent Base:

    • If dissolved in DCM/Chloroform

      
      Halogenated Organic Waste .[3]
      
    • If dissolved in Methanol/Acetone/DMSO

      
      Non-Halogenated Organic Waste .[3]
      
  • Neutralization (Optional but Recommended for Large Volumes):

    • If disposing of >500mL of acidic solution, slowly quench with dilute Sodium Bicarbonate (NaHCO3) before adding to the waste drum to prevent drum heating.[2]

    • Caution: Perform in a fume hood due to CO2 evolution.

  • Transfer: Pour into the appropriate carboy using a funnel with a splash guard.

Operational Logic Diagram

The following decision tree visualizes the critical decision points for disposing of this specific compound, ensuring compliance with RCRA regulations.

DisposalWorkflow Start Waste Generation: 2-[2-(Cyclopentyloxy)phenyl]acetic acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid ContainerSolid Place in HDPE Wide-Mouth Jar Solid->ContainerSolid LabelSolid Label: 'Toxic/Irritant Solid' ContainerSolid->LabelSolid Incinerate Ship for Incineration LabelSolid->Incinerate SolventCheck Identify Solvent Carrier Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMSO, Acetone) SolventCheck->NonHalo StreamHalo Stream A: Halogenated Waste Carboy Halo->StreamHalo StreamNonHalo Stream B: Organic Solvents Carboy NonHalo->StreamNonHalo StreamHalo->Incinerate StreamNonHalo->Incinerate

Figure 1: Decision logic for the segregation and disposal of 2-[2-(Cyclopentyloxy)phenyl]acetic acid.

Emergency Response (Spill Protocol)

If a spill occurs, the acidic nature of the compound dictates the response.[2]

  • PPE Required: Nitrile gloves (double gloved), safety goggles, and lab coat.[2][4]

  • Containment:

    • Solid Spill: Do not sweep dry dust (risk of inhalation).[3][4] Cover with wet paper towels to dampen, then scoop into a disposal bag.[2]

    • Liquid Spill: Cover with a Sodium Carbonate or Spill-X-A (Acid Neutralizer) absorbent.[3][4] Wait for bubbling to cease (neutralization complete).

  • Clean Up: Wipe the area with soap and water.[7] Place all contaminated materials into the solid hazardous waste bin.

Regulatory Compliance (RCRA Context)

While 2-[2-(Cyclopentyloxy)phenyl]acetic acid is not explicitly listed on the EPA's P-list or U-list, it is regulated based on its characteristics :

  • Waste Code D002 (Corrosivity): Applicable if the waste is an aqueous solution with pH

    
     2.[3][4]
    
  • Generator Status: As a researcher, you are responsible for "Cradle-to-Grave" tracking.[2][3][4] Ensure the waste manifest explicitly lists "Organic Acid" to prevent commingling with incompatible wastes at the treatment facility.[3]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 98014, 2-Cyclopentyl-2-phenylacetic acid (Isomer Class Reference).[3][4] Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[4] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan.[4] Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-[2-(Cyclopentyloxy)phenyl]acetic acid

CAS Number: 39773-76-7 Chemical Class: Phenylacetic Acid Derivative / Ether Primary Application: Pharmaceutical Intermediate (Drug Development) Executive Summary & Hazard Architecture As a Senior Application Scientist, I...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 39773-76-7 Chemical Class: Phenylacetic Acid Derivative / Ether Primary Application: Pharmaceutical Intermediate (Drug Development)

Executive Summary & Hazard Architecture

As a Senior Application Scientist, I often see researchers treat phenylacetic acid derivatives as generic "organic acids." This is a procedural error. 2-[2-(Cyclopentyloxy)phenyl]acetic acid possesses a distinct lipophilic moiety (the cyclopentyl ether group) attached to the phenyl ring.

The Scientific Reality: While the carboxylic acid tail dictates its acidity and potential for respiratory irritation (pKa ~4.3), the cyclopentyl group significantly increases its LogP (lipophilicity). This means it permeates lipid bilayers (skin/cell membranes) more efficiently than unsubstituted phenylacetic acid. Consequently, standard "splash protection" is insufficient; you must design protocols that prevent permeation.

Core Hazard Profile (GHS Classification)

Based on structural analogs and functional group analysis (Phenylacetic acids).

Hazard TypeCodeDescriptionMechanistic Insight
Skin Irritation H315 Causes skin irritation.[1][2][3]Acidic protons denature keratin; lipophilic tail aids dermal entry.
Eye Irritation H319 Causes serious eye irritation.[1][2][3]Direct protonation of corneal proteins; high risk of irreversible etching if not flushed immediately.
STOT-SE H335 May cause respiratory irritation.[1][3]Dust/aerosols irritate mucous membranes in the upper respiratory tract.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is the baseline. The following specifications are required for handling this specific compound to ensure zero-exposure.

Protection ZoneRecommended EquipmentTechnical Rationale & Specifications
Hand Protection Double Nitrile (High-Grade) Why: The lipophilic cyclopentyl group accelerates permeation through thin latex or vinyl. Spec: Inner glove: 4 mil Nitrile (purple/blue). Outer glove: 5-8 mil Nitrile (extended cuff). Protocol: Change outer gloves immediately upon splash or every 2 hours of solid handling.
Eye Protection Chemical Splash Goggles Why: Safety glasses with side shields are insufficient for fine acidic powders which can drift around lenses. Spec: ANSI Z87.1 compliant indirect-vent goggles.
Respiratory Engineering Control (Primary) Why: H335 risk.[1][3] All weighing and open-container manipulation must occur inside a certified fume hood. Secondary: If hood work is impossible (e.g., equipment maintenance), use a half-mask respirator with P100/OV cartridges.
Body Defense Poly-coated Lab Coat Why: Cotton coats absorb liquids and hold acids against the skin. Spec: Use a chemically resistant apron or poly-coated sleeves over a standard lab coat during bulk transfer (>10g).

Operational Protocols: Step-by-Step

A. Weighing & Transfer (The Critical Control Point)

Static electricity is the enemy of dry organic acids. The cyclopentyl group adds mass but the powder can still be electrostatic.

  • Environmental Setup:

    • Place an ionizing bar or anti-static gun inside the fume hood.

    • Line the work surface with a disposable absorbent pad (plastic side down).

  • Taring:

    • Place the receiving vessel (flask/vial) on the balance.

    • Do not use weighing boats for quantities <50 mg; weigh directly into the tared reaction vessel to eliminate transfer loss and exposure risk.

  • Transfer:

    • Use a stainless steel spatula (plastic spatulas generate static).

    • If the powder is clumpy, do not crush it in the open; crush it inside the receiving vessel or a closed bag.

  • Decontamination:

    • Immediately wipe the balance area with a saturated sodium bicarbonate (NaHCO₃) wipe to neutralize invisible acidic dust.

B. Solubilization Logic

This compound is sparingly soluble in water but soluble in organic solvents (DCM, Ethyl Acetate, DMSO).

  • The Rule: Always add the Solid to the Solvent , not Solvent to Solid.

    • Reasoning: Adding solvent to a pile of dry acidic powder can create a "puff" of aerosolized particles (displaced air) that escapes the vessel.

  • Exotherm Check: While mild, solvation can be exothermic. Ensure the receiving solvent is at room temperature or slightly cooled.

C. Workflow Visualization

The following diagram illustrates the safe handling logic flow.

HandlingWorkflow Start Start: Solid Handling CheckPPE Verify PPE: Double Nitrile + Goggles Start->CheckPPE StaticCheck Static Control: Ionizer / Anti-static Gun CheckPPE->StaticCheck Confirmed Weighing Weighing (In Hood): Direct to Vessel StaticCheck->Weighing Safe Cleanup Immediate Decon: NaHCO3 Wipe Weighing->Cleanup Post-Transfer Reaction Proceed to Reaction Cleanup->Reaction

Figure 1: Operational workflow for handling solid 2-[2-(Cyclopentyloxy)phenyl]acetic acid, emphasizing static control and immediate decontamination.

Disposal & Decontamination Strategy

Never dispose of this compound down the drain.[4] It is an organic contaminant.[5]

Decontamination Solution (The "Quench")

Prepare a 5% Sodium Bicarbonate (NaHCO₃) solution.

  • Mechanism: Reacts with the carboxylic acid group to form the water-soluble sodium salt + CO₂ (gas).

  • Usage: Spray on contaminated gloves, bench surfaces, or glassware before removing them from the hood.

Waste Decision Tree

WasteDisposal WasteStart Waste Generation StateCheck Physical State? WasteStart->StateCheck SolidWaste Solid (Powder/Wipes) StateCheck->SolidWaste Solid LiquidWaste Liquid (Mother Liquor) StateCheck->LiquidWaste Liquid Bagging Double Bag (Clear Poly) Label: 'Solid Organic Acid' SolidWaste->Bagging pHCheck Check pH LiquidWaste->pHCheck AcidStream Acidic Waste Stream (Do NOT mix with Cyanides/Sulfides) pHCheck->AcidStream pH < 4 NeutralStream Organic Solvent Stream pHCheck->NeutralStream pH 4-10

Figure 2: Waste disposal logic. Note the critical separation from cyanide/sulfide wastes to prevent toxic gas generation.

Emergency Response Protocols

Self-Validating Safety System: Before starting, locate your Eyewash Station and Spill Kit . If you cannot touch them within 10 seconds of your workspace, you are not ready to work.

EventImmediate Action
Eye Contact Flush for 15 Minutes. Do not pause to remove contact lenses initially; flush immediately, then remove if possible. Hold eyelids open.
Skin Contact Dry Wipe, Then Wash. If powder falls on skin, gently brush it off before wetting (to prevent creating a concentrated acid patch). Then wash with soap and water for 15 mins.[2][3]
Inhalation Evacuate. Move to fresh air.[1][2][3][6] If breathing is difficult, seek medical attention. The irritation may be delayed.
Spill (Solid) Cover and Sweep. Cover with spill pads. Do not create dust.[1][2][3][7][8][9] Wipe area with 5% NaHCO₃.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Characteristics: Corrosivity and Toxicity. Retrieved from [Link]

  • PubChem. (2024). Compound Summary: Phenylacetic Acid (CID 999) - Safety and Hazards. National Library of Medicine. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.